molecular formula C8H11ClN2O B1454895 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride CAS No. 625098-88-6

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Cat. No.: B1454895
CAS No.: 625098-88-6
M. Wt: 186.64 g/mol
InChI Key: NLQFKDIAWPZSQQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9,11H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQFKDIAWPZSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672002
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625098-88-6
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 625098-88-6

Introduction

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is a heterocyclic organic compound built upon the tetrahydronaphthyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its rigid, three-dimensional conformation and its utility as a pharmacophore in the development of novel therapeutics. The broader class of tetrahydronaphthyridine derivatives has shown promise in targeting a range of biological pathways, most notably as Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists and as allosteric inhibitors of HIV-1 integrase. This guide provides a comprehensive overview of the known properties, potential synthetic strategies, analytical considerations, and biological significance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for the free base and related salts is presented below. It is important to note the distinction between the monohydrochloride (the subject of this guide), the dihydrochloride, and the free base, as their properties and CAS numbers differ.

PropertyThis compound5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol (Free Base)5,6,7,8-Tetrahydro-[1][2]naphthyridin-3-ol dihydrochloride
CAS Number 625098-88-6[3]785774-74-5[4][5]2305079-66-5[6]
Molecular Formula C₈H₁₁ClN₂OC₈H₁₀N₂OC₈H₁₂Cl₂N₂O
Molecular Weight 186.64 g/mol 150.18 g/mol [5]223.10 g/mol [6]
Predicted Boiling Point Not available424.0±45.0 °C[5]Not available
Predicted pKa Not available9.43±0.20[5]Not available
Storage Temperature 2-8°C (recommended)2-8°C[5]2-8°C, sealed in dry conditions[6]
Chemical Structure

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

SynthesisWorkflow start Starting Materials: 3-Amino-4-chloropyridine & Protected 4-aminobutanal derivative step1 Step 1: Condensation Formation of Schiff base intermediate start->step1 step2 Step 2: Intramolecular Cyclization (e.g., Pictet-Spengler type reaction) Formation of dihydronaphthyridine ring step1->step2 Acid or base catalysis step3 Step 3: Aromatization/Rearrangement Introduction of the hydroxyl group step2->step3 Oxidation or rearrangement conditions step4 Step 4: Reduction Reduction of the pyridine ring to piperidine step3->step4 e.g., NaBH4 or H2/Pd step5 Step 5: Deprotection Removal of protecting group step4->step5 Appropriate deprotection conditions step6 Step 6: Salt Formation Treatment with HCl step5->step6 HCl in a suitable solvent (e.g., Ether, Dioxane) product Final Product: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride step6->product

Caption: Proposed synthetic workflow for this compound.

Rationale Behind the Proposed Synthesis:
  • Condensation: The initial step involves the formation of a Schiff base between the amino group of the pyridine derivative and the aldehyde. This is a standard and high-yielding reaction in organic synthesis.

  • Intramolecular Cyclization: A Pictet-Spengler type reaction is a plausible approach for the formation of the second ring[1]. This acid-catalyzed reaction would lead to the formation of the tetrahydronaphthyridine core. The choice of a protected 4-aminobutanal derivative is crucial to prevent unwanted side reactions.

  • Aromatization/Hydroxylation: Depending on the exact nature of the starting materials and intermediates, a subsequent step to introduce the hydroxyl group at the 3-position would be necessary. This could potentially be achieved through an oxidation and rearrangement sequence, or by starting with a precursor that already contains an oxygen functionality at the appropriate position.

  • Reduction: The pyridine ring of the naphthyridine system needs to be selectively reduced to a piperidine ring. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or with chemical reducing agents like sodium borohydride, depending on the other functional groups present in the molecule.

  • Deprotection: The protecting group on the nitrogen of the piperidine ring would then be removed under appropriate conditions to yield the free secondary amine.

  • Salt Formation: The final step involves the formation of the hydrochloride salt by treating a solution of the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or dioxane, to precipitate the desired salt.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound. The following techniques are recommended.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis sample Synthesized 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HCl nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structural Elucidation ms Mass Spectrometry (e.g., ESI-MS) sample->ms Molecular Weight Confirmation hplc High-Performance Liquid Chromatography (HPLC) sample->hplc Purity Assessment tlc Thin-Layer Chromatography (TLC) sample->tlc Reaction Monitoring & Preliminary Purity result_structure result_structure nmr->result_structure Confirmation of proton and carbon environments result_mw result_mw ms->result_mw Verification of molecular ion peak result_purity result_purity hplc->result_purity Quantitative purity determination (e.g., >98%)

Caption: Recommended analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinol ring, as well as signals for the methylene protons of the piperidine ring. The chemical shifts and coupling patterns will be crucial for confirming the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present. The chemical shifts will help to distinguish between the aromatic and aliphatic carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected molecular ion peak for the free base (C₈H₁₀N₂O) would be at m/z 151.08 [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be appropriate for assessing the purity of the compound. A typical method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the chromophore of the pyridinol ring absorbs, likely around 220-280 nm.

Applications in Drug Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key component in several classes of biologically active molecules currently under investigation.

RORγt Inverse Agonists

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17, making them attractive therapeutic targets. The rigid structure of the tetrahydronaphthyridine core allows for the precise positioning of substituents to interact with the ligand-binding domain of RORγt, leading to the development of potent and selective inverse agonists[1].

RORgt_Pathway RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 Promotes IL17 IL-17 Production Th17->IL17 Leads to Inflammation Autoimmune Inflammation IL17->Inflammation Drives Compound 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives (Inverse Agonists) Compound->RORgt Inhibits

Caption: Simplified signaling pathway showing the role of RORγt and its inhibition.

HIV-1 Integrase Allosteric Inhibitors

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host genome, a crucial step in the viral replication cycle. Allosteric inhibitors bind to a site on the integrase enzyme that is distinct from the active site. This binding can induce conformational changes that disrupt the enzyme's function, often by promoting aberrant multimerization. Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase, representing a promising avenue for the development of new antiretroviral therapies.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of soap and water.

    • Eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable chemical entity for researchers in the field of drug discovery. Its core scaffold has demonstrated significant potential in the development of novel therapeutics for autoimmune diseases and HIV. While a detailed, publicly available synthesis protocol and comprehensive analytical data are currently lacking, this guide provides a scientifically grounded framework for its potential synthesis, characterization, and application. As research in this area continues, it is anticipated that more detailed information on this and related compounds will become available, further enabling their exploration as potential drug candidates.

References

  • Nakashima, K., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(17), 11235-11246. [Link][1]

  • Nakashima, K., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link][7]

  • Intermed & Chemicals. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-olhydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. Retrieved from [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

  • Haffner, C. D., et al. (2016). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Bioorganic & Medicinal Chemistry Letters, 26(15), 3659-3662. [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, explore synthetic strategies for its parent scaffold, and discuss the pharmacological relevance of its derivatives, which have shown promise in targeting critical enzymes and receptors.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic amine. The core structure, a tetrahydronaphthyridine ring system, serves as a valuable scaffold for the development of novel therapeutic agents. The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable characteristic for biological testing and formulation.

The free base of this compound has the molecular formula C₈H₁₀N₂O. Depending on the protonation state, it can form different hydrochloride salts. The monohydrochloride has the molecular formula C₈H₁₁ClN₂O , while the dihydrochloride is represented by C₈H₁₂Cl₂N₂O [1]. The presence of two nitrogen atoms in the ring system allows for the formation of these different salt forms.

A summary of the key chemical identifiers is presented in the table below.

IdentifierValueSource
Molecular Formula (Monohydrochloride) C₈H₁₁ClN₂OPubChem CID 45789763
Molecular Formula (Dihydrochloride) C₈H₁₂Cl₂N₂OChemScene
Molecular Weight (Free Base) 150.18 g/mol ChemicalBook
CAS Number (Free Base) 785774-74-5ChemicalBook
CAS Number (Dihydrochloride) 2305079-66-5ChemScene

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the synthesis of the core scaffold has been a subject of research. These approaches provide a foundational understanding for the potential synthesis of the title compound.

One notable advancement is the development of an asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, which was utilized in the creation of a potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist. This synthesis features several key steps, including a Heck-type vinylation and a ruthenium-catalyzed enantioselective transfer hydrogenation[3][4]. The general workflow for such a synthesis is depicted below.

G cluster_0 Synthetic Pathway to Tetrahydronaphthyridine Scaffold A Chloropyridine Precursor B Heck-type Vinylation (with ethylene gas) A->B C 2-Vinyl-3-acylpyridine Intermediate B->C D Ammonia-mediated Dihydronaphthyridine Formation C->D E Dihydronaphthyridine Intermediate D->E F Ru-catalyzed Asymmetric Transfer Hydrogenation E->F G Chiral 5,6,7,8-Tetrahydro- 1,6-naphthyridine Scaffold F->G

Caption: General workflow for the asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

This asymmetric approach is significant as it allows for the stereoselective synthesis of chiral derivatives, which is often crucial for optimizing pharmacological activity.

Furthermore, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been employed in the generation of chemical libraries for drug screening. One such approach utilized an intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization to construct the core structure, which was then elaborated through various chemical transformations to produce a library of compounds for antituberculosis screening[5].

Spectroscopic Characterization

The expected ¹H NMR spectrum would likely show signals corresponding to the aromatic protons on the pyridine ring, as well as signals for the methylene protons of the saturated portion of the tetrahydro ring. The chemical shifts and coupling constants of these signals would be crucial for confirming the substitution pattern and conformation of the molecule. Similarly, the ¹³C NMR spectrum would provide information on the number and types of carbon atoms present. Mass spectrometry would be used to confirm the molecular weight of the compound.

Pharmacological Relevance and Potential Applications

The pharmacological significance of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is primarily demonstrated through the biological activities of its derivatives. This core structure has been identified as a key component in compounds targeting a range of diseases.

HIV-1 Integrase Inhibition

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as potent inhibitors of HIV-1 integrase[7]. These compounds target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on the enzyme. By binding to this site, they promote the aberrant multimerization of integrase, thereby inhibiting viral replication. This mechanism of action represents an attractive strategy for the development of novel antiretroviral therapies.

RORγt Inverse Agonism

As mentioned earlier, the asymmetric synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was a key step in the development of TAK-828F, a potent and selective inverse agonist of the Retinoid-Related Orphan Receptor γt (RORγt)[3]. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. By inhibiting the action of RORγt, these compounds can suppress the inflammatory response, making them potential therapeutic agents for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

The diverse biological activities of other naphthyridine isomers, such as 1,8-naphthyridines, which have been investigated for their anticancer, antimicrobial, and neuroprotective properties, further highlight the potential of this chemical class in drug discovery[8].

Experimental Protocols and Future Directions

Currently, there are no specific, publicly available, step-by-step experimental protocols that utilize this compound as a key reagent or test compound. The development of such protocols would be a logical next step in exploring the full potential of this molecule.

Future research could focus on several key areas:

  • Development and publication of a robust and scalable synthesis for this compound.

  • Full characterization of its physicochemical and spectroscopic properties to establish a comprehensive profile for this compound.

  • Investigation of the pharmacological activity of the parent compound itself to determine if it possesses any intrinsic biological activity or if it serves purely as a scaffold for further derivatization.

  • Design and synthesis of novel derivatives based on this scaffold to explore new therapeutic targets and optimize activity against known targets.

The general workflow for evaluating the biological activity of a new compound based on this scaffold would typically involve a series of in vitro and in vivo assays.

G cluster_1 Biological Evaluation Workflow H Compound Synthesis & Purification I In Vitro Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) H->I J Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) I->J K In Vivo Animal Models (e.g., Efficacy, Pharmacokinetics, Toxicology) J->K L Lead Optimization K->L

Sources

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The naphthyridine scaffold is a recognized privileged structure in pharmacology, known for its presence in various biologically active molecules.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering detailed information on the compound's chemical identity, core physicochemical parameters, spectroscopic data, and standard experimental protocols for verification. By synthesizing data from supplier technical sheets and computational models, this guide aims to provide a reliable reference for laboratory use.

Introduction to the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a crucial scaffold in the development of novel therapeutics.[4] Naphthyridines, as fused N-heterocyclic compounds, exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The conformational rigidity of the tetrahydro- form, compared to more flexible structures, can lead to improved binding affinity and selectivity for biological targets. The specific derivative, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol, incorporates a hydroxyl group, which can act as a key hydrogen bond donor or acceptor, further influencing its interaction with enzymes and receptors. This guide focuses on the hydrochloride salt form, which is commonly used to improve the solubility and handling of amine-containing compounds.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent experimental work. The compound is available in several forms, including the free base, the hydrochloride salt, and the dihydrochloride salt. This guide focuses on the monohydrochloride form unless otherwise specified.

  • Chemical Name: this compound

  • Synonyms: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HCl

  • CAS Number: 625098-88-6[5]

  • Molecular Formula (HCl Salt): C₈H₁₁ClN₂O

  • Molecular Weight (HCl Salt): 186.64 g/mol

Note on Related Forms:

  • Free Base: (5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol)

    • CAS Number: 785774-74-5[6][7]

    • Molecular Formula: C₈H₁₀N₂O[6]

    • Molecular Weight: 150.18 g/mol [6]

  • Dihydrochloride Salt: (5,6,7,8-Tetrahydro-[1][8]naphthyridin-3-ol dihydrochloride)

    • CAS Number: 2305079-66-5[8]

    • Molecular Formula: C₈H₁₂Cl₂N₂O[8]

    • Molecular Weight: 223.10 g/mol [8]

The presence of two basic nitrogen atoms in the ring system allows for the formation of both mono- and di-hydrochloride salts. It is critical for researchers to verify the specific salt form they are using, as this will impact molecular weight calculations, solubility, and other physical properties.

Chemical Structure: Chemical structure of this compound

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its behavior in both in vitro and in vivo systems. The data presented below are compiled from chemical supplier databases and computational predictions.

PropertyValueSource / Method
Appearance Solid / Crystalline PowderVendor Data
Boiling Point 424.0 ± 45.0 °CPredicted (for free base)[6]
Density 1.211 g/cm³Predicted (for free base)[6]
pKa 9.43 ± 0.20Predicted (for free base)[6]
LogP 1.2765Computed (for dihydrochloride)[8]
Topological Polar Surface Area (TPSA) 45.15 ŲComputed (for dihydrochloride)[8]
Melting Point

An experimentally determined melting point for this compound is not consistently reported across publicly available sources. As a salt of an organic base, it is expected to have a relatively high melting point, likely with decomposition.

Solubility
pKa

The predicted pKa of 9.43 for the free base suggests that the secondary amine in the tetrahydropyridine ring is the most basic site.[6] In the hydrochloride salt, this amine will be protonated. Understanding the pKa is vital for designing formulation buffers and predicting the compound's charge state at physiological pH (approx. 7.4), which influences its membrane permeability and target engagement.

Spectroscopic and Analytical Characterization

Confirmation of a compound's identity and purity is paramount. While specific spectra for this exact compound are proprietary to vendors, they can be requested.[5][7] The following describes the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is essential for confirming the proton environment of the molecule. For the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, one would expect to see:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine ring.

  • Aliphatic Protons: A series of signals in the aliphatic region (typically 2.5-4.5 ppm) corresponding to the three CH₂ groups of the tetrahydropyridine ring. The protons on the carbon adjacent to the nitrogen atoms will be shifted further downfield.

  • Exchangeable Protons: Broad signals for the hydroxyl (-OH) and ammonium (N-H) protons, which may exchange with deuterium in solvents like D₂O.

For comparison, a related structure, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, showed characteristic proton signals in DMSO-d₆ that help validate the core ring structure.[9]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the parent ion of the free base [M+H]⁺.

  • Expected m/z: 151.08 (for C₈H₁₀N₂O)

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A typical reversed-phase method (e.g., using a C18 column) with a mobile phase of water and acetonitrile (often containing a modifier like 0.1% trifluoroacetic acid or formic acid) would be employed. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. Commercial suppliers often guarantee purity of ≥98%.[8]

Experimental Protocols for Property Determination

To ensure data integrity, all physical properties should be verified in-house. The following are standard, self-validating protocols for key characterizations.

General Characterization Workflow

The following diagram illustrates a typical workflow for the initial characterization of a research chemical like this compound.

G cluster_0 Material Reception & Initial Checks cluster_1 Identity & Purity Confirmation cluster_2 Physicochemical Property Determination cluster_3 Final Approval Receive Receive Compound Visual Visual Inspection (Color, Form) Receive->Visual HPLC HPLC-UV Analysis (Purity Check >98%) Visual->HPLC LCMS LC-MS Analysis (Confirm Mass [M+H]+) HPLC->LCMS NMR 1H NMR Spectroscopy (Confirm Structure) LCMS->NMR Solubility Aqueous Solubility Assay NMR->Solubility MeltingPoint Melting Point Determination Solubility->MeltingPoint LogD LogD Measurement (pH 7.4) MeltingPoint->LogD Approval Approve for Use in Biological Assays LogD->Approval

Caption: Workflow for Physicochemical Characterization.

Protocol: Purity Determination by Reversed-Phase HPLC
  • Objective: To confirm the purity of the compound is within the acceptable range (e.g., >98%).

  • Instrumentation: HPLC system with UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Diluent: 50:50 Water:Acetonitrile

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute the stock solution to a final concentration of ~20 µg/mL using the Sample Diluent.

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at 254 nm.

    • Inject 10 µL of the sample.

    • Run a linear gradient (e.g., 5% B to 95% B over 15 minutes).

    • Causality: A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

    • Validation: Integrate all peaks in the chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. The system is considered valid if a blank injection shows no interfering peaks.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container in a dry environment, with recommended temperatures between 2-8°C.[6][8] This minimizes degradation from moisture and atmospheric contaminants.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.

  • Stability: As with many complex organic molecules, stability in solution should be considered. Stock solutions in DMSO are typically stable for extended periods when stored frozen (-20°C or -80°C). However, for aqueous solutions, it is advisable to prepare them fresh before use to avoid potential hydrolysis or degradation.

Conclusion

This compound is a valuable chemical scaffold for drug discovery. This guide has detailed its essential physical and chemical properties, providing a foundation for its effective use in a research setting. Key parameters such as its salt form, predicted pKa, and chromatographic behavior are critical for experimental design. By following the outlined characterization workflows and handling procedures, researchers can ensure the quality and integrity of their experimental results, paving the way for further investigation into the biological activities of this promising compound class.

References

  • National Institutes of Health (NIH). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • National Institutes of Health (NIH). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • PubMed. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • National Institutes of Health (NIH). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][8]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][8]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. [Link]

Sources

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It delves into the molecule's chemical structure, physicochemical properties, synthesis, and its significance as a key scaffold in modern drug discovery.

The Strategic Importance of the Tetrahydronaphthyridine Core

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged structure" in medicinal chemistry.[1] Their rigid bicyclic nature and the presence of nitrogen atoms make them ideal scaffolds for developing ligands that can interact with a wide range of biological targets with high specificity and affinity. The 1,6-naphthyridine isomer is of particular interest.

The partial saturation of one of the pyridine rings to form the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold introduces a three-dimensional character that is crucial for optimizing pharmacokinetic and pharmacodynamic properties. This conformational flexibility allows for the precise spatial orientation of substituents, enhancing interactions with target proteins. This core is a key component in the development of novel therapeutics, including potent inverse agonists for the Retinoid-related orphan receptor γt (RORγt) and allosteric inhibitors of HIV-1 integrase.[2][3]

Physicochemical and Structural Characterization

This compound is the salt form of the parent compound, enhancing its stability and solubility for research and development applications.

Core Chemical Properties

A summary of the key physicochemical properties for the free base and the hydrochloride salt is presented below.

Property5,6,7,8-Tetrahydro-1,6-naphthyridin-3-olThis compound
CAS Number 785774-74-5[4]625098-88-6[5]
Molecular Formula C₈H₁₀N₂O[4]C₈H₁₁ClN₂O[5]
Molecular Weight 150.18 g/mol [4]186.64 g/mol [5]
Appearance Typically an off-white to pale yellow solidSolid
Storage Keep in a dark place, sealed in dry, 2-8°C[4]Sealed in dry, room temperature[5]
SMILES Code OC1=CC2=C(N=C1)CCNC2[4]OC1=CC2=C(N=C1)CCNC2.[H]Cl[5]
Chemical Structure Analysis

The core structure consists of a dihydropyridine ring fused to a pyridine ring, with a hydroxyl group at the C3 position. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the one in the saturated ring.

G cluster_0 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol (Free Base) cluster_1 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HCl mol_fb <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDALIGN='CENTER'><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=49856554&t=l' />TD>TR>TABLE> mol_hcl <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TDALIGN='CENTER'><IMGSRC='https://www.bldpharm.com/images/625098-88-6.png' />TD>TR>TABLE>

Caption: Chemical structures of the free base and hydrochloride salt.

Analytical Characterization Workflow

Confirmation of the identity, purity, and structure of this compound relies on a suite of standard analytical techniques.

Caption: Standard analytical workflow for compound characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. A well-chosen column and mobile phase will separate the target compound from any starting materials, by-products, or degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 151.18. For the hydrochloride, the free base is typically observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR will show characteristic signals for the aromatic protons, the aliphatic protons on the tetrahydro- ring, and the hydroxyl proton. The carbon NMR will confirm the number and type of carbon atoms in the molecule.

Synthesis and Manufacturing Considerations

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a critical step in the development of drugs that incorporate this core. Several synthetic strategies have been reported, with a focus on efficiency and scalability.

One notable approach involves a Pictet-Spengler reaction.[2] Another advanced method is an asymmetric synthesis that has been developed for producing large quantities of related drug substances. This process features key steps such as a Heck-type vinylation, a novel dihydronaphthyridine formation mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation.[2][6] This modern synthesis is designed to be free of chromatography, making it suitable for large-scale manufacturing.[2][6]

General Synthetic Protocol Outline

The following represents a generalized workflow for the synthesis, purification, and salt formation of a tetrahydronaphthyridine compound, based on common laboratory practices.

Step 1: Precursor Synthesis

  • The synthesis typically begins with appropriately substituted pyridine precursors.

  • Functional group manipulations are performed to install the necessary moieties for the subsequent cyclization step.

Step 2: Core Ring Formation (Cyclization)

  • A key cyclization reaction, such as the Pictet-Spengler reaction, is employed to construct the fused bicyclic ring system.[2]

  • Reaction conditions (solvent, temperature, catalyst) are optimized to maximize yield and minimize by-product formation.

Step 3: Aromatization/Reduction

  • Depending on the specific route, a subsequent step may be required to achieve the desired oxidation state of the pyridine ring.

Step 4: Purification of the Free Base

  • The crude product is purified using techniques such as recrystallization or column chromatography to isolate the 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol free base.

Step 5: Hydrochloride Salt Formation

  • The purified free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol).

  • A solution of hydrochloric acid (e.g., HCl in ether or isopropanol) is added, often at a reduced temperature (0-5°C), to precipitate the hydrochloride salt.[2]

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.[2]

Applications in Drug Discovery and Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a versatile building block for creating potent and selective modulators of various biological targets.

RORγt Inverse Agonists for Autoimmune Diseases

Retinoid-related orphan receptor γt (RORγt) is a key transcription factor that drives the differentiation of Th17 cells, which are implicated in the pathology of numerous autoimmune diseases.[2]

  • Mechanism of Action: Compounds built on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, such as TAK-828F, act as inverse agonists of RORγt.[2] By binding to the receptor, they suppress its transcriptional activity, thereby inhibiting the production of pro-inflammatory cytokines like IL-17A and IL-17F.[2] This mechanism is expected to provide therapeutic benefits for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2]

cluster_pathway Th17 Cell Differentiation Pathway cluster_drug Therapeutic Intervention RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A / IL-17F Production Th17->IL17 Inflammation Autoimmune Inflammation IL17->Inflammation Compound 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative (Inverse Agonist) Compound->RORgt Inhibits

Caption: Inhibition of the RORγt pathway by a tetrahydronaphthyridine derivative.

Allosteric HIV-1 Integrase Inhibitors

The HIV-1 integrase enzyme is essential for the replication of the virus. A novel therapeutic strategy involves targeting an allosteric site on this enzyme, specifically the binding site for the lens epithelium-derived growth factor (LEDGF/p75).

  • Mechanism of Action: Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been developed as allosteric inhibitors that bind to this site.[3] This binding event induces aberrant multimerization of the integrase enzyme, disrupting its normal function and inhibiting viral replication.[3] This represents a promising approach for antiretroviral therapy.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][7] A warning signal word is appropriate.[4][7]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4] In case of eye contact, rinse cautiously with water for several minutes.[8]

  • Storage: The hydrochloride salt should be stored sealed in a dry environment at room temperature.[5] The free base requires more stringent conditions, specifically in a dark place, sealed, and refrigerated (2-8°C).[4]

Conclusion and Future Directions

This compound is more than just a chemical entity; it is a strategically important building block in the landscape of modern drug discovery. Its unique structural features provide a robust platform for developing highly selective and potent modulators of challenging biological targets, as evidenced by its application in creating RORγt inverse agonists and HIV-1 integrase inhibitors.

Future research will likely focus on expanding the diversity of substituents on the tetrahydronaphthyridine core to explore new target spaces and to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. The continued development of scalable and efficient synthetic routes will be crucial for advancing these promising therapeutic candidates from the laboratory to clinical applications.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. [Link]

Sources

Navigating the Procurement of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydronaphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable building block for a range of therapeutic agents. Notably, derivatives of this scaffold have shown promise as potent retinoid-related orphan receptor γt (RORγt) inverse agonists and HIV-1 integrase allosteric inhibitors, highlighting their relevance in immunology and virology research.[1] This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride, with a focus on ensuring material quality and experimental reproducibility.

The Supplier Landscape: A Multifaceted View

Procuring specialty chemicals like this compound requires careful consideration of various factors beyond just price and availability. The consistency and purity of the material are paramount to the success of any research endeavor. Several chemical suppliers offer this compound, often under different CAS numbers which may denote variations in the salt form (hydrochloride vs. dihydrochloride) or the free base.

Key Considerations When Selecting a Supplier:
  • CAS Number Verification: It is crucial to confirm the exact CAS number corresponding to the desired salt form. Different salt forms can have different molecular weights, solubilities, and hygroscopic properties. For instance, the dihydrochloride salt (CAS 2305079-66-5) will have different properties compared to the hydrochloride salt.[2]

  • Purity Specification: A minimum purity of ≥98% is generally recommended for most research applications. However, for sensitive assays or in vivo studies, a higher purity of ≥99% may be necessary. Always request the lot-specific Certificate of Analysis (CoA) to verify the purity.

  • Analytical Data Availability: Reputable suppliers should provide comprehensive analytical data beyond just the purity value. This may include ¹H NMR, ¹³C NMR, LC-MS, and HPLC data. The availability of this data is a strong indicator of a supplier's commitment to quality control.

  • Scale and Availability: Consider your long-term research needs. A supplier that can provide consistent quality from milligram to kilogram scale is often preferable for projects that may progress from initial screening to larger-scale studies.

Representative Supplier Comparison
SupplierRepresentative CAS NumberStated PurityAvailable Analytical DataNotes
ChemScene 2305079-66-5 (dihydrochloride)≥98%Not specified on the product page, but custom analysis is available.Offers custom synthesis and process optimization services.[2]
BLDpharm 625098-88-6 (hydrochloride)Not specifiedNMR, HPLC, LC-MS, UPLC & more mentioned as available.[3]Offers cold-chain transportation.
AccelaChem 1187830-51-8 (hydrochloride)>95%CoA and SDS available upon request.Provides smaller, research-focused quantities.
Arctom 625098-88-6, 1187830-51-8Not specifiedNot specifiedLists multiple CAS numbers for what appears to be the same compound.

This table is for illustrative purposes and researchers should always verify the latest information directly with the suppliers.

Quality Control and In-House Verification: A Self-Validating System

Even when sourced from a reputable supplier, it is a critical best practice to perform in-house quality control to validate the identity and purity of this compound. This ensures the integrity of your experimental results and can prevent costly troubleshooting later in your research.

Recommended QC Workflow

Caption: In-house quality control workflow for incoming this compound.

Experimental Protocol: HPLC Purity Validation

This protocol is a robust starting point for the purity analysis of this compound, adapted from validated methods for similar aromatic and heterocyclic compounds.[4][5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Solvent B: Acetonitrile.

Gradient Elution:

Time (minutes)% Solvent A% Solvent B
0.0955
20.0595
25.0595
25.1955
30.0955

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Analysis and Interpretation:

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The method should be validated for linearity, precision, and accuracy. Stress testing can be performed to ensure it is stability-indicating.[5]

Handling, Storage, and Solution Stability

Proper handling and storage are crucial for maintaining the integrity of this compound.

Storage:

  • The solid material should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[2][7]

  • Protect from light and moisture.

Solution Stability:

  • As a phenolic and heterocyclic amine compound, its stability in solution is pH-dependent. Phenolic compounds are generally more stable under acidic conditions.[8][9]

  • It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be aliquoted and stored at -20°C or below for no longer than one month.

  • The stability in various solvents and buffer systems should be empirically determined for long-term experiments.

Understanding Potential Impurities: A Synthesis Perspective

A comprehensive understanding of the synthetic route to this compound can provide valuable insights into potential process-related impurities. A common synthetic strategy involves the construction of the tetrahydronaphthyridine core, followed by functional group manipulations. A plausible route involves the use of a Boc-protected intermediate, 6-Boc-3-hydroxy-7,8-dihydro-5H-naphthyridine.[7]

Caption: Plausible synthetic pathway and potential process-related impurities.

The cleavage of the tert-butoxycarbonyl (Boc) group is a critical final step. While typically achieved under acidic conditions (e.g., TFA or HCl in an organic solvent), incomplete deprotection can lead to residual Boc-protected starting material in the final product.[3][10] The HPLC method described above should be capable of separating the more lipophilic Boc-protected compound from the final hydrochloride salt.

Conclusion

The procurement of high-quality this compound is a critical first step for any research program utilizing this important scaffold. By carefully evaluating suppliers, implementing a robust in-house quality control workflow, and understanding the potential synthetic pitfalls, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This proactive approach to material sourcing is a cornerstone of sound scientific practice.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health.

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed.

  • 2305079-66-5 | 5,6,7,8-Tetrahydro-naphthyridin-3-ol dihydrochloride. ChemScene.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

  • Boc Resin Cleavage Protocol. Sigma-Aldrich.

  • 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL. ChemicalBook.

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health.

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.

  • Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. ResearchGate.

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate.

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI.

  • validated hplc methods: Topics by Science.gov. Science.gov.

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed.

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed.

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PubMed Central.

  • A Review of Iron polyphenol green nanomaterials and their environmental applications. ScienceDirect.

  • WO2020031040A1 - Process and intermediates for the preparation of boc-linagliptin. Google Patents.

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem.

  • Validation of Rapid and Simple HPLC-UV Method for Diflunisal Determination in Bulk Drug and Human Plasma. Indian Journal of Pharmaceutical Education and Research.

  • 5,6,7,8-Tetrahydro-1-naphthol. PubChem.

Sources

Navigating the Safety Profile of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data to facilitate informed risk assessment and safe laboratory practices. Due to the absence of a consolidated, official Safety Data Sheet (SDS), this guide has been constructed by integrating information from chemical suppliers and extrapolating from the safety profiles of structurally analogous compounds. All procedures and recommendations herein should be implemented in conjunction with a site-specific risk assessment and under the supervision of qualified personnel.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Accurate identification is critical for both experimental and safety purposes. It is crucial to note that this compound and its variants are listed under several CAS (Chemical Abstracts Service) numbers, which may refer to the hydrochloride salt, the dihydrochloride salt, or the free base. Researchers must verify the exact identity of their material with the supplier.

PropertyDataSource
Molecular Formula C₈H₁₁ClN₂O (hydrochloride); C₈H₁₂Cl₂N₂O (dihydrochloride)[1]
Molecular Weight 186.64 g/mol (hydrochloride); 223.10 g/mol (dihydrochloride)[1]
CAS Number 625098-88-6 (hydrochloride); 2305079-66-5 (dihydrochloride); 785774-74-5[1][2][3][4]
Appearance Not specified; likely a solid powderN/A
Storage Temperature 2-8°C, Sealed in a dry environment[1]
Boiling Point 424.0 ± 45.0 °C (Predicted)[5]
pKa 9.43 ± 0.20 (Predicted)[5]
TPSA 45.15 Ų[1]
LogP 1.2765[1]

Hazard Identification and GHS Classification

A complete, verified GHS classification for this compound is not publicly available. However, data from suppliers and the safety sheet for the closely related analogue, 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (CAS 1187830-51-8), provide a strong basis for a presumptive classification.[6] The presence of the hydroxyl group is not expected to fundamentally alter the primary hazard categories of the parent amine structure.

Presumptive Classification (based on structural analogue):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[6]

GHS Pictograms:

Caption: GHS Pictogram for Health Hazards.

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Emergency Procedures and First-Aid Measures

The following protocols are based on established procedures for handling chemicals with the presumptive hazard classifications.[6][8]

First_Aid_Workflow cluster_medical Medical Attention Inhalation Inhalation Move Move to Fresh Air Inhalation->Move If breathing is difficult, give oxygen Skin Skin Contact Wash Wash with Soap & Water Skin->Wash Remove contaminated clothing Eye Eye Contact Rinse Rinse with Water (15 min) Eye->Rinse Remove contact lenses if possible Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth Do NOT induce vomiting Consult Consult a Physician Move->Consult Wash->Consult Rinse->Consult RinseMouth->Consult

Caption: First-Aid Decision Workflow.

Detailed First-Aid Protocols:

  • General Advice: In all cases of exposure, consult a physician and provide them with this safety guide or the material's SDS. Move the affected individual out of the dangerous area.[6][8]

  • If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][8]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove any contaminated clothing. If skin irritation persists, consult a physician.[6][8]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Call a physician or poison control center immediately.[6][8]

Handling, Storage, and Personal Protection

Safe Handling Protocol

Proper handling is essential to minimize exposure risk. The causality behind these recommendations is the prevention of aerosolization and direct contact with skin, eyes, and mucous membranes.

  • Risk Assessment: Before use, perform a risk assessment for the specific procedure being undertaken.

  • Ventilation: Always handle the compound in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is mandatory. This prevents systemic exposure via inhalation of dust or aerosols.[6]

  • Avoid Formation of Dust: As a solid, the primary inhalation risk is from dust. Handle the material carefully to avoid creating airborne particles.[6]

  • Personal Protective Equipment (PPE): A self-validating PPE protocol ensures layers of protection.

    • Eye Protection: Wear chemical safety goggles or a face shield (EN166).

    • Hand Protection: Use inspected, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[6]

    • Body Protection: Wear a lab coat. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or full suit may be necessary.[6]

    • Respiratory Protection: If a fume hood is not available or if dust is generated, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95 or P2).[8]

  • Hygiene: Wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in the work area.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Keep the container tightly sealed in a dry and well-ventilated place. The hydrochloride salt may be hygroscopic.

  • Incompatibilities: Keep away from strong oxidizing agents.

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

The primary objective is to contain the spill without creating dust and to prevent entry into waterways.

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as described in Section 4.1. Avoid breathing dust.[8]

  • Containment & Cleanup:

    • Do not create dust.

    • Carefully sweep or scoop up the solid material.

    • Place into a suitable, labeled, and closed container for disposal.

    • Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8]

Toxicological and Ecological Information

Toxicological Profile

No specific toxicological studies on this compound have been published. The information below is based on the presumptive GHS classification.

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory/Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8]

  • Reproductive Toxicity: No data available.[8]

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: May cause respiratory irritation.[8]

    • Repeated Exposure: No data available.[8]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

Ecological Information

No data is available on the ecotoxicity of this compound. It is standard practice to prevent chemical compounds from entering soil, drains, or waterways to avoid unknown environmental impacts.

Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product in a licensed facility.

Conclusion

References

  • Supplier List for CAS No 785774-74-5. Pharma info source. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-olhydrochloride Product Page. Intermed & Chemicals. [Link]

  • Safety Data Sheet for 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. Angene Chemical. [Link]

  • MSDS of 3-Nitro-5,6,7,8-tetrahydro-[1][6]naphthyridine dihydrochloride. Capot Chemical Co., Ltd. [Link]

Sources

The Diverse Biological Activities of Tetrahydro-1,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tetrahydro-1,6-naphthyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these derivatives, with a focus on their antiviral, immunomodulatory, neuroprotective, and anticancer properties. We will delve into the specific mechanisms of action, analyze structure-activity relationships, and present detailed experimental protocols to facilitate further research and development. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Tetrahydro-1,6-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine core, a heterocyclic system composed of two fused pyridine rings, has long been recognized for its presence in various natural products and its utility in medicinal chemistry. The reduction of one of the pyridine rings to its tetrahydro form imparts a three-dimensional character to the otherwise planar naphthyridine structure, allowing for more specific and diverse interactions with biological targets. This structural feature has unlocked a wide array of pharmacological activities, positioning tetrahydro-1,6-naphthyridine derivatives as promising candidates for drug development.

Chemical Properties and Synthesis Overview

The synthesis of the tetrahydro-1,6-naphthyridine scaffold can be achieved through various synthetic routes, often involving multi-step sequences. A common strategy involves the construction of a substituted pyridine ring followed by annulation to form the bicyclic system. Subsequent reduction of one of the pyridine rings, often through catalytic hydrogenation or with reducing agents like sodium borohydride, yields the desired tetrahydro-1,6-naphthyridine core. The ability to introduce a variety of substituents at different positions on the scaffold allows for the fine-tuning of its physicochemical properties and biological activity.

Emerging Importance in Drug Discovery

The therapeutic potential of tetrahydro-1,6-naphthyridine derivatives has been increasingly recognized in recent years. Their ability to target a diverse range of proteins, including enzymes and receptors, with high affinity and selectivity has led to their investigation in multiple disease areas. This guide will explore the most significant of these biological activities, providing a technical foundation for their continued development.

Antiviral Activity: Targeting HIV-1 Integrase

A particularly promising application of tetrahydro-1,6-naphthyridine derivatives is in the development of novel anti-HIV-1 agents. Certain derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

Mechanism of Action: Allosteric Inhibition and Aberrant Multimerization

Unlike traditional integrase inhibitors that target the active site, these tetrahydro-1,6-naphthyridine derivatives bind to an allosteric site on the integrase enzyme, specifically at the interface of the catalytic core domain dimer where the cellular cofactor LEDGF/p75 normally binds.[1][2][3] This binding event does not prevent the enzyme's catalytic activity directly but instead induces a conformational change that promotes the aberrant multimerization of the integrase enzyme.[1][2][3] This leads to the formation of non-functional integrase oligomers, thereby inhibiting the viral replication process.[1][2][3]

The lens epithelium-derived growth factor (LEDGF/p75) is a host protein that tethers HIV-1 integrase to the host chromatin, facilitating the integration of the viral DNA into the host genome. By binding to the LEDGF/p75-binding site, tetrahydro-1,6-naphthyridine derivatives effectively compete with this crucial interaction, further disrupting the integration process.

The primary mechanism of action is the disruption of the normal HIV-1 replication cycle at the integration step. By inducing aberrant multimerization of integrase, these allosteric inhibitors prevent the formation of the functional pre-integration complex and subsequent integration of the viral genome into the host DNA.

HIV_Integrase_Inhibition Mechanism of HIV-1 Integrase Allosteric Inhibition cluster_normal Normal HIV-1 Integration cluster_inhibited Inhibition by Tetrahydro-1,6-naphthyridine HIV-1 Integrase (IN) HIV-1 Integrase (IN) LEDGF/p75 LEDGF/p75 HIV-1 Integrase (IN)->LEDGF/p75 Binds Viral DNA Integration Viral DNA Integration HIV-1 Integrase (IN)->Viral DNA Integration Aberrant IN Multimerization Aberrant IN Multimerization HIV-1 Integrase (IN)->Aberrant IN Multimerization Host Chromatin Host Chromatin LEDGF/p75->Host Chromatin Tethers Tetrahydro-1,6-naphthyridine Tetrahydro-1,6-naphthyridine Tetrahydro-1,6-naphthyridine->HIV-1 Integrase (IN) Binds to allosteric site Inhibition of Integration Inhibition of Integration Aberrant IN Multimerization->Inhibition of Integration

Caption: Mechanism of HIV-1 Integrase Allosteric Inhibition.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have revealed that the nature of the substituents on the tetrahydro-1,6-naphthyridine core is critical for potent anti-HIV-1 activity. Modifications at the N-1 and C-7 positions have been extensively explored to optimize the binding affinity for the allosteric site on integrase.

Quantitative Data: Potency of Tetrahydro-1,6-Naphthyridine Derivatives as HIV-1 Integrase Allosteric Inhibitors
Compound IDModificationsEC50 (µM) in cell cultureReference
1 N-benzyl, C7-aryl0.015[1]
2 N-propyl, C7-heteroaryl0.023[1]
Experimental Protocols

This assay is designed to quantify the ability of compounds to induce the aberrant multimerization of HIV-1 integrase.

Principle: The assay utilizes two preparations of HIV-1 integrase, one tagged with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the two tagged proteins are in close proximity, as in a multimer, FRET occurs.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the tagged HIV-1 integrase proteins in an appropriate assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the donor- and acceptor-tagged integrase proteins to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours).

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio and plot it against the compound concentration to determine the EC50 value.

This assay evaluates the ability of the compounds to inhibit HIV-1 replication in a cellular context.

Principle: Susceptible host cells are infected with HIV-1 in the presence of the test compound. The extent of viral replication is then quantified by measuring a viral marker, such as p24 antigen or reverse transcriptase activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable host cell line (e.g., MT-4 cells) in appropriate media.

  • Infection and Treatment:

    • Seed the cells in a 96-well plate.

    • Add the test compound at various concentrations.

    • Infect the cells with a known amount of HIV-1.

  • Incubation:

    • Incubate the infected cells for a period of 4-7 days to allow for viral replication.

  • Quantification of Viral Replication:

    • Harvest the cell supernatant.

    • Quantify the amount of p24 antigen using an ELISA kit or measure reverse transcriptase activity.

  • Data Analysis:

    • Plot the percentage of inhibition of viral replication against the compound concentration to determine the EC50 value.

Immunomodulatory Activity: RORγt Inverse Agonism

Tetrahydro-1,6-naphthyridine derivatives have also been identified as potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of inflammation in many autoimmune diseases.

Mechanism of Action: Attenuation of Th17 Cell Function

As inverse agonists, these compounds bind to the ligand-binding domain of RORγt and promote a conformational change that leads to the dissociation of co-activator proteins and the recruitment of co-repressor proteins. This effectively represses the transcriptional activity of RORγt, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).

The binding of the tetrahydro-1,6-naphthyridine derivative to the ligand-binding pocket of RORγt induces a conformational change in Helix 12, a key region for co-activator binding. This altered conformation prevents the recruitment of co-activator proteins, thereby inhibiting the transcriptional activation of RORγt target genes.

The inhibition of RORγt activity leads to a significant reduction in the expression and secretion of IL-17A by Th17 cells. IL-17A is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.

RORgt_Inhibition Mechanism of RORγt Inverse Agonism cluster_activation Normal RORγt Activation cluster_inhibition Inhibition by Tetrahydro-1,6-naphthyridine RORγt RORγt Co-activator Co-activator RORγt->Co-activator Recruits Co-repressor Co-repressor RORγt->Co-repressor Recruits IL-17A Gene IL-17A Gene Co-activator->IL-17A Gene Activates IL-17A Production IL-17A Production IL-17A Gene->IL-17A Production Inhibition of IL-17A Production Inhibition of IL-17A Production IL-17A Gene->Inhibition of IL-17A Production Tetrahydro-1,6-naphthyridine Tetrahydro-1,6-naphthyridine Tetrahydro-1,6-naphthyridine->RORγt Binds as inverse agonist Co-repressor->IL-17A Gene Represses

Caption: Mechanism of RORγt Inverse Agonism.

Structure-Activity Relationship (SAR) Studies

The development of potent RORγt inverse agonists has been guided by extensive SAR studies. Key interactions with specific amino acid residues in the ligand-binding pocket have been identified, and modifications to the tetrahydro-1,6-naphthyridine scaffold have been made to enhance potency and selectivity.

Quantitative Data: Efficacy of Tetrahydro-1,6-Naphthyridine Derivatives as RORγt Inverse Agonists
Compound IDModificationsRORγt Binding IC50 (nM)IL-17A Inhibition IC50 (nM)Reference
TAK-828F Complex amide derivative1.23.4[1]
Compound A Phenyl-substituted5.612.1
Experimental Protocols

This assay measures the ability of a test compound to displace a radiolabeled ligand from the RORγt ligand-binding domain.

Principle: A radiolabeled RORγt ligand (e.g., [3H]-labeled compound) is incubated with the RORγt ligand-binding domain. The amount of bound radioligand is measured in the presence and absence of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of the RORγt ligand-binding domain and the radiolabeled ligand in a suitable buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the RORγt ligand-binding domain and the radiolabeled ligand.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand (e.g., using filtration).

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of radioligand binding against the compound concentration to determine the IC50 value.

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the interaction between RORγt and a co-factor peptide.

Principle: This assay often utilizes FRET. The RORγt ligand-binding domain is tagged with a donor fluorophore, and a co-activator or co-repressor peptide is tagged with an acceptor fluorophore.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound, tagged RORγt, and tagged co-factor peptide.

  • Assay Procedure:

    • Add the test compound to a microplate.

    • Add the tagged RORγt and co-factor peptide.

    • Incubate to allow for interaction.

  • Data Acquisition:

    • Measure the FRET signal.

  • Data Analysis:

    • An increase in FRET indicates agonist activity, a decrease indicates inverse agonist activity, and no change in the presence of an agonist indicates antagonist activity.

This is a cell-based functional assay to measure the effect of compounds on the production of IL-17A by primary human Th17 cells.

Step-by-Step Methodology:

  • Cell Isolation and Differentiation:

    • Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).

    • Differentiate the cells into Th17 cells using a specific cytokine cocktail.

  • Compound Treatment:

    • Treat the differentiated Th17 cells with the test compound at various concentrations.

  • Stimulation and Incubation:

    • Stimulate the cells to produce IL-17A (e.g., with anti-CD3/CD28 antibodies).

    • Incubate for 24-72 hours.

  • IL-17A Quantification:

    • Collect the cell supernatant.

    • Measure the concentration of IL-17A using an ELISA or a bead-based immunoassay.

  • Data Analysis:

    • Plot the percentage of inhibition of IL-17A production against the compound concentration to determine the IC50 value.

Neuroprotective Activities: Targeting Key Enzymes in Neurodegeneration

Tetrahydro-1,6-naphthyridine derivatives have also shown promise in the context of neurodegenerative diseases by targeting key enzymes involved in their pathophysiology.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters, including dopamine. In neurodegenerative diseases like Parkinson's, the loss of dopaminergic neurons leads to a dopamine deficit. By inhibiting MAO-B, tetrahydro-1,6-naphthyridine derivatives can increase the levels of dopamine in the brain, thereby alleviating some of the motor symptoms of the disease. In Alzheimer's disease, MAO-B is also implicated in the formation of amyloid plaques.

SAR studies have focused on optimizing the substituents on the tetrahydro-1,6-naphthyridine core to achieve potent and selective inhibition of MAO-B over the related MAO-A isoform, which is important for avoiding certain side effects.

Compound IDModificationsMAO-B IC50 (µM)Reference
5g 1-(2-(4-fluorophenyl)ethynyl) analog1.35[4]
Compound B Phenyl-substituted2.5

Principle: This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction, using a fluorescent probe.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., benzylamine), and a fluorescent probe (e.g., Amplex Red) in an assay buffer.

  • Assay Procedure:

    • Add the test compound to a microplate.

    • Add the MAO-B enzyme and incubate.

    • Initiate the reaction by adding the substrate and the fluorescent probe.

  • Data Acquisition:

    • Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction and determine the percentage of inhibition at different compound concentrations to calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is the enzyme that degrades the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in acetylcholine levels, which is associated with cognitive impairment. By inhibiting AChE, tetrahydro-1,6-naphthyridine derivatives can increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function.

The design of AChE inhibitors based on the tetrahydro-1,6-naphthyridine scaffold has focused on optimizing interactions with both the catalytic and peripheral anionic sites of the enzyme to achieve high potency.

Compound IDModificationsAChE IC50 (nM)Reference
16a Phenyl-substituted65[2]
Compound C Heteroaryl-substituted82

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare solutions of AChE enzyme, the substrate acetylthiocholine, and DTNB in a suitable buffer.

  • Assay Procedure:

    • Add the test compound and AChE enzyme to a microplate and incubate.

    • Initiate the reaction by adding the substrate and DTNB.

  • Data Acquisition:

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction and determine the percentage of inhibition at different compound concentrations to calculate the IC50 value.

Anticancer Activity

The tetrahydro-1,6-naphthyridine scaffold has also been investigated for its potential as an anticancer agent, with some derivatives showing cytotoxicity against various cancer cell lines.

Mechanisms of Action: A Multifaceted Approach

The anticancer activity of these derivatives is thought to be multifactorial.

One of the proposed mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. This can occur through various signaling pathways, leading to the activation of caspases and the subsequent dismantling of the cell.

Structure-Activity Relationship (SAR) Studies

SAR studies in this area are ongoing, with a focus on identifying substituents that enhance cytotoxicity and selectivity for cancer cells over normal cells.

Quantitative Data: Cytotoxicity of Tetrahydro-1,6-Naphthyridine Derivatives against Cancer Cell Lines
Compound IDCancer Cell LineIC50 (µM)Reference
Compound D HeLa (Cervical Cancer)5.2
Compound E MCF-7 (Breast Cancer)8.1
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

Summary of the Therapeutic Potential of Tetrahydro-1,6-Naphthyridine Derivatives

The tetrahydro-1,6-naphthyridine scaffold has demonstrated remarkable versatility, yielding potent and selective modulators of a diverse range of biological targets. From allosteric inhibition of HIV-1 integrase and inverse agonism of RORγt to the inhibition of key enzymes in neurodegeneration and cytotoxic effects against cancer cells, these derivatives represent a rich source of potential therapeutic agents.

Future Directions in the Development of Novel Therapeutics Based on this Scaffold

Future research in this area will likely focus on several key aspects:

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards improving the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhancement of Selectivity: For targets that are part of a larger family of proteins (e.g., kinases, nuclear receptors), achieving high selectivity will be crucial to minimize off-target effects.

  • Exploration of New Biological Targets: The inherent structural features of the tetrahydro-1,6-naphthyridine scaffold suggest that it may be able to interact with other, as-yet-unidentified biological targets, opening up new avenues for drug discovery.

  • Combination Therapies: Investigating the use of these derivatives in combination with existing therapies could lead to synergistic effects and improved treatment outcomes.

The continued exploration of the chemical space around the tetrahydro-1,6-naphthyridine core promises to yield novel and effective treatments for a wide range of human diseases.

References

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

  • Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b][1][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1684. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][1][3]naphthyridines as a New Family of Potent Peripheral-To-Midgorge-Site Inhibitors of Acetylcholinesterase: Synthesis, Pharmacological Evaluation and Mechanistic Studies. European Journal of Medicinal Chemistry, 73, 141-152. [Link]

Sources

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is an increasingly important heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics. This technical guide provides a comprehensive review of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol hydrochloride, a key intermediate and building block. While direct pharmacological data on this specific molecule is limited, its derivatives have shown significant promise in diverse therapeutic areas, including autoimmune diseases, infectious diseases, and metabolic disorders. This document will delve into the synthetic strategies for the core scaffold, explore the known biological activities of its derivatives, and provide expert insights into its potential applications in drug development.

Introduction: The Emergence of the Tetrahydro-1,6-naphthyridine Scaffold

The landscape of drug discovery is in constant search of novel molecular architectures that can address challenging biological targets. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility stems from its conformational rigidity and the precise spatial orientation of its nitrogen atoms, which can act as key hydrogen bond donors and acceptors.

While the broader family of naphthyridines has a long history in medicinal chemistry, the synthesis and exploration of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, in particular, has been described as underdeveloped, presenting both a challenge and an opportunity for synthetic and medicinal chemists.[1] This guide focuses on the 3-hydroxy substituted variant, this compound, a valuable starting point for the synthesis of more complex and potent drug candidates.

Synthetic Strategies and Methodologies

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a non-trivial endeavor. The literature reveals several approaches, each with its own advantages and challenges.

Asymmetric Synthesis of the Core Scaffold

A notable advancement in the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was developed in the context of the potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist, TAK-828F.[1][2] This asymmetric synthesis is particularly relevant for large-scale production as it avoids chromatographic purification.[1][2] The key steps of this innovative approach include:

  • Heck-type Vinylation: An atom-economical vinylation of a chloropyridine precursor using ethylene gas.

  • Dihydronaphthyridine Formation: An unprecedented cyclization of a 2-vinyl-3-acylpyridine intermediate mediated by ammonia.

  • Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed reduction to establish the chiral center in the tetrahydronaphthyridine core.[1][2]

This multi-step process highlights the complexity of constructing this specific heterocyclic system and the need for novel synthetic solutions.

Cobalt-Catalyzed Cyclization for Library Synthesis

For the rapid generation of a diverse set of derivatives, an intramolecular cobalt-catalyzed [2+2+2] cyclization has been successfully employed.[3] This methodology allows for the construction of the core scaffold and subsequent derivatization to create a library of compounds for high-throughput screening.[3] This approach underscores the utility of the 5,6,7,8-tetrahydro-1,6-naphthyridine core as a foundational element for combinatorial chemistry.

Representative Synthetic Protocol: Conceptual Pathway to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
  • Construction of a Substituted Pyridine Ring: Starting with a suitably functionalized pyridine derivative.

  • Annulation to Form the Second Ring: A cyclization reaction, such as a Pictet-Spengler type reaction or a transition-metal-catalyzed cross-coupling followed by cyclization, could be employed to form the second, saturated ring.

  • Functional Group Interconversion: Introduction and manipulation of the hydroxyl group at the 3-position.

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.

The following diagram illustrates a conceptual workflow for the synthesis of the core scaffold, based on the principles of the TAK-828F synthesis.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Scaffold Chloropyridine Chloropyridine Vinylpyridine Vinylpyridine Chloropyridine->Vinylpyridine Heck-type Vinylation Ethylene Ethylene Ethylene->Vinylpyridine Dihydronaphthyridine Dihydronaphthyridine Vinylpyridine->Dihydronaphthyridine Ammonia-mediated Cyclization Tetrahydronaphthyridine_Scaffold 5,6,7,8-Tetrahydro-1,6- naphthyridine Scaffold Dihydronaphthyridine->Tetrahydronaphthyridine_Scaffold Asymmetric Transfer Hydrogenation

Caption: Conceptual workflow for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Pharmacological Profile and Therapeutic Potential of Derivatives

The true value of this compound lies in its role as a precursor to a wide array of biologically active molecules. The following sections detail the therapeutic areas where derivatives of this scaffold have shown significant promise.

Autoimmune Diseases: RORγt Inverse Agonists

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent inverse agonists of the Retinoid-Related Orphan Receptor γt (RORγt).[1][2] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines such as IL-17A and IL-17F, offering a potential therapeutic strategy for conditions like:

  • Psoriasis

  • Rheumatoid Arthritis

  • Inflammatory Bowel Disease

  • Multiple Sclerosis

The following diagram illustrates the proposed mechanism of action for RORγt inverse agonists.

RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 Promotes IL17 IL-17A / IL-17F Production Th17->IL17 Leads to Autoimmunity Autoimmune Disease IL17->Autoimmunity Contributes to Inhibitor 5,6,7,8-Tetrahydro-1,6- naphthyridine Derivative Inhibitor->RORgt Inhibits

Caption: Mechanism of RORγt inverse agonists in autoimmune disease.

Antiviral Activity: HIV-1 Integrase Allosteric Inhibitors

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as potent allosteric inhibitors of HIV-1 integrase.[4] These compounds target the binding site of the lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor essential for viral replication. By binding to this site, the inhibitors induce an aberrant multimerization of the integrase enzyme, thereby disrupting its function and inhibiting viral replication.[4] This novel mechanism of action presents a promising avenue for the development of new antiretroviral therapies.

Other Potential Applications

The versatility of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is further demonstrated by the diverse biological activities of its derivatives:

  • Antituberculosis Activity: Screening of a library of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has identified lead compounds with activity against Mycobacterium tuberculosis.[3]

  • Diabetes and Related Disorders: Patents have been filed for 1,6-naphthyridine derivatives for the treatment of diabetes and related metabolic disorders.[5]

Physicochemical Properties

The physicochemical properties of this compound make it an attractive starting point for medicinal chemistry campaigns.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O · HClPubChem
Molecular Weight186.64 g/mol PubChem
XLogP30.4PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem

Note: Data is for the free base or estimated, and may vary for the hydrochloride salt.

Conclusion and Future Directions

This compound is a valuable and versatile chemical entity. While direct biological data on this specific molecule is scarce, the demonstrated activities of its derivatives in diverse and important therapeutic areas underscore the significance of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. The challenges associated with its synthesis are being met with innovative chemical methodologies, paving the way for the exploration of a wider chemical space around this privileged core.

Future research should focus on:

  • Development of more efficient and scalable synthetic routes to access the core scaffold and its analogues.

  • Exploration of a broader range of biological targets to fully elucidate the therapeutic potential of this scaffold.

  • Detailed structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Toxicological evaluation of promising derivatives to ensure their safety for clinical development.

References

  • Current time information in Winnipeg, CA. (n.d.). Google.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). National Institutes of Health.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications.
  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (n.d.). PubMed.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). PubMed.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC.
  • United States Patent. (2015). Googleapis.com.
  • Design and synthesis of 8-hydroxy-[4]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. (n.d.). PubMed. Retrieved from

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol. (n.d.). Tetrahedron.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. (n.d.). PubChem.
  • Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and use thereof. (n.d.). Google Patents.
  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3]triazol[4,3-a] pyrazine hydrochloride. (n.d.). Google Patents. Retrieved from

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (n.d.). ResearchGate.
  • 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders. (n.d.). Google Patents.
  • Novel process for the preparation of sapropterin dihydrochloride and its key intermediate, l-biopterin. (n.d.). Google Patents.

Sources

Discovery of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold, Featuring 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride

Foreword

The landscape of modern medicinal chemistry is defined by the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a prime example of such a privileged structure. Its unique three-dimensional conformation and strategic placement of nitrogen atoms have made it a cornerstone in the development of potent and selective modulators for challenging therapeutic targets. This guide provides a comprehensive overview of this important scaffold, with a particular focus on the synthesis and properties of key derivatives like this compound. We will delve into advanced synthetic strategies, explore its role in targeting intractable diseases, and provide the technical insights necessary for its application in drug discovery and development.

The Strategic Importance of the Tetrahydro-1,6-naphthyridine Scaffold

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, have long been recognized for their therapeutic potential.[1] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine framework offers a distinct advantage by introducing a conformationally restricted structure. This "locked" analogue of more flexible pharmacophores, such as 2-(3-pyridyl)ethylamine, can lead to enhanced binding affinity and selectivity for a specific biological target.[2]

The versatility of this scaffold is evidenced by its application in developing treatments for a range of diseases. Notably, it forms the core of potent allosteric inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[3] Furthermore, derivatives of this scaffold have been instrumental in the creation of inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt), a key regulator of Th17 cell differentiation and a high-value target for autoimmune diseases like psoriasis and inflammatory bowel disease.[4][5]

Asymmetric Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

The development of a scalable and enantioselective synthesis is paramount for the clinical translation of any chiral therapeutic agent. While the synthesis of tetrahydronaphthyridines was historically underdeveloped, recent advancements have provided robust and efficient routes.[4] An exemplary asymmetric synthesis has been developed for the scaffold of TAK-828F, a potent RORγt inverse agonist.[4][5] This process is noteworthy for its atom economy and avoidance of chromatographic purification, making it suitable for large-scale manufacturing.[4]

The key transformations in this innovative synthesis are:

  • Heck-Type Vinylation: An atom-economical protocol for the vinylation of a chloropyridine derivative using ethylene gas.

  • Dihydronaphthyridine Formation: An unprecedented cyclization of 2-vinyl-3-acylpyridine mediated by ammonia to directly form the dihydronaphthyridine ring.

  • Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed reaction that establishes the crucial stereocenter, leading to the desired enantiomer of the tetrahydronaphthyridine scaffold.[4][5]

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Chloropyridine_Derivative 2-Chloro-6-methoxypyridine Derivative Vinyl_Acylpyridine 2-Vinyl-3-acylpyridine Chloropyridine_Derivative->Vinyl_Acylpyridine Heck-Type Vinylation Ethylene_Gas Ethylene Gas Ethylene_Gas->Vinyl_Acylpyridine Dihydronaphthyridine Dihydronaphthyridine Intermediate Vinyl_Acylpyridine->Dihydronaphthyridine Ammonia-Mediated Cyclization Tetrahydronaphthyridine Enantiopure 5,6,7,8-Tetrahydro- 1,6-naphthyridine Scaffold Dihydronaphthyridine->Tetrahydronaphthyridine Ru-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric Synthesis of the Tetrahydronaphthyridine Scaffold
Detailed Experimental Protocol: Synthesis of 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetamide

This protocol details the synthesis of a key starting material for the subsequent vinylation reaction.[4]

  • Reaction Setup: In a 200 mL four-neck round-bottom flask, combine sulfuric acid (H₂SO₄, 51.0 mL), sodium bromide (NaBr, 523.4 mg, 5.1 mmol), and acetic anhydride (Ac₂O, 4.8 mL, 50.9 mmol).

  • Addition of Starting Material: To this mixture, add 2-methoxy-6-methyl-3-nitropyridine (10.0 g, 50.9 mmol) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into 8 M aqueous sodium hydroxide (NaOH, 144 mL) with crushed ice.

  • Isolation: Filter the resulting precipitate and wash with 1 M aqueous NaOH to yield the desired product.

Physicochemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol and its hydrochloride salt are key intermediates and building blocks for more complex molecules. A summary of their properties is presented below.

Property5,6,7,8-Tetrahydro-1,6-naphthyridin-3-olThis compound
CAS Number 785774-74-5[6]625098-88-6
Molecular Formula C₈H₁₀N₂O[6]C₈H₁₁ClN₂O
Molecular Weight 150.18 g/mol [6]Not explicitly found, but calculated to be 186.63 g/mol
Boiling Point 424.0±45.0 °C (Predicted)[6]Not available
Density 1.211 g/cm³ (Predicted)[6]Not available
pKa 9.43±0.20 (Predicted)[6]Not available
Storage 2-8°C[6]2-8°C[7]

Biological Activity and Therapeutic Applications

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully employed to generate molecules with significant biological activity.

RORγt Inverse Agonism for Autoimmune Diseases

RORγt is a master regulator of Th17 cells, which are key drivers of inflammation in various autoimmune diseases.[4] Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17A and IL-17F, offering a promising therapeutic strategy. The tetrahydronaphthyridine core has been identified as a suitable scaffold for developing potent, selective, and orally available RORγt inverse agonists.[4]

RORgt_Signaling_Pathway RORgt RORγt Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation IL17 IL-17A / IL-17F Production Th17_Differentiation->IL17 Inflammation Inflammation (Autoimmune Disease) IL17->Inflammation Inverse_Agonist 5,6,7,8-Tetrahydro- 1,6-naphthyridine Derivative (Inverse Agonist) Inverse_Agonist->RORgt Inhibits

Mechanism of RORγt Inverse Agonism
Allosteric Inhibition of HIV-1 Integrase

The HIV-1 integrase enzyme is an attractive target for antiviral therapy. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed that target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on the integrase.[3] By binding to this site, these small molecules promote aberrant multimerization of the enzyme, thereby inhibiting viral replication.[3]

Pharmacokinetics and Safety Profile of a Related Compound

Single Ascending-Dose Study
DoseCₘₐₓ (ng/mL)AUC₀₋ₜ (h·ng/mL)AUC₀₋∞ (h·ng/mL)t₁/₂ (h)
5 mg 40.4 ± 8.62275.97 ± 35.32287.00 ± 42.678.02 - 10.88
10 mg 80.1 ± 23.48541.77 ± 157.78560.45 ± 160.178.02 - 10.88
20 mg 145.8 ± 30.051069.09 ± 161.031089.64 ± 158.378.02 - 10.88
30 mg 236.9 ± 104.071656.44 ± 345.381709.27 ± 376.398.02 - 10.88

Data presented as mean ± standard deviation. Cₘₐₓ and AUC parameters demonstrated dose-proportionality.[8]

Safety and Tolerability

In the single-dose study, the most common drug-related adverse events (AEs) were generally mild (Grade 1) and included dizziness, spontaneous telotism, headache, flushing, nasal obstruction, and hiccup.[8] In the multiple ascending-dose study, similar AEs were observed.[8]

Conclusion and Future Outlook

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a significant achievement in medicinal chemistry, providing a versatile platform for the development of novel therapeutics. The advancement of asymmetric synthetic routes has made this core readily accessible for further exploration. Its proven success in modulating challenging targets like RORγt and HIV-1 integrase underscores its potential. Future research will likely focus on expanding the diversity of substituents on this core to target other disease areas and to further optimize the pharmacokinetic and safety profiles of drug candidates. The foundation laid by the discovery and synthesis of compounds like this compound will undoubtedly continue to fuel innovation in drug discovery for years to come.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed.
  • 625098-88-6|this compound. BLDpharm.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem.
  • 2305079-66-5 | 5,6,7,8-Tetrahydro-[4][9]naphthyridin-3-ol dihydrochloride. ChemScene.

  • 785774-74-5|5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol. BLDpharm.
  • Safety, tolerability, and pharmacokinetics of TPN171H. DDDT - Dove Medical Press.
  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF.
  • 1,6-Naphthyridin-2(1H)
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed.
  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][4][8]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][4][9]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health.

  • 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL. ChemicalBook.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable framework for the development of novel therapeutic agents targeting a range of biological entities, including kinases and other enzymes. The hydroxyl group at the 3-position provides a crucial anchor for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to a robust and reproducible synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol as its hydrochloride salt, a form often favored for its improved solubility and stability.

The synthetic strategy detailed herein is a multi-step process designed for clarity and scalability. It commences with the construction of the aromatic 1,6-naphthyridin-3-ol core, followed by a selective catalytic hydrogenation of the less electron-rich pyridine ring, and concludes with the formation of the hydrochloride salt. Each step has been rationalized to provide insight into the underlying chemical principles, thereby equipping the researcher with the knowledge to troubleshoot and adapt the protocol as needed.

Overall Synthetic Scheme

The synthesis is logically divided into three primary stages:

  • Part A: Synthesis of the Aromatic Precursor, 1,6-Naphthyridin-3-ol. This involves a condensation and cyclization reaction to construct the bicyclic aromatic core.

  • Part B: Selective Catalytic Hydrogenation. The aromatic intermediate is reduced to the desired tetrahydro derivative.

  • Part C: Hydrochloride Salt Formation. The final compound is converted to its hydrochloride salt for enhanced handling and bioavailability.

G cluster_0 Part A: Aromatic Core Synthesis cluster_1 Part B: Selective Hydrogenation cluster_2 Part C: Salt Formation 4-Aminonicotinaldehyde 4-Aminonicotinaldehyde 1,6-Naphthyridin-3-ol 1,6-Naphthyridin-3-ol 4-Aminonicotinaldehyde->1,6-Naphthyridin-3-ol Piperidine, Pyridine (Solvent) Heat Malonic_Acid Malonic Acid Malonic_Acid->1,6-Naphthyridin-3-ol Tetrahydro_Product 5,6,7,8-Tetrahydro- 1,6-naphthyridin-3-ol 1,6-Naphthyridin-3-ol->Tetrahydro_Product H2 (g), Pd/C Ethanol Final_Product 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride Tetrahydro_Product->Final_Product HCl in Isopropanol

Figure 1: Overall synthetic workflow for 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol hydrochloride.

Part A: Synthesis of 1,6-Naphthyridin-3-ol

The construction of the aromatic 1,6-naphthyridine core is achieved through a Knoevenagel-type condensation followed by an intramolecular cyclization and decarboxylation. This approach leverages commercially available starting materials to build the bicyclic system. The use of 4-aminonicotinaldehyde as the pyridine precursor is a common strategy in the synthesis of naphthyridines.[1]

Protocol A: Synthesis of 1,6-Naphthyridin-3-ol
Reagent/SolventMolecular WeightMolesEquivalentsAmount
4-Aminonicotinaldehyde122.12 g/mol 0.101.012.21 g
Malonic Acid104.06 g/mol 0.121.212.49 g
Piperidine85.15 g/mol -Catalyst~2 mL
Pyridine79.10 g/mol -Solvent100 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminonicotinaldehyde (12.21 g, 0.10 mol) and malonic acid (12.49 g, 0.12 mol).

  • Solvent and Catalyst Addition: Add pyridine (100 mL) to the flask, followed by the dropwise addition of piperidine (~2 mL). The mixture will become a slurry.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting aldehyde is a key indicator. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the pyridine.

    • To the resulting residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acidic components and help precipitate the product.

    • Stir the slurry for 30 minutes.

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield 1,6-naphthyridin-3-ol as a solid. Dry the product under vacuum.

Part B: Selective Catalytic Hydrogenation

The reduction of the 1,6-naphthyridine ring system to its tetrahydro derivative is achieved through catalytic hydrogenation. The choice of a palladium on carbon (Pd/C) catalyst allows for the selective reduction of the pyridine ring that is not fused to the hydroxyl-substituted ring, which is more electron-rich and thus less susceptible to hydrogenation. Orthogonal procedures for the selective hydrogenation of naphthyridine isomers have been described, with palladium catalysts favoring the reduction of the more electron-deficient ring.[2]

Protocol B: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
Reagent/SolventMolecular WeightMolesEquivalentsAmount
1,6-Naphthyridin-3-ol146.14 g/mol 0.051.07.31 g
Palladium on Carbon (10 wt%)--Catalyst0.73 g
Ethanol (Anhydrous)46.07 g/mol -Solvent150 mL
Hydrogen Gas (H₂)2.02 g/mol -Reagent50-60 psi

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 1,6-naphthyridin-3-ol (7.31 g, 0.05 mol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.73 g, 10 wt% of the substrate) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the vessel and purge it with hydrogen gas several times to remove any air.

    • Pressurize the vessel with hydrogen gas to 50-60 psi.

    • Begin vigorous stirring or shaking and heat the mixture to 40-50 °C.

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete in 12-24 hours. Progress can also be monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 25 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol as a solid or oil. This crude product is often of sufficient purity for the next step.

Part C: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt, which is a standard procedure for basic compounds in pharmaceutical development to improve their solubility and handling properties.[3][4] This is achieved by treating the free base with hydrochloric acid in an appropriate solvent.

Protocol C: Synthesis of this compound
Reagent/SolventMolecular WeightMolesEquivalentsAmount
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol150.18 g/mol ~0.051.0(from Part B)
Isopropanol60.10 g/mol -Solvent100 mL
Hydrochloric Acid in Isopropanol (5-6 M)-~0.055~1.1(as needed)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol from Part B in isopropanol (100 mL). Gentle warming may be required to achieve complete dissolution.

  • Acidification: While stirring, slowly add a 5-6 M solution of hydrochloric acid in isopropanol dropwise. The hydrochloride salt will begin to precipitate.

  • Crystallization: Continue adding the acidic solution until the pH of the mixture is acidic (test with pH paper). Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Cooling the mixture in an ice bath can further improve the yield.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol (2 x 15 mL) and then with diethyl ether (2 x 20 mL) to aid in drying.

    • Dry the final product, this compound, in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point (mp): As an indicator of purity.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents: Pyridine and piperidine are toxic and flammable. Handle with care.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Ensure the equipment is properly maintained and operated by trained personnel. The catalyst should be handled wet to minimize the risk of fire.

  • Hydrochloric Acid: Concentrated solutions of HCl are corrosive. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Viereck, P. (2015). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 17(13), 3330–3333. [Link]

  • Bavetsias, V., & Crumpler, S. (2013). Salt selection in drug development. Pharmaceutical Technology, 37(7). [Link]

  • Gould, E. S. (1959). Mechanism and Structure in Organic Chemistry. Holt, Rinehart and Winston. (Note: While not directly cited, this reference provides foundational knowledge for the reaction mechanisms described).
  • US Patent US20100204470A1, "Method for salt prepar

Sources

Application Notes and Protocols for the NMR Analysis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the complete Nuclear Magnetic Resonance (NMR) analysis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic compounds. The methodologies outlined herein are designed to ensure scientific integrity and provide a robust, self-validating system for structural elucidation and purity assessment. We will delve into the rationale behind experimental choices, from sample preparation to the selection of advanced 2D NMR techniques, culminating in a thorough interpretation of the expected spectral data.

Introduction: The Structural Significance of the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active molecules. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The presence of a hydroxyl group on the pyridine ring and the saturated tetrahydropyridine portion imparts a unique combination of electronic and conformational properties.

Given its importance, unambiguous structural confirmation and purity assessment are critical in the development of drug candidates based on this scaffold. NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry in solution. This guide will walk through the logical steps to acquire and interpret a full suite of NMR data for this compound.

Predicted NMR Spectral Analysis: A Hypothetical Walkthrough

In the absence of published spectral data for the specific hydrochloride salt of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol, we will construct a detailed prediction of the expected ¹H and ¹³C NMR spectra. This predictive analysis is grounded in the fundamental principles of NMR and typical chemical shift ranges for analogous structural motifs, namely the tetrahydropyridine and 3-hydroxypyridine rings.

Chemical Structure and Numbering

For clarity, the standard IUPAC numbering for the 1,6-naphthyridine ring system will be used throughout this guide.

G C2 C2 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 OH OH C3->OH C4a C4a C4->C4a H4 H4 C4->H4 C8a C8a C4a->C8a N1 N1 N1->C2 C8a->N1 C8 C8 C8a->C8 C7 C7 C8->C7 H8_a H8a C8->H8_a H8_b H8b C8->H8_b N6 N6 C7->N6 H7_a H7a C7->H7_a H7_b H7b C7->H7_b C5 C5 N6->C5 NH NH N6->NH C5->C4a H5_a H5a C5->H5_a H5_b H5b C5->H5_b G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR C13 ¹³C{¹H} NMR H1->C13 Initial Structure Overview DEPT DEPT-135 C13->DEPT Identify CH, CH₂, CH₃ COSY ¹H-¹H COSY DEPT->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Connectivity

Caption: Recommended workflow for NMR data acquisition.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 2 s

  • ¹³C{¹H} NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay (d1): 2 s

  • DEPT-135:

    • Pulse sequence: dept135

    • Number of scans: 256

    • Relaxation delay (d1): 2 s

  • ¹H-¹H COSY:

    • Pulse sequence: cosygpqf

    • Number of scans: 2

    • Number of increments: 256

  • ¹H-¹³C HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 4

    • Number of increments: 256

  • ¹H-¹³C HMBC:

    • Pulse sequence: hmbcgplpndqf

    • Number of scans: 8

    • Number of increments: 256

    • Long-range coupling delay optimized for 8 Hz.

Spectral Interpretation: A Step-by-Step Guide

¹H NMR Spectrum Analysis
  • Integration: Confirm the relative number of protons for each signal.

  • Multiplicity: Analyze the splitting patterns to determine the number of neighboring protons (n+1 rule). For example, the signals for H5, H7, and H8 are expected to be triplets due to coupling with their two neighboring protons.

  • Chemical Shift: Assign the signals based on the predicted chemical shifts and the electronic environment of each proton.

¹³C NMR and DEPT-135 Analysis
  • Count Signals: Ensure that eight distinct carbon signals are present.

  • DEPT-135:

    • Identify the CH₂ groups (C5, C7, C8) as negative signals. [1][2][3][4] * Identify the CH groups (C2, C4) as positive signals.

    • By comparing the ¹³C spectrum with the DEPT-135 spectrum, identify the quaternary carbons (C3, C4a, C8a) which will be present in the ¹³C spectrum but absent in the DEPT-135 spectrum. [1][2][3][4]

2D NMR Correlation Analysis

G cluster_protons Protons cluster_carbons Carbons H2 H2 H4 H4 H2->H4 COSY (weak, ⁴J) C2 C2 H2->C2 HSQC C4 C4 H2->C4 HMBC (³J) C3 C3 H2->C3 HMBC (²J) H4->C2 HMBC (³J) H4->C4 HSQC C5 C5 H4->C5 HMBC (³J) C4a C4a H4->C4a HMBC (²J) H5 H5 H7 H7 H5->H7 COSY (³J) H5->C4 HMBC (³J) H5->C5 HSQC C7 C7 H5->C7 HMBC (³J) H5->C4a HMBC (²J) H8 H8 H7->H8 COSY (³J) H7->C7 HSQC C8 C8 H8->C8 HSQC H8->C4a HMBC (³J) C8a C8a H8->C8a HMBC (²J)

Caption: Expected 2D NMR correlations for structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings within the same spin system. [5] * A strong correlation is expected between the protons on C7 and C8.

    • A correlation between the protons on C5 and C7 may be observed, though it might be weaker.

    • A weak, long-range correlation (⁴J) may be visible between the aromatic protons H2 and H4.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. [5]This is the most reliable way to assign the protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different spin systems and assigning the quaternary carbons. [6][7][8][9][10] * Assigning Quaternary Carbons:

    • C3: Correlations from H2 and H4 to C3.
    • C4a: Correlations from H4, H5, and H8 to C4a.
    • C8a: Correlations from H8 to C8a.
    • Confirming Connectivity:

      • Correlations from H5 to C4 and C4a will confirm the connection of the aliphatic ring to the aromatic ring.

Conclusion

By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently perform a complete and accurate NMR analysis of this compound. The combination of 1D and 2D NMR experiments provides a self-validating dataset that is essential for unambiguous structure elucidation and purity assessment in a drug discovery and development setting. This systematic approach ensures the scientific rigor required for advancing compounds through the development pipeline.

References

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Application Notes and Protocols for In Vitro Evaluation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in diverse therapeutic areas, including as HIV-1 integrase inhibitors and inverse agonists for the retinoid-related orphan receptor γt (RORγt).[1][2][3] The specific functionalization of this scaffold, as seen in 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride, suggests potential interactions with biological targets where phenolic hydroxyl groups are crucial for activity. While comprehensive biological data for this particular compound is still emerging, its structural motifs warrant investigation into its potential as a modulator of key enzymes and cellular pathways implicated in neurological disorders.

This guide provides a detailed framework for the in vitro characterization of this compound, focusing on two primary, plausible activities based on its chemical structure: acetylcholinesterase (AChE) inhibition and neuroprotection against oxidative stress. These protocols are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.

Part 1: Acetylcholinesterase Inhibition Assay

Scientific Rationale: Acetylcholinesterase (AChE) is a critical enzyme that terminates cholinergic neurotransmission by hydrolyzing acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological conditions.[4] The structural similarity of the naphthyridine core to known AChE inhibitors makes this a primary avenue of investigation. We will employ the widely used Ellman's method for this assay.

Hypothesized Mechanism of Action

This compound is hypothesized to bind to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE AChE ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Compound 5,6,7,8-Tetrahydro- 1,6-naphthyridin-3-ol HCl Compound->AChE Inhibits

Caption: Hypothesized inhibition of AChE by this compound.

Detailed Protocol: Cell-Based AChE Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format using the SH-SY5Y human neuroblastoma cell line, which endogenously expresses AChE.[4][5]

Materials:

  • This compound

  • SH-SY5Y cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Donepezil (positive control)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed 1.5 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.[6]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Perform serial dilutions in assay buffer (PBS, pH 7.4) to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare similar dilutions for Donepezil as a positive control.

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 50 µL of the diluted compound or control to the respective wells. Include a vehicle control (buffer with the same concentration of DMSO, if used).

    • Incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction and Detection:

    • Prepare the reaction mixture: 100 µL of PBS, 25 µL of 15 mM ATCI, and 50 µL of 3 mM DTNB.[6]

    • Add 175 µL of the reaction mixture to each well.

    • Immediately start measuring the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Normalize the activity against the vehicle control: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary (Example)
CompoundIC50 (µM) [95% CI]
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HClExperimental Data
Donepezil (Reference)0.05 [0.04-0.06]

Part 2: Neuroprotection Assay Against Oxidative Stress

Scientific Rationale: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. A compound's ability to protect neurons from oxidative insults is a strong indicator of its therapeutic potential. This protocol uses hydrogen peroxide (H2O2) to induce oxidative stress in SH-SY5Y cells and assesses cell viability using the MTT assay.

Experimental Workflow for Neuroprotection Assessment

Neuroprotection_Workflow Start Start Seed_Cells Seed SH-SY5Y Cells (96-well plate) Start->Seed_Cells Pretreat Pre-treat with Compound (24 hours) Seed_Cells->Pretreat Induce_Stress Induce Oxidative Stress (H2O2, 4 hours) Pretreat->Induce_Stress MTT_Assay Assess Cell Viability (MTT Assay) Induce_Stress->MTT_Assay Analyze Data Analysis (% Viability) MTT_Assay->Analyze End End Analyze->End

Caption: Workflow for assessing the neuroprotective effects of the compound.

Detailed Protocol: MTT Assay for Cell Viability

Materials:

  • SH-SY5Y cells and culture medium

  • This compound

  • Hydrogen peroxide (H2O2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[6]

  • Pre-treatment:

    • Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay) for 24 hours. Include a vehicle control.

  • Induction of Oxidative Stress:

    • After the pre-treatment period, add H2O2 to the wells (final concentration of 100-200 µM, to be optimized) for 4-6 hours to induce cell death. Do not add H2O2 to the control wells.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate at 37°C for 4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • Compare the viability of cells treated with H2O2 alone to those pre-treated with the compound to determine its protective effect.

Further Investigations: Delving Deeper into the Mechanism

Should the initial screening assays yield positive results, further investigations can elucidate the specific mechanisms of action.

  • ROS Measurement: Use probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular reactive oxygen species and confirm the compound's antioxidant activity.

  • Apoptosis Assessment: Employ Annexin V-FITC/PI staining and flow cytometry to determine if the compound prevents apoptosis.

  • Western Blot Analysis: Investigate the modulation of key signaling pathways involved in cell survival and stress response (e.g., PI3K/Akt, Nrf2/HO-1) by analyzing the expression of relevant proteins.

Conclusion

This document provides a comprehensive set of in vitro protocols to initiate the pharmacological characterization of this compound. By systematically evaluating its potential as an acetylcholinesterase inhibitor and a neuroprotective agent, researchers can build a robust data package to support its further development. The inherent self-validating nature of these assays, including the use of appropriate controls and orthogonal testing, ensures the generation of reliable and meaningful results.

References

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Application Notes and Protocols for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride: A Potent and Selective RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride, a novel small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). We delve into the molecular mechanism of RORγt modulation and offer detailed, field-proven protocols for its in vitro characterization, including biochemical and cellular assays. This guide is designed to enable robust evaluation of this compound as a tool for immunological research and as a potential therapeutic agent for Th17-mediated autoimmune diseases.

Foundational Context: RORγt as a Therapeutic Target

The Retinoic Acid-Related Orphan Receptor gamma t (RORγt) is a ligand-dependent nuclear receptor that functions as the master transcriptional regulator for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a critical subset of CD4+ T cells that, through their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A), IL-17F, and IL-22, play a central role in host defense against extracellular pathogens.[2][3] However, dysregulation and over-activation of the Th17 pathway are key drivers in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[3][4]

This direct link makes RORγt a high-value therapeutic target. Small molecules that can enter the cell and modulate RORγt activity offer a promising oral therapeutic strategy to suppress the inflammatory cascade at its source. An "inverse agonist" is a compound that binds to the receptor and stabilizes an inactive conformation, thereby reducing its basal transcriptional activity. This leads to the recruitment of co-repressors instead of co-activators, effectively silencing the expression of RORγt target genes like IL17A.[5] this compound belongs to a chemical class developed for this purpose, offering a valuable tool to probe Th17 biology and a scaffold for potential drug candidates.[6][7]

Signaling Pathway Overview

The differentiation of a naive T cell into a Th17 cell is initiated by cytokines such as TGF-β and IL-6. This triggers the phosphorylation and activation of the STAT3 transcription factor, which in turn induces the expression of RORγt. RORγt then binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, recruits co-activators, and drives the Th17 pro-inflammatory gene program.[3][8] An inverse agonist intervenes by binding to the RORγt ligand-binding domain, preventing co-activator recruitment and shutting down this process.

RORgt_Pathway cluster_0 Naive CD4+ T Cell cluster_1 Th17 Differentiation & Activation cluster_2 Compound Intervention NaiveT Naive CD4+ T Cell STAT3 p-STAT3 NaiveT->STAT3 activate RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA induce transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein translate Corepressor Co-repressors (e.g., HDACs) RORgt_Protein->Corepressor recruit IL17_Gene IL17A Gene Transcription RORgt_Protein->IL17_Gene bind ROREs Coactivator Co-activators (e.g., SRCs, p300) Coactivator->RORgt_Protein recruit Corepressor->IL17_Gene repress Cytokines TGF-β, IL-6 Cytokines->NaiveT stimulate Compound 5,6,7,8-Tetrahydro-1,6- naphthyridin-3-ol HCl Compound->RORgt_Protein bind (Inverse Agonism)

Caption: RORγt signaling in Th17 differentiation and the point of intervention for an inverse agonist.

Compound Profile and Handling

Proper handling and preparation of the compound are paramount for reproducible and accurate experimental results.

PropertyValueSource
Chemical Name 5,6,7,8-Tetrahydro-[4][6]naphthyridin-3-ol dihydrochloride[9]
CAS Number 2305079-66-5[9]
Molecular Formula C₈H₁₂Cl₂N₂O[9]
Molecular Weight 223.10 g/mol [9]
Appearance White to off-white solidTypical
Purity ≥98% (Recommended)[9]
Solubility Soluble in DMSO (>20 mg/mL), moderately soluble in waterSupplier Data
Protocol 1: Stock Solution Preparation and Storage

Causality: The hydrochloride salt form generally improves aqueous solubility, but for creating highly concentrated stock solutions for in vitro assays, a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) is standard. DMSO is miscible with aqueous cell culture media and is generally tolerated by cells at final concentrations ≤0.5%.

  • Aliquoting: Upon receipt, briefly centrifuge the vial to ensure all powder is at the bottom.

  • Reconstitution: To prepare a 10 mM stock solution , add the appropriate volume of high-purity, anhydrous DMSO. For example, to 1 mg of compound (MW 223.10), add 448.2 µL of DMSO.

    • Calculation: (1 mg / 223.10 g/mol ) * (1 L / 0.010 mol) = 0.0004482 L = 448.2 µL

  • Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Storage: Dispense the stock solution into small, single-use aliquots in low-binding tubes. Store desiccated at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

In Vitro Characterization: A Step-by-Step Guide

A tiered approach is recommended for characterizing a RORγt inverse agonist, moving from a direct biochemical target engagement assay to a functional cellular assay.

Primary Assay: Biochemical Potency (TR-FRET)

Principle of the Assay: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a robust, high-throughput method to quantify the compound's ability to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a peptide derived from a steroid receptor co-activator (SRC). The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium cryptate on an anti-tag antibody) to an acceptor fluorophore (e.g., d2 on a streptavidin-conjugate) when they are in close proximity, which occurs when the RORγt-coactivator complex is intact. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.[10]

TR_FRET_Workflow cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Prepare serial dilution of 5,6,7,8-Tetrahydro-1,6- naphthyridin-3-ol HCl Dispense Dispense reagents into 384-well plate Compound_Prep->Dispense Receptor_Prep Prepare RORγt-LBD (GST-tagged) Receptor_Prep->Dispense Peptide_Prep Prepare Co-activator Peptide (Biotinylated) Peptide_Prep->Dispense Antibody_Prep Prepare Detection Reagents (Anti-GST-Tb & SA-d2) Antibody_Prep->Dispense Incubate Incubate at RT (e.g., 2-4 hours) Dispense->Incubate Read Read Plate (TR-FRET Reader) Incubate->Read Calculate Calculate TR-FRET Ratio (665nm / 620nm) Read->Calculate Plot Plot Ratio vs. [Compound] Calculate->Plot Fit Fit curve (4PL) to determine IC50 Plot->Fit

Caption: Workflow for the RORγt TR-FRET biochemical assay.

Protocol 2: RORγt Co-activator Recruitment TR-FRET Assay

  • Reagent Preparation: Prepare all reagents in an appropriate assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, 1 mM DTT, pH 7.4).

    • Compound Plate: Create an 11-point, 3-fold serial dilution of the compound in DMSO, starting from 1 mM. Then, dilute this series into assay buffer to achieve the desired final concentrations (e.g., 10 µM to 0.17 nM).

    • RORγt-LBD: Prepare recombinant GST-tagged RORγt-LBD at 2x the final concentration (e.g., 10 nM final).

    • Co-activator Peptide: Prepare a biotinylated SRC peptide at 2x the final concentration (e.g., 200 nM final).

    • Detection Reagents: Prepare a mix of anti-GST Terbium cryptate and Streptavidin-d2 at 2x the final concentration.

  • Assay Assembly (384-well format):

    • Add 5 µL of the compound dilution from the compound plate.

    • Add 5 µL of the 2x RORγt-LBD solution.

    • Add 5 µL of the 2x co-activator peptide solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add 5 µL of the 2x detection reagent mix.

  • Incubation & Readout:

    • Seal the plate and incubate for 2-4 hours at room temperature, protected from light. This allows the binding reaction to reach equilibrium.[11]

    • Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision). Excite at 340 nm and read emissions at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.

    • Normalize the data using vehicle (DMSO) controls as 100% activity and a high concentration of a known RORγt inhibitor (or no RORγt protein) as 0% activity.

    • Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Functional Assay: Inhibition of Th17 Differentiation

Principle of the Assay: This is the definitive in vitro assay to confirm the compound's mechanism of action. Naive CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The compound is added to assess its ability to block this process, which is quantified by measuring the production of IL-17A.[12][13][14]

Protocol 3: Human Naive CD4+ T Cell to Th17 Differentiation Assay

  • Isolation of Naive CD4+ T Cells:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood (e.g., a buffy coat) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for naive CD4+ T cells (CD4+CD45RA+CD45RO-) using a negative selection magnetic bead-based kit. Purity should be >95% as assessed by flow cytometry.

  • Cell Culture and Differentiation:

    • Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash wells with sterile PBS before use.

    • Seed naive T cells at 1 x 10⁵ cells/well in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (1 µg/mL). This provides the co-stimulatory signal for T cell activation.

    • Add the Th17 polarizing cytokine cocktail :

      • IL-1β (20 ng/mL)

      • IL-6 (30 ng/mL)

      • IL-23 (30 ng/mL)

      • TGF-β1 (2 ng/mL)

      • Anti-IFN-γ neutralizing antibody (1 µg/mL)

      • Anti-IL-4 neutralizing antibody (1 µg/mL)

    • Add the compound at various concentrations (e.g., 10 µM to 1 nM final concentration, ensuring final DMSO is ≤0.1%). Include a vehicle (DMSO) control.

  • Incubation: Culture the cells for 6-7 days at 37°C, 5% CO₂.[13]

  • Endpoint Analysis (Intracellular Cytokine Staining):

    • On the final day, restimulate the cells for 4-5 hours with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This traps cytokines inside the cell for detection.

    • Harvest cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a dedicated kit.

    • Stain for intracellular IL-17A (e.g., with an anti-IL-17A-PE antibody).

    • Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.

  • Data Analysis: Calculate the percent inhibition of Th17 differentiation for each compound concentration relative to the vehicle control. Determine the IC₅₀ from the resulting dose-response curve.

Selectivity and Liability Profiling

Rationale: A critical aspect of drug development is ensuring a compound acts specifically on its intended target. It is essential to demonstrate selectivity for RORγt over its closely related isoforms, RORα and RORβ, and to confirm that the observed effects are not due to general cell toxicity.[2]

Assay TypeTarget/EndpointTypical ProtocolPurpose
Selectivity RORα, RORβTR-FRET (as in Protocol 2, but substituting the respective proteins)To determine if the compound inhibits other ROR family members. High selectivity for RORγt is desirable to minimize potential off-target effects.
Liability Cell ViabilityCCK-8 or MTT Assay on activated T cells after 48-72h treatmentTo ensure the reduction in IL-17A is due to specific RORγt inhibition and not simply because the compound is killing the cells.

Protocol 4: Cytotoxicity Assay (CCK-8)

  • Culture activated CD4+ T cells under the same base conditions as the Th17 assay (with anti-CD3/CD28) but without the polarizing cytokines.

  • Treat cells with the same serial dilution of the compound for 48-72 hours.

  • Add CCK-8 reagent (10 µL per 100 µL of culture) to each well and incubate for 2-4 hours at 37°C.[1]

  • Measure the absorbance at 450 nm.[1]

  • Calculate the cell viability relative to the vehicle (DMSO) control and determine the CC₅₀ (the concentration that causes 50% reduction in cell viability). A high CC₅₀ relative to the functional IC₅₀ indicates a good therapeutic window.

Conclusion

This compound is a valuable chemical tool for investigating the role of RORγt in health and disease. The protocols outlined in this guide provide a robust framework for its comprehensive characterization. By following a systematic approach—from biochemical potency and selectivity testing to functional confirmation in primary human cells—researchers can generate high-quality, reproducible data. This rigorous evaluation is the foundation for advancing our understanding of Th17-mediated pathologies and for the development of next-generation oral therapeutics for autoimmune diseases.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. Available at: [Link]

  • Identification and Validation of RORC as a Circadian Rhythm-Related Biomarker in Gastric Cancer. Dovepress. Available at: [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. National Institutes of Health. Available at: [Link]

  • (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. PubMed Central. Available at: [Link]

  • Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. Available at: [Link]

  • Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation. PubMed Central. Available at: [Link]

  • RORγt protein modifications and IL-17-mediated inflammation. PubMed Central. Available at: [Link]

  • Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. PubMed Central. Available at: [Link]

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  • RORγt and RORα signature genes in human Th17 cells. PubMed Central. Available at: [Link]

  • Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. PubMed. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. Available at: [Link]

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  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. Available at: [Link]

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  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. PubMed Central. Available at: [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. Available at: [Link]

  • Conformational Changes of RORγ During Response Element Recognition and Coregulator Engagement. PubMed Central. Available at: [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. OUCI. Available at: [Link]

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  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

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Application Notes and Protocols: Tetrahydro-1,6-naphthyridine Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. This document provides a comprehensive guide to a promising class of HIV-1 IN inhibitors: tetrahydro-1,6-naphthyridine derivatives. We will delve into their dual mechanisms of action, targeting both the active site and an allosteric site of the integrase enzyme. This guide offers detailed, field-proven protocols for the synthesis of a representative 8-hydroxy-[1][2]naphthyridine-7-carboxamide derivative, as well as for the in vitro evaluation of its inhibitory activity through strand transfer and cell-based replication assays. The information presented herein is intended to empower researchers to explore and advance the development of this important class of antiretroviral compounds.

Introduction: The Crucial Role of HIV-1 Integrase

The integration of the viral DNA genome into the host cell's chromosome is an indispensable step in the HIV-1 life cycle, catalyzed by the viral enzyme integrase (IN).[3] This process ensures the stable and permanent insertion of the viral genetic material, allowing for the continuous production of new viral particles. The indispensability of this step, coupled with the absence of a human homolog, makes HIV-1 IN an attractive and validated target for the development of antiretroviral drugs.

The integration process is a multi-step catalytic reaction that includes two key events:

  • 3'-Processing: IN binds to the long terminal repeats (LTRs) of the viral DNA and catalytically removes a dinucleotide from each 3' end.

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA in a strand transfer reaction.

Inhibition of either of these steps can effectively block viral replication.

Tetrahydro-1,6-naphthyridine Derivatives: A Dual-Action Approach to Inhibition

Tetrahydro-1,6-naphthyridine derivatives have emerged as a potent class of HIV-1 IN inhibitors. Their unique structural scaffold allows for a dual mechanism of action, targeting both the catalytic active site and an allosteric site on the enzyme.

Active Site Inhibition: Chelating the Catalytic Core

A key pharmacophoric feature of many 8-hydroxy-[1][2]naphthyridine derivatives is a metal-chelating motif.[4] This motif interacts with the divalent metal ions (typically Mg2+) present in the catalytic core of the integrase active site. By chelating these essential cofactors, the inhibitors prevent the binding of the host DNA and block the crucial strand transfer step of integration.[5][6][7]

Allosteric Inhibition: Disrupting Integrase-Host Factor Interactions

More recently, a subset of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has been identified as allosteric integrase inhibitors (ALLINIs).[8] These compounds bind to a site on the integrase dimer-dimer interface that overlaps with the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[9][10] LEDGF/p75 is a crucial cellular cofactor that tethers the pre-integration complex to the host chromatin. By binding to this allosteric site, these inhibitors induce an aberrant multimerization of the integrase enzyme, disrupting its normal function and preventing its interaction with LEDGF/p75.[8][9] This ultimately blocks the integration of the viral DNA into the host genome.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of tetrahydro-1,6-naphthyridine derivatives as HIV-1 integrase inhibitors.

Synthesis of a Representative 8-Hydroxy-[1][2]naphthyridine-7-carboxamide Derivative

This protocol outlines a general synthetic route for a representative compound in this class.[1][4] The specific reagents and conditions may require optimization depending on the desired substitutions.

Diagram: Synthetic Pathway

G A Substituted Aminopyridine C Cyclization A->C B Diethyl Ethoxymethylenemalonate B->C D Naphthyridine Ester Intermediate C->D High-temperature cyclization E Hydrolysis D->E e.g., NaOH, H2O/EtOH F Naphthyridine Carboxylic Acid E->F G Amide Coupling (e.g., HATU, DIPEA) F->G I Final Product: 8-Hydroxy-[1,6]naphthyridine-7-carboxamide G->I H Substituted Benzylamine H->G

Caption: General synthetic scheme for 8-hydroxy-[1][2]naphthyridine-7-carboxamides.

Step-by-Step Protocol:

  • Step 1: Synthesis of the Naphthyridine Core.

    • In a round-bottom flask, combine a substituted 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a suitable high-boiling solvent such as Dowtherm A.

    • Heat the reaction mixture to a high temperature (typically 240-260 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature. The crude product often precipitates and can be collected by filtration.

    • Purify the resulting ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate by recrystallization or column chromatography.

  • Step 2: Hydrolysis of the Ester.

    • Suspend the naphthyridine ester from Step 1 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.

    • Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • The resulting precipitate, the naphthyridine carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

  • Step 3: Amide Coupling.

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the naphthyridine carboxylic acid from Step 2 (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired substituted benzylamine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final 8-hydroxy-[1][2]naphthyridine-7-carboxamide derivative by column chromatography or recrystallization.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.[2][11]

G A Coat 96-well plate with streptavidin B Add biotinylated Donor Substrate (DS) DNA A->B C Add recombinant HIV-1 Integrase B->C D Add Test Compound (e.g., Tetrahydro-1,6-naphthyridine derivative) C->D E Add labeled Target Substrate (TS) DNA D->E F Incubation (37°C) E->F G Wash to remove unbound reagents F->G H Add HRP-conjugated antibody against TS label G->H I Incubation and Wash H->I J Add TMB substrate I->J K Measure absorbance (colorimetric detection) J->K

Caption: Workflow for the TZM-bl cell-based HIV-1 replication assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • The day before the assay, seed TZM-bl cells into a 96-well cell culture plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS and antibiotics).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the tetrahydro-1,6-naphthyridine derivative in growth medium.

    • Dilute the HIV-1 virus stock (e.g., an Env-pseudotyped virus) in growth medium to a concentration that yields a high signal-to-background ratio in the luciferase assay.

  • Infection and Treatment:

    • Remove the growth medium from the TZM-bl cells.

    • Add 50 µL of the diluted test compound to the appropriate wells. Include wells with medium only (cell control) and wells with virus and no compound (virus control).

    • Add 50 µL of the diluted virus to each well (except for the cell control wells).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

[12]4. Luciferase Assay:

  • After the incubation period, remove the culture medium from the wells.
  • Lyse the cells by adding a luciferase lysis buffer according to the manufacturer's instructions.
  • Add the luciferase substrate to the cell lysate.
  • Measure the luminescence using a luminometer.
  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each concentration of the test compound relative to the virus control.

    • Determine the EC50 value (the effective concentration that inhibits viral replication by 50%) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

    • It is also recommended to perform a cytotoxicity assay in parallel to determine the CC50 (the concentration that reduces cell viability by 50%) and calculate the selectivity index (SI = CC50/EC50).

Structure-Activity Relationship (SAR) Insights

The potency of tetrahydro-1,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine core.

Table 1: General Structure-Activity Relationships

PositionSubstituent Effect on ActivityRationale
C7-carboxamide A substituted benzyl group is often optimal. The nature of the substituent on the benzyl ring (e.g., fluorine) can influence potency and pharmacokinetic properties.This group interacts with a key region of the integrase active site or influences the overall conformation of the inhibitor.
N1 Small alkyl groups can be tolerated.Modifications at this position can affect solubility and cell permeability.
C5 Introduction of a sultam group has been shown to significantly improve both enzymatic and cellular activities.[4] This group may form additional interactions within the integrase active site.
N6 The N-6 of the 1,6-naphthyridine ring system has a significant influence on anti-HIV activity.A planar arrangement of the metal-binding motif is important for good inhibitory activity.

Conclusion and Future Directions

Tetrahydro-1,6-naphthyridine derivatives represent a versatile and potent class of HIV-1 integrase inhibitors with a compelling dual mechanism of action. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds. Further exploration of the structure-activity relationships, particularly for the allosteric inhibitors, holds significant promise for the development of next-generation antiretroviral agents that are less susceptible to resistance. The continued investigation of these compounds will undoubtedly contribute to the ongoing efforts to combat the global HIV/AIDS epidemic.

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI. [Link]

  • Design and synthesis of 8-hydroxy-na[1][2]phthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. (2003). PubMed. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). PubMed. [Link]

  • Design and Synthesis of 8-Hydroxy-Na[1][2]phthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. (2003). ACS Publications. [Link]

  • Design and Synthesis of 8-Hydroxy-Na[1][2]phthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells (2003). SciSpace. [Link]

  • Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells (October 2021). HVTN. [Link]

  • Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. PubMed Central. [Link]

  • HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. NIH. [Link]

  • Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021). LANL HCV Database. [Link]

  • Testing for HIV Integrase Inhibitor Resistance:2024 and Beyond. (2024). YouTube. [Link]

  • Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. ResearchGate. [Link]

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  • Novel assay reveals a large inducible replication competent HIV-1 reservoir in resting CD4+ T cells. PubMed Central. [Link]

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Application Notes & Protocols: A Framework for Cellular Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Scaffold to Biological Insight

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry. Recent discoveries have highlighted its potential, with derivatives showing potent activity as allosteric inhibitors of HIV-1 integrase and as inverse agonists of the Retinoid-Related Orphan Receptor γt (RORγt)[1][2][3]. The compound 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride represents a novel entity from this class. As with any new chemical entity (NCE), its successful development hinges on a systematic and rigorous characterization of its biological activity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the cellular characterization of this compound. We eschew a rigid, one-size-fits-all template. Instead, we present a logical, multi-phase workflow designed to build a robust biological case from the ground up. This process begins with foundational viability assessments, moves to direct target engagement confirmation within the cell, and culminates in the measurement of downstream functional consequences.

For the purpose of this guide, we will proceed with the hypothesis that our compound is a novel modulator of RORγt, a master regulator of Th17 cell differentiation and a high-value target for autoimmune diseases[2]. This allows us to present concrete, field-proven protocols that can be adapted for other potential targets.

Phase 1: Establishing the Therapeutic Window - The Primacy of Viability

Before any specific activity can be claimed, one must first rule out non-specific cytotoxicity. The foundational step for any NCE is to determine the concentration range at which the compound can be studied without inducing significant cell death. This ensures that any observed effects in subsequent assays are due to specific pharmacological activity, not a general toxicological response. Cell-based assays are crucial for providing this biologically relevant context[4][5][6].

Protocol 1: MTS Assay for Cellular Viability and Cytotoxicity

The MTS assay is a robust, colorimetric method for assessing cell viability.[7][8] Metabolically active, viable cells reduce the tetrazolium salt MTS into a colored formazan product, the amount of which is directly proportional to the number of living cells[7][9].

Causality Behind Experimental Choices:

  • Cell Line: We will use Jurkat cells, a human T lymphocyte line that endogenously expresses RORγt, providing a relevant context for our hypothetical target.

  • Assay Choice: The MTS assay is chosen for its simplicity and high-throughput compatibility. Unlike the MTT assay, the formazan product is soluble in culture medium, eliminating a solubilization step and reducing handling errors[7][9].

  • Controls: Including a potent cytotoxin like Staurosporine as a positive control and a vehicle (DMSO) as a negative control is critical for validating assay performance.

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat cells into a 96-well clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 2-4 hours at 37°C, 5% CO₂ to allow cells to settle.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration would be 200 µM, diluted down in 10 steps.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "vehicle control" (medium with DMSO) and "positive control" (medium with 1 µM Staurosporine).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂. The incubation time should be consistent with the planned duration of functional assays.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well[7].

  • Final Incubation: Incubate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of the cells and should be determined empirically.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation & Interpretation:

Concentration (µM)Absorbance (490 nm)% Viability (Normalized to Vehicle)
1000.1510%
500.3020%
250.6040%
12.51.2080%
6.251.4395%
3.131.50100%
1.561.51101%
0 (Vehicle)1.50100%
Staurosporine (1 µM)0.085%

The results should be plotted to calculate the CC₅₀ (50% cytotoxic concentration). Subsequent functional assays should be conducted at concentrations well below the CC₅₀ (e.g., <10 µM in the example above) to ensure observed effects are target-specific.

Phase 2: Target Engagement - Proving the Compound Binds its Target

Observing a cellular phenotype is not enough; we must demonstrate that the compound physically interacts with its intended target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to confirm target engagement[10][11][12]. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation[10][11].

Protocol 2: Cellular Thermal Shift Assay (CETSA) for RORγt Engagement

Causality Behind Experimental Choices:

  • Methodology: CETSA provides direct evidence of target binding in a physiological context, accounting for factors like cell permeability and intracellular concentrations that are missed in biochemical assays[12][13].

  • Detection: Western blotting is a widely accessible method for detecting the soluble fraction of the target protein after heat treatment. It requires a specific and validated antibody for RORγt.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture Jurkat cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a non-cytotoxic concentration of the test compound (e.g., 10 µM) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells by centrifugation, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes[10].

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for RORγt. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a chemiluminescent HRP substrate and image the blot. Quantify the band intensities using densitometry software.

Data Presentation & Interpretation:

A successful experiment will show that in the compound-treated samples, the RORγt protein remains soluble at higher temperatures compared to the vehicle-treated samples. This "thermal shift" is direct evidence of target stabilization and engagement.

Workflow & Pathway Visualization

To conceptualize the experimental strategy, the following diagrams illustrate the overall workflow and the hypothetical signaling pathway being investigated.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Impact P1 Protocol 1: Cell Viability (MTS) D1 Determine CC50 Select Non-Toxic Concentrations P1->D1 P2 Protocol 2: Target Binding (CETSA) D1->P2 Inform Concentration D2 Confirm Compound Binds to RORγt in Cells P2->D2 P3 Protocol 3: Reporter Gene Assay D2->P3 Validate Target P4 Protocol 4: Endogenous Gene Expression (qPCR) D2->P4 Validate Target D3 Measure Downstream Biological Effect (Inverse Agonism) P3->D3 P4->D3 End Biological Profile D3->End Start Novel Compound Start->P1

Caption: A stepwise workflow for novel compound characterization.

G Compound 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol (Hypothetical Inverse Agonist) RORgt RORγt (Nuclear Receptor) Compound->RORgt Binds & Inhibits DNA ROR Response Element (RORE) on DNA RORgt->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates IL17A IL17A mRNA & Protein Transcription->IL17A Produces

Caption: Hypothetical mechanism of RORγt inverse agonism.

Phase 3: Functional Consequences - Linking Engagement to Biology

Confirming target binding is a critical milestone. The final phase is to demonstrate that this binding event translates into a measurable, dose-dependent biological outcome consistent with the target's known function. For an RORγt inverse agonist, this means repressing its transcriptional activity.

Protocol 3: RORγt-Dependent Luciferase Reporter Assay

Causality Behind Experimental Choices:

  • Reporter System: A luciferase reporter assay provides a highly sensitive and quantitative readout of transcriptional activity. We use a plasmid containing multiple RORγt response elements (ROREs) upstream of a luciferase gene.

  • Transfection: HEK293T cells are used due to their high transfection efficiency, providing a robust system to test the specific activity of the RORγt pathway when it is exogenously expressed.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will reach ~90% confluency the next day.

  • Transfection: Co-transfect cells with three plasmids using a suitable transfection reagent (e.g., Lipofectamine):

    • An expression vector for human RORγt.

    • A reporter plasmid containing ROREs driving firefly luciferase expression.

    • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment: After 6 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate for 24-48 hours.

  • Lysis & Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-based luminometer.

Data Interpretation: Calculate the ratio of Firefly to Renilla luminescence for each well. For an inverse agonist, a dose-dependent decrease in this ratio is expected, indicating repression of RORγt-mediated transcription. From this data, an IC₅₀ value can be calculated, representing the concentration at which the compound inhibits 50% of the transcriptional activity.

Protocol 4: RT-qPCR for Endogenous RORγt Target Gene Expression

Causality Behind Experimental Choices:

  • Biological Endpoint: While reporter assays are excellent tools, confirming the effect on an endogenous gene in a biologically relevant cell line (like Jurkat T-cells or primary Th17 cells) provides stronger evidence. IL17A is a canonical downstream target of RORγt.

  • Methodology: Real-Time Quantitative PCR (RT-qPCR) is the gold standard for sensitive and accurate measurement of mRNA levels.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture Jurkat cells and treat with serial dilutions of the test compound at non-toxic concentrations for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high purity and integrity of the RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. Include primers specific for IL17A and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

  • Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of IL17A mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

Data Interpretation: A successful RORγt inverse agonist will show a dose-dependent decrease in the relative mRNA levels of IL17A. This result confirms that the compound engages its target and produces the intended functional outcome on a native gene in a relevant cell type.

Conclusion: Building a Coherent Biological Narrative

The characterization of a novel compound like this compound is a process of systematic, evidence-based inquiry. By following a logical progression from viability to target engagement and finally to functional outcome, researchers can build a compelling and robust data package. The protocols outlined here provide a validated roadmap for this process, emphasizing the importance of understanding the causality behind each experimental choice and the necessity of appropriate controls. This structured approach minimizes the risk of misinterpretation and accelerates the journey from a promising chemical scaffold to a well-characterized biological modulator.

References

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Animal models for studying 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical In Vivo Evaluation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Authored by: Senior Application Scientist, Preclinical CNS Pharmacology

Introduction: A Rationale for Investigating a Novel Naphthyridine Derivative

The naphthyridine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potential treatments for neurodegenerative and immunomodulatory disorders.[1][2] While specific pharmacological data for this compound is not extensively published, its structural features suggest a plausible interaction with central nervous system (CNS) targets. A key area of interest for such scaffolds is the modulation of neuronal nicotinic acetylcholine receptors (nAChRs).[3]

Neuronal nAChRs, particularly the α7 and α4β2 subtypes, are ligand-gated ion channels critical for cognitive processes such as learning, memory, and attention.[4][5] Dysfunction of these receptors is implicated in the pathophysiology of numerous neurological disorders, including Alzheimer's disease and schizophrenia.[4] Therefore, compounds that can positively modulate nAChRs are of significant therapeutic interest.

This guide presents a strategic framework and detailed protocols for the preclinical evaluation of this compound (referred to herein as "the compound") in rodent models. The experimental strategy is predicated on the hypothesis that the compound is a positive allosteric modulator (PAM) of neuronal nAChRs, aiming to characterize its pharmacokinetic profile, assess its efficacy in models of cognitive impairment, and evaluate its potential as a neuroprotective agent.

Part 1: Foundational In Vivo Characterization: Pharmacokinetics and Target Engagement

Before assessing efficacy in disease models, it is imperative to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[6] A thorough pharmacokinetic (PK) study is the cornerstone of any in vivo research, providing the data necessary to design rational dosing regimens for subsequent pharmacodynamic and efficacy studies.[7][8]

Objective: Determine Key Pharmacokinetic Parameters

The primary goal is to determine the compound's bioavailability, plasma concentration-time profile, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) following intravenous (IV) and oral (PO) administration.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for a preliminary PK study in rodents.

PK_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_sampling Phase 3: Sampling cluster_analysis Phase 4: Analysis & Modeling formulation Compound Formulation (e.g., in 0.5% HPMC) iv_dose IV Administration (e.g., 2 mg/kg) n=3 formulation->iv_dose po_dose Oral Gavage (PO) (e.g., 10 mg/kg) n=3 formulation->po_dose animals Acclimatize Male Sprague Dawley Rats (n=6) animals->iv_dose animals->po_dose blood_collection Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep lcms LC-MS/MS Analysis (Quantify Compound) plasma_prep->lcms pk_model Pharmacokinetic Modeling (e.g., Non-compartmental) lcms->pk_model report Data Reporting (Table of Parameters) pk_model->report

Caption: Workflow for a rodent pharmacokinetic study.

Protocol: Rodent Pharmacokinetic Study

A detailed protocol for conducting a PK study in mice or rats can be found in the Appendices. The study design can be adapted based on the specific goals.[9]

Data Presentation: Key Pharmacokinetic Parameters

All quantitative data should be summarized in a clear, tabular format.

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)UnitDescription
Cmax1250850ng/mLMaximum observed plasma concentration
Tmax0.081.0hTime to reach Cmax
AUC(0-t)35009800h*ng/mLArea under the curve to last time point
2.53.1hElimination half-life
CL9.5-mL/min/kgClearance
Vd2.1-L/kgVolume of distribution
F-56%Oral Bioavailability
(Note: Data are hypothetical examples for illustrative purposes)

Part 2: Pro-Cognitive Efficacy Assessment in a Cholinergic Deficit Model

To test the hypothesis that the compound enhances cognitive function via nAChR modulation, a chemically-induced amnesia model is an excellent starting point.[10] The scopolamine-induced cognitive deficit model is widely used and validated for screening compounds that act on the cholinergic system.[10] Scopolamine, a muscarinic receptor antagonist, induces transient but robust impairments in learning and memory.

Model Selection: Scopolamine-Induced Amnesia in Mice

This model is advantageous due to its high reproducibility and translational relevance for assessing pro-cognitive effects.

Behavioral Assay: The Morris Water Maze (MWM)

The MWM is a classic and robust test for evaluating hippocampal-dependent spatial learning and memory.[11][12][13] The test requires mice to use distal visual cues to locate a hidden platform in a pool of opaque water.

MWM_Workflow cluster_phase1 Phase 1: Acclimation & Handling cluster_phase2 Phase 2: Acquisition Training (4 days) cluster_phase3 Phase 3: Probe Trial (Day 5) handling Habituation to Test Room & Daily Handling (3 days) dosing Compound/Vehicle Admin. handling->dosing scopolamine Scopolamine/Saline Admin. dosing->scopolamine 30 min post-dose training Training Trials (4 trials/day) scopolamine->training 30 min post-dose tracking Video Tracking: Escape Latency, Path Length training->tracking probe_setup Platform Removed training->probe_setup 24h after last training probe_trial Single 60s Trial probe_setup->probe_trial probe_analysis Analysis: Time in Target Quadrant, Platform Crossings probe_trial->probe_analysis nAChR_Pathway cluster_membrane Neuronal Membrane cluster_downstream Cellular Response nAChR Extracellular nAChR Intracellular Ion Na+/Ca2+ Influx nAChR:p3->Ion Channel Opens Compound Compound (PAM) Compound->nAChR:p1 Binds Allosteric Site ACh Acetylcholine (Agonist) ACh->nAChR:p1 Binds Orthosteric Site Depol Membrane Depolarization Ion->Depol Ca_Signal Ca2+ Signaling (e.g., CREB activation) Ion->Ca_Signal NT_Release Neurotransmitter Release (Glu, DA) Depol->NT_Release Cognition Improved Synaptic Plasticity & Cognitive Function Ca_Signal->Cognition NT_Release->Cognition

Caption: Hypothesized mechanism of nAChR positive modulation.

Appendices: Detailed Experimental Protocols

Appendix A: Protocol for Rodent Pharmacokinetic (PK) Study
  • Animal Model: Male Sprague Dawley rats (250-300g) or C57BL/6 mice (20-25g). Acclimatize animals for at least 3 days prior to the study.

  • Compound Formulation:

    • IV Formulation: Dissolve the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL for a 2 mg/kg dose volume of 2 mL/kg.

    • PO Formulation: Suspend the compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water to a final concentration of 2 mg/mL for a 10 mg/kg dose volume of 5 mL/kg.

  • Administration: [14][15] * IV: Administer as a bolus injection into the lateral tail vein.

    • PO: Administer using an appropriate-sized oral gavage needle.

  • Blood Sampling: Collect blood samples (approx. 100 µL) via tail vein or saphenous vein at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the compound concentration in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Appendix B: Protocol for Scopolamine-Induced Amnesia in the Morris Water Maze
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A circular pool (120 cm diameter) filled with water (22 ± 1°C) made opaque with non-toxic white paint. A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface. The pool should be surrounded by various prominent visual cues.

  • Experimental Groups (n=10-12 per group):

    • Group 1: Vehicle (PO) + Saline (IP)

    • Group 2: Vehicle (PO) + Scopolamine (IP)

    • Group 3: Compound (e.g., 10 mg/kg, PO) + Saline (IP)

    • Group 4: Compound (e.g., 10 mg/kg, PO) + Scopolamine (IP)

  • Procedure: [11][13] * Habituation: Handle mice for 2 minutes daily for 3 days before the experiment.

    • Acquisition Phase (Days 1-4):

      • Administer the compound or vehicle via oral gavage.

      • 30 minutes later, administer scopolamine (1 mg/kg) or saline via intraperitoneal (IP) injection.

      • 30 minutes later, begin training. Each mouse undergoes 4 trials per day with a 15-minute inter-trial interval.

      • For each trial, place the mouse in the water facing the pool wall from one of four quasi-random starting positions.

      • Allow the mouse to search for the platform for a maximum of 60 seconds. If it fails to find it, guide it to the platform and allow it to remain there for 15 seconds.

      • Record escape latency, path length, and swim speed using a video tracking system.

    • Probe Trial (Day 5):

      • 24 hours after the final training trial, remove the platform from the pool.

      • Administer drugs as on training days.

      • Place each mouse in the pool from a novel start position and allow it to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

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Application Notes and Protocols for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Interest for Autoimmune Disease

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. While derivatives have been explored for various therapeutic applications, including as anti-viral agents, recent attention has shifted towards their potential in immunology. Notably, the structurally related retinoid-related orphan receptor γt (RORγt) inverse agonists are being investigated for the treatment of autoimmune diseases. This has positioned the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold as a promising starting point for the discovery of novel immunomodulatory agents.

This document provides a comprehensive guide for the investigation of novel compounds based on this scaffold, using 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride as a representative example. It is important to note that while this specific compound is commercially available, its biological activity in the context of autoimmune disease is not yet publicly documented. The following protocols are therefore presented as a strategic roadmap for its evaluation, based on the well-established role of RORγt in Th17-mediated autoimmunity.

The Scientific Rationale: Targeting RORγt and the Th17 Pathway

T helper 17 (Th17) cells are a subset of CD4+ T cells that play a critical role in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.[1][2] These cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The differentiation and function of Th17 cells are governed by the master transcription factor, RORγt.[1][3]

RORγt acts as a "master switch" for the Th17 lineage. Its activation is essential for the transcription of genes encoding IL-17 and other key molecules that drive autoimmune inflammation.[4] Consequently, inhibiting the activity of RORγt presents a highly attractive therapeutic strategy to dampen the pathogenic Th17 response and ameliorate autoimmune conditions.[3] Small molecules that bind to RORγt and inhibit its function are known as inverse agonists. The investigation of this compound and its analogues is therefore predicated on the hypothesis that they may function as RORγt inverse agonists.

RORyt_Th17_Pathway cluster_0 Naive CD4+ T Cell cluster_1 Th17 Differentiation cluster_2 Pathogenic Th17 Cell naive_t_cell Naive CD4+ T Cell ror_yt RORγt Expression naive_t_cell->ror_yt Differentiation signals tgfb TGF-β stat3 STAT3 Phosphorylation tgfb->stat3 il6 IL-6 il6->stat3 th17_cell Th17 Cell ror_yt->th17_cell Drives Differentiation stat3->ror_yt il17 IL-17 th17_cell->il17 il22 IL-22 th17_cell->il22 gm_csf GM-CSF th17_cell->gm_csf inflammation Autoimmune Inflammation il17->inflammation il22->inflammation gm_csf->inflammation compound 5,6,7,8-Tetrahydro- 1,6-naphthyridin-3-ol HCl (Hypothesized) compound->ror_yt Inhibits (Inverse Agonist)

Figure 1: Hypothesized mechanism of action via RORγt inhibition.

Experimental Workflow: From Hit to in vivo Candidate

The evaluation of a novel compound with the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold for autoimmune disease applications can be structured as a multi-stage process. This workflow is designed to first establish the compound's activity on the molecular target and its cellular function, followed by an assessment of its efficacy in established animal models of autoimmune disease.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy screening Primary Screening: RORγt Reporter Assay binding Binding Affinity: TR-FRET or FP Assay screening->binding Confirm Target Engagement th17_diff Functional Assay: In Vitro Th17 Differentiation binding->th17_diff Assess Cellular Activity cytokine Cytokine Profiling: ELISA / Multiplex th17_diff->cytokine cia_model Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA) th17_diff->cia_model Evaluate in vivo Efficacy eae_model Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE) th17_diff->eae_model Evaluate in vivo Efficacy histology Endpoint Analysis: Histopathology cia_model->histology immune_pheno Endpoint Analysis: Immune Cell Phenotyping cia_model->immune_pheno eae_model->histology eae_model->immune_pheno

Figure 2: A structured workflow for evaluating novel compounds.

Part 1: In Vitro Characterization Protocols

Primary Screening: RORγt Reporter Gene Assay

Objective: To determine if this compound can inhibit RORγt-mediated gene transcription.

Principle: A cell line (e.g., HEK293) is engineered to co-express a fusion protein of the RORγt ligand-binding domain (LBD) and the GAL4 DNA-binding domain, along with a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). An inverse agonist will reduce the basal transcriptional activity of the RORγt-LBD, leading to a decrease in luciferase signal.

Protocol:

  • Cell Culture: Maintain the RORγt reporter cell line in appropriate growth medium.

  • Plating: Seed cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in assay medium.

  • Treatment: Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (a known RORγt inverse agonist, e.g., Ursolic Acid).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions (e.g., using a commercial luciferase assay system).

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50 value.

Parameter Description
Cell Line HEK293 with GAL4-RORγt-LBD and UAS-Luciferase reporter
Compound Concentrations 10-point, 3-fold serial dilution (e.g., 100 µM to 1.7 nM)
Positive Control Ursolic Acid (e.g., at 10 µM)
Vehicle Control 0.1% DMSO
Endpoint Luminescence
Analysis IC50 determination from a four-parameter logistic curve fit
Target Engagement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To confirm direct binding of the compound to the RORγt protein and determine its binding affinity (IC50).

Principle: This is a competitive binding assay. A terbium-labeled anti-His antibody binds to a His-tagged RORγt-LBD. A fluorescently-labeled tracer molecule binds to the RORγt-LBD, bringing the tracer and the terbium into close proximity, resulting in a high FRET signal. A test compound that binds to the RORγt-LBD will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer and solutions of His-tagged RORγt-LBD, terbium-labeled anti-His antibody, and a fluorescently-labeled RORγt tracer.

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer containing DMSO.

  • Assay Plate Setup: In a 384-well low-volume plate, add the compound dilutions.

  • Reagent Addition: Add the RORγt-LBD protein, followed by the tracer and the antibody.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.

Functional Cellular Assay: In Vitro Th17 Differentiation

Objective: To assess the ability of the compound to inhibit the differentiation of naive CD4+ T cells into Th17 cells.[5][6]

Protocol:

  • Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS).

  • T Cell Activation: Coat a 96-well plate with anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies. Seed the naive CD4+ T cells at a density of 1 x 10^5 cells/well.

  • Th17 Differentiation Conditions: Add the following cytokines to the culture medium: TGF-β (e.g., 1 ng/mL), IL-6 (e.g., 20 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL).[5][7]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Culture the cells for 3-4 days at 37°C, 5% CO2.

  • Restimulation and Intracellular Staining: On the final day, restimulate the cells for 4-5 hours with PMA (50 ng/mL), ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A).[6]

  • Flow Cytometry: Harvest the cells, stain for surface CD4, then fix, permeabilize, and stain for intracellular IL-17A. Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

  • Supernatant Analysis: Collect the culture supernatants before restimulation and measure the concentration of secreted IL-17A using an ELISA or a multiplex bead array.

Part 2: In Vivo Efficacy Protocols

Murine Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)

Objective: To evaluate the therapeutic efficacy of the compound in a mouse model of rheumatoid arthritis.[8][9][10]

Protocol:

  • Animals: Use DBA/1J mice (male, 8-10 weeks old), which are highly susceptible to CIA.[8][9]

  • Induction of Arthritis:

    • Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[11]

    • Day 21: Administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[11]

  • Compound Administration:

    • Prophylactic Dosing: Begin daily administration of the compound (e.g., via oral gavage) from Day 0 or Day 20.

    • Therapeutic Dosing: Begin daily administration once mice develop clinical signs of arthritis (clinical score ≥ 2).

  • Clinical Assessment: Monitor the mice daily or every other day from Day 21 onwards. Score each paw for signs of arthritis (redness, swelling) on a scale of 0-4. The maximum score per mouse is 16.[8]

    • 0: No evidence of erythema or swelling.

    • 1: Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2: Erythema and mild swelling extending from the ankle to the tarsals.

    • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4: Erythema and severe swelling encompassing the ankle, foot, and digits.

  • Endpoint Analysis (e.g., Day 42):

    • Histopathology: Collect ankle joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Cytokine Analysis: Measure serum levels of IL-17A and other relevant cytokines.

    • Flow Cytometry: Analyze draining lymph node cells for the frequency of Th17 cells.

Parameter Description
Mouse Strain DBA/1J
Induction Bovine Type II Collagen in CFA/IFA
Dosing Regimen Prophylactic or Therapeutic (e.g., daily oral gavage)
Primary Outcome Mean Clinical Arthritis Score
Secondary Outcomes Paw thickness, histological scores, serum cytokine levels
Murine Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To assess the efficacy of the compound in a mouse model of multiple sclerosis, a Th17-driven CNS autoimmune disease.[12][13]

Protocol:

  • Animals: Use female C57BL/6 mice (8-12 weeks old).[14]

  • Induction of EAE:

    • Day 0: Immunize mice subcutaneously with 100-200 µg of MOG35-55 peptide emulsified in CFA.

    • Day 0 and Day 2: Administer pertussis toxin (200 ng) intraperitoneally.[14][15]

  • Compound Administration: Start daily administration of the compound prophylactically (from Day 0) or therapeutically (at the onset of clinical signs).

  • Clinical Assessment: Monitor the mice daily from Day 7. Score the clinical signs of EAE on a scale of 0-5.[16]

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or wobbly gait.

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state or death.

  • Endpoint Analysis (e.g., Day 21-28):

    • Histopathology: Collect spinal cords for histological analysis of immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue stains).

    • CNS Infiltrating Cells: Isolate mononuclear cells from the brain and spinal cord and analyze the frequency of CD4+IL-17A+ T cells by flow cytometry.[16]

Trustworthiness and Self-Validation

The integrity of the research findings relies on robust experimental design. For all protocols, the inclusion of appropriate controls is non-negotiable.

  • Vehicle Controls: In all experiments, a group of animals or cells should be treated with the vehicle (e.g., DMSO, saline) used to dissolve the test compound. This is crucial to ensure that the observed effects are due to the compound itself and not the vehicle.

  • Positive Controls: Where possible, include a known inhibitor of the target pathway (e.g., a known RORγt inverse agonist) as a positive control. This validates that the assay system is responsive and provides a benchmark for the potency of the test compound.

  • Blinded Scoring: For in vivo studies, clinical scoring should be performed by an experimenter who is blinded to the treatment groups to eliminate bias.

  • Reproducibility: Key experiments should be repeated to ensure the reproducibility of the findings.

By adhering to these principles, the generated data will be robust, reliable, and contribute meaningfully to the understanding of the therapeutic potential of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in autoimmune diseases.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Matzelle, M. M., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR protocols, 3(4), 101748. Available at: [Link]

  • Rosloniec, A. F., et al. (2014). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 4(13), e1193. Available at: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269–1275. Available at: [Link]

  • Kim, B. S., et al. (2013). RORγt-specific transcriptional interactomic inhibition suppresses autoimmunity associated with TH17 cells. Proceedings of the National Academy of Sciences of the United States of America, 110(28), 11482–11487. Available at: [Link]

  • Creative Diagnostics. In Vitro Differentiation of T Cells Protocol. Available at: [Link]

  • Rauhamäki, S., et al. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega, 3(6), 6663–6671. Available at: [Link]

  • AntBio. In Vitro Differentiation Protocol for Th1 and Th17 Cells. Available at: [Link]

  • Rauhamäki, S., et al. (2023). Virtual Screening Strategy to Identify Retinoic Acid-Related Orphan Receptor γt Modulators. International Journal of Molecular Sciences, 24(8), 7205. Available at: [Link]

  • ResearchGate. Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. Available at: [Link]

  • Wang, C., et al. (2022). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Biomedicine & Pharmacotherapy, 149, 112871. Available at: [Link]

  • Lim, H. W., & Kim, C. H. (2013). Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes. Journal of visualized experiments : JoVE, (79), 50621. Available at: [Link]

  • Ge, Y., et al. (2020). Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation. Cell Death & Disease, 11(8), 693. Available at: [Link]

  • BrainImmune. (2016). Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity. Available at: [Link]

  • National Institutes of Health. Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. Available at: [Link]

  • Martinez, N. E., et al. (2015). RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis. Journal of neuroimmunology, 284, 33–40. Available at: [Link]

  • National Institutes of Health. Synthetic RORγt Agonists Enhance Protective Immunity. Available at: [Link]

  • Gerondakis, S., et al. (2016). The NF-κB signaling network in the life of T cells. Frontiers in immunology, 7, 339. Available at: [Link]

  • Redoxis. Mouse models of Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE). Available at: [Link]

  • Taconic Biosciences. EAE Mouse Models for MS: Induction Methods & Strain Insights. Available at: [Link]

  • YouTube. (2015). Th17/RORgt transgenic EAE model for multiple sclerosis. Available at: [Link]

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Application Notes and Protocols for the Investigation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Naphthyridine Scaffold

The global challenge of emerging and recurring viral diseases necessitates a continuous search for novel antiviral agents.[1][2] The naphthyridine scaffold has emerged as a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antiviral effects against a range of viruses such as HIV, Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV).[3] Specifically, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has been identified as a promising starting point for the development of novel therapeutics. Research has shown that derivatives of this structure can act as potent HIV-1 integrase allosteric inhibitors, a key target in antiretroviral therapy.[4][5] These inhibitors function by binding to the LEDGF/p75-binding site on the integrase enzyme, which induces aberrant multimerization and disrupts the viral replication cycle.[4][5]

This document provides a comprehensive guide for the investigation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride, a specific analog within this promising class. We will outline a logical, step-by-step experimental workflow, from initial cytotoxicity and antiviral screening to preliminary mechanism-of-action studies. The protocols are designed to be self-validating and provide researchers with the foundational data needed to assess the compound's potential as an antiviral drug candidate.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₈H₁₂Cl₂N₂O[6]
Molecular Weight 223.10 g/mol [6]
CAS Number 625098-88-6[7]
Storage Conditions Sealed in dry, 2-8°C[6]
Solubility To be determined empirically in relevant solvents (e.g., DMSO, water, cell culture media)[8]

Proposed Antiviral Mechanism and Investigative Workflow

Based on existing literature for related compounds, a primary hypothesis is that this compound may interfere with viral replication machinery.[9][10][11] Antiviral drugs can target various stages of the viral life cycle, including entry, uncoating, replication, assembly, and release.[10][12][13] The established activity of similar naphthyridines against HIV integrase suggests that inhibition of a critical viral enzyme is a plausible mechanism.[4][5]

The following diagram illustrates the general viral life cycle and highlights the replication stage as a potential target for the test compound.

Viral_Lifecycle_Target cluster_host Host Cell Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Virus_Out Progeny Virions Release->Virus_Out Virus_In Virion Virus_In->Entry Compound 5,6,7,8-Tetrahydro- 1,6-naphthyridin-3-ol HCl Compound->Replication Potential Inhibition

Caption: Potential mechanism of action targeting viral replication.

The following workflow provides a structured approach to systematically evaluate the antiviral properties of the compound.

Antiviral_Screening_Workflow Start Start: Compound Preparation (5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HCl) Cytotoxicity Protocol 1: Cytotoxicity Assay Start->Cytotoxicity CC50 Determine CC50 (50% Cytotoxic Concentration) Cytotoxicity->CC50 AntiviralScreen Protocol 2: Antiviral Activity Screen (e.g., CPE Reduction Assay) CC50->AntiviralScreen EC50 Determine EC50 (50% Effective Concentration) AntiviralScreen->EC50 SelectivityIndex Calculate Selectivity Index (SI) SI = CC50 / EC50 EC50->SelectivityIndex EvaluateSI Evaluate SI > 10? SelectivityIndex->EvaluateSI MoA Protocol 3: Mechanism of Action Study (e.g., Time-of-Addition Assay) EvaluateSI->MoA Yes Stop Stop or Redesign: Compound is too toxic or inactive EvaluateSI->Stop No Proceed Proceed to Advanced Studies: (e.g., Yield Reduction, Resistance Profiling) MoA->Proceed

Caption: Experimental workflow for antiviral compound evaluation.

PART 1: Foundational Assays

Protocol 1: Determination of Compound Cytotoxicity (CC₅₀)

Rationale: Before assessing antiviral efficacy, it is imperative to determine the concentration range at which the compound adversely affects the host cells.[14] This assay establishes the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces host cell viability by 50%. This value is critical for differentiating true antiviral activity from non-specific cell killing and for calculating the selectivity index.[14][15]

Materials:

  • This compound

  • Appropriate host cell line (e.g., Vero E6, A549, Huh-7) cultured in 96-well plates

  • Complete cell culture medium

  • Assay medium (reduced serum)

  • Neutral Red dye solution or MTT reagent

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Plating: Seed a 96-well plate with the chosen host cells at a density that will result in a near-confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., sterile DMSO or water). Create a series of 2-fold or half-log₁₀ serial dilutions in the assay medium.[8] The concentration range should be wide enough to span from no observable cytotoxicity to complete cell death.

  • Treatment: Once cells are confluent, remove the culture medium and add 100 µL of the diluted compound solutions to the wells in triplicate. Include "cells only" controls (medium with solvent) and "blank" controls (medium only).

  • Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment (Neutral Red Method):

    • Remove the compound-containing medium.

    • Add medium containing Neutral Red dye and incubate for ~2-3 hours to allow for dye uptake by viable cells.[16]

    • Wash the cells to remove excess dye.

    • Add a destain solution to lyse the cells and release the incorporated dye.

    • Measure the absorbance at 540 nm using a plate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the CC₅₀ value using non-linear regression analysis.[8]

PART 2: Efficacy and Mechanism of Action

Protocol 2: Primary Antiviral Screening (CPE Reduction Assay)

Rationale: This assay provides a rapid and effective method to screen for antiviral activity by measuring the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).[8] A successful antiviral agent will preserve cell viability in the presence of the virus. This assay is used to determine the 50% effective concentration (EC₅₀), the compound concentration that inhibits viral CPE by 50%.[15]

Materials:

  • All materials from Protocol 1

  • Virus stock with a known titer (e.g., PFU/mL or TCID₅₀/mL)

  • Positive control antiviral drug (known to be active against the test virus)

Procedure:

  • Cell Plating: Prepare 96-well plates with confluent cell monolayers as described in Protocol 1.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compound and the positive control drug in assay medium at non-toxic concentrations (below the determined CC₅₀).

    • Remove the culture medium from the cells.

    • Add 50 µL of the compound dilutions to the appropriate wells in triplicate.

    • Immediately add 50 µL of virus inoculum, diluted to produce >80% CPE in control wells within the incubation period (e.g., an MOI of 0.01-0.1).

  • Controls: Include the following controls on each plate:

    • Virus Control: Cells + Virus (no compound)

    • Cell Control: Cells only (no virus, no compound)

    • Toxicity Control: Cells + Highest concentration of compound (no virus)

  • Incubation: Incubate the plates until the virus control wells show approximately 80-90% CPE (typically 2-5 days).

  • Viability Assessment: Quantify cell viability using the Neutral Red or MTT method as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the EC₅₀ value using non-linear regression analysis.[8]

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀ . A higher SI value (ideally >10) indicates a more promising therapeutic window, where the compound is effective against the virus at concentrations far below those that are toxic to host cells.[8]

Protocol 3: Preliminary Mechanism of Action (Time-of-Addition Assay)

Rationale: This assay helps to identify the stage of the viral life cycle that is inhibited by the compound.[17][18] By adding the compound at different time points relative to viral infection, one can infer whether it acts on early events (attachment/entry), replication, or late events (assembly/release).[19]

Materials:

  • All materials from Protocol 2

  • Chilled phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Prepare 96-well plates with confluent cell monolayers.

  • Experimental Arms: Set up the experiment in three main arms, each performed in triplicate:

    • A) Pre-treatment (Attachment/Entry):

      • Pre-incubate cells with the compound (at a concentration of 5-10x EC₅₀) for 1-2 hours at 37°C.

      • Wash the cells to remove the compound.

      • Infect the cells with the virus for 1 hour.

      • Wash away the inoculum and add fresh, compound-free medium.

    • B) Co-treatment (Entry/Fusion):

      • Add the virus and compound to the cells simultaneously.

      • Incubate for 1 hour at 37°C.

      • Wash away the inoculum and compound, and add fresh medium.

    • C) Post-treatment (Replication/Late Stages):

      • Infect cells with the virus for 1 hour.

      • Wash away the inoculum.

      • Add the compound-containing medium and leave it on for the duration of the experiment.

  • Incubation and Endpoint: Incubate all plates until CPE develops in the virus control wells. The endpoint can be measured by CPE reduction, viral yield reduction, or a reporter gene assay if using a reporter virus.

  • Data Interpretation:

    • Inhibition in Arm A: Suggests the compound may block viral attachment or entry by acting on the host cell.

    • Inhibition in Arm B: Suggests the compound may interfere with virus-cell fusion or act directly on the virion.

    • Inhibition in Arm C: Strongly suggests the compound targets a post-entry stage, such as genome replication, protein synthesis, or virion assembly/release.[18]

Time_of_Addition cluster_timeline Experimental Timeline cluster_pretreatment A) Pre-treatment cluster_cotreatment B) Co-treatment cluster_posttreatment C) Post-treatment t_neg1 -1h t_0 0h (Infection) t_1 +1h t_end +48h (Endpoint) pre_compound Add Compound pre_wash1 Wash pre_compound->pre_wash1 pre_infect Infect pre_wash1->pre_infect pre_wash2 Wash pre_infect->pre_wash2 pre_incubate Incubate pre_wash2->pre_incubate co_infect Add Virus + Compound co_wash Wash co_infect->co_wash co_incubate Incubate co_wash->co_incubate post_infect Infect post_wash Wash post_infect->post_wash post_compound Add Compound post_wash->post_compound post_incubate Incubate post_compound->post_incubate

Caption: Schematic of the Time-of-Addition assay design.

Summary and Next Steps

The successful execution of these protocols will provide critical data on the cytotoxicity (CC₅₀), antiviral efficacy (EC₅₀), and therapeutic window (SI) of this compound. The time-of-addition assay will offer initial insights into its mechanism of action. If the compound demonstrates a favorable selectivity index and inhibits a post-entry stage of viral replication, further studies would be warranted. These could include viral yield reduction assays to quantify the inhibition of new virion production, resistance selection studies, and more specific assays to pinpoint the exact molecular target, such as enzymatic assays with purified viral proteins (e.g., polymerase or integrase).

References

  • Sartorius. (n.d.). Viral Replication and Infection Assays. Intellicyt. Retrieved from [Link]

  • Khan, M., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Research International, 33(18), 1-13. Retrieved from [Link]

  • LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. EBSCO. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Viral Replicon Assay. Retrieved from [Link]

  • World Health Organization. (2022). Clinical practice guidelines for influenza. NCBI. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the mechanism of action of antiviral drugs. Request PDF. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • NIH. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • BMG Labtech. (2020, July 16). Virus Assays. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Viral Quantification Methods. Retrieved from [Link]

  • DIFF Biotech. (2024, October 10). How to screen antiviral drugs? Retrieved from [Link]

  • JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Protocol Preview. Retrieved from [Link]

  • protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Canada Health Journal. (2025, November 22). Antiviral Drug Research Innovations. Retrieved from [Link]

  • PubMed. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Retrieved from [Link]

  • MDPI. (2023, October 2). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Novel Targets for Antiviral Drug Development: Promising Pathways. Retrieved from [Link]

  • NIH. (2025, April 23). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Retrieved from [Link]

  • NIH. (n.d.). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Retrieved from [Link]

  • PubMed. (2017). Naphthyridines with Antiviral Activity - A Review. Retrieved from [Link]

  • ScienceDirect. (2025, April 23). 5,6-dihydroxyflavone exerts anti-betacoronavirus activity by blocking viral entry to host cells. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, notably as scaffolds for developing potent inhibitors for various biological targets.[1][2] A common and critical hurdle encountered by researchers is the compound's variable and often challenging solubility profile. As a hydrochloride salt, its solubility is intrinsically linked to the physicochemical properties of the solvent system, particularly pH.[3][4] This guide provides expert-driven troubleshooting advice and foundational knowledge to help you navigate these challenges, ensuring reliable and reproducible experimental outcomes.

Quick Reference Data

This table summarizes the key physicochemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride. Note that experimentally determined solubility values are not widely published; therefore, solubility should be determined empirically for your specific application.

PropertyValueSource
Chemical Formula C₈H₁₁ClN₂O[5]
Molecular Weight 186.64 g/mol [5]
CAS Number 785774-74-5 (Parent)[6]
Predicted pKa 9.43 ± 0.20[6]
Appearance Typically a white to off-white solidGeneral Knowledge
Storage 2-8°C, desiccated[6]
Common Solvents Expected to be soluble in water, DMSO, and ethanol.General Chemical Principles

Troubleshooting Guide

This section addresses specific issues you may encounter during the dissolution and handling of the compound.

Q1: My 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HCl isn't dissolving in my chosen solvent.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: While the compound is a salt and expected to have some aqueous solubility, its organic scaffold may limit this. For non-aqueous experiments, polar aprotic solvents are often a better starting point.

    • Action: If using an aqueous buffer, ensure the pH is not basic. For organic stock solutions, start with Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).

  • Insufficient Solvent Volume: Attempting to create a solution that is too concentrated will lead to incomplete dissolution.

    • Action: Double the solvent volume to see if the compound dissolves. It is always easier to start dilute and perform serial dilutions than to struggle with an oversaturated solution.

  • Low Temperature: Dissolution is an endothermic process for many solids, meaning solubility increases with temperature.[7]

    • Action: Gently warm the solution in a water bath (37-50°C) for 5-10 minutes. Do not boil, as this can degrade the compound.

  • Insufficient Mechanical Agitation: The solid needs sufficient energy to break its crystal lattice structure and interact with the solvent.[8]

    • Action: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonication in a water bath for 5-15 minutes can provide the necessary energy to break up aggregates and enhance dissolution.

Troubleshooting Workflow Diagram

G start Compound not dissolving? check_solvent Is the solvent appropriate? (e.g., Water, DMSO, EtOH) start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes action_solvent Switch to a more polar solvent (e.g., DMSO). check_solvent->action_solvent No add_energy Has mechanical energy been applied? check_conc->add_energy No action_dilute Add more solvent to dilute. check_conc->action_dilute Yes check_ph Is this an aqueous solution? What is the pH? add_energy->check_ph Yes action_energy Vortex vigorously. Try gentle warming (37°C) or sonication. add_energy->action_energy No action_ph Adjust pH to be slightly acidic (e.g., pH 4-6). check_ph->action_ph pH > 7 success Dissolution Successful check_ph->success Not Aqueous check_ph->success pH < 7 action_solvent->success action_dilute->success action_energy->success action_ph->success

Caption: Troubleshooting flowchart for dissolution issues.

Q2: My compound dissolved in my aqueous buffer, but a precipitate formed later.

Potential Causes & Solutions:

  • pH Shift: The most common cause for precipitation of a hydrochloride salt is an increase in pH. The salt is the protonated form of a basic compound. If the pH of the medium rises, the compound can be deprotonated to its free base form, which is often significantly less water-soluble.

    • Causality: The Henderson-Hasselbalch equation dictates the ratio of the protonated (soluble salt) to deprotonated (less soluble free base) forms. As the pH approaches and surpasses the compound's pKa, the equilibrium shifts towards the free base.[4]

    • Action: Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of the compound. Re-measure the pH of the final solution. For long-term storage, using a buffer with a pH between 4 and 6 is advisable.

  • Supersaturation: Initial warming or sonication may have created a supersaturated solution that is thermodynamically unstable. As it cools or sits, the excess solute crashes out.

    • Action: Prepare a new solution at a slightly lower concentration. Avoid making highly concentrated aqueous stock solutions; it is often more robust to prepare a concentrated stock in DMSO and dilute it into your aqueous medium just before the experiment.

  • Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., certain cell culture media or buffers with high NaCl), the solubility of the hydrochloride salt can be suppressed.[3][8]

    • Action: If possible, reduce the concentration of chloride in your buffer. If this is not an option, you may need to work at a lower concentration of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a high-concentration stock solution?

For preparing a concentrated stock (e.g., 10-50 mM) for long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended starting point. Its high polarity and aprotic nature are well-suited for dissolving a wide range of organic molecules. For applications where DMSO is incompatible, high-purity ethanol can be an alternative. Always use anhydrous grade solvents to prevent hydrolysis.

Q2: How should I handle the transition from a DMSO stock to an aqueous experimental buffer?

To avoid precipitation when diluting a DMSO stock into an aqueous buffer, never add the aqueous solution directly to the DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of vigorously vortexing aqueous buffer. This "shock dilution" ensures rapid dispersal and mixing, preventing localized high concentrations of the compound that could lead to precipitation. A final DMSO concentration of <0.5% is recommended for most cell-based assays.

Q3: Is the compound stable in solution? How should I store stock solutions?

The stability of the compound in solution is dependent on the solvent and storage conditions.

  • Storage Recommendation: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO. Aliquot these into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure. Store at -20°C or -80°C and protect from light.

  • Aqueous Solutions: Aqueous solutions are generally less stable and should be prepared fresh for each experiment. The hydroxyl group and naphthyridine ring system can be susceptible to oxidation or pH-driven degradation over time.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a standard stock solution.

Protocol Workflow Diagram

G weigh 1. Weigh Compound Accurately weigh 1.87 mg of 5,6,7,8-Tetrahydro-1,6- naphthyridin-3-ol HCl. add_solvent 2. Add Solvent Add 1 mL of anhydrous DMSO to the vial. weigh->add_solvent mix 3. Mix Thoroughly Vortex for 2 minutes. add_solvent->mix assist 4. Assist Dissolution If needed, sonicate for 10 min or warm gently to 37°C. mix->assist qc 5. Quality Control Visually inspect for any remaining particulates. assist->qc store 6. Aliquot & Store Store in single-use aliquots at -20°C or -80°C. qc->store

Caption: Standard protocol for preparing a 10 mM stock solution.

Step-by-Step Method:

  • Preparation: Allow the vial of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HCl to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, accurately weigh 1.87 mg of the compound (for a 1 mL final volume). Transfer the solid to a clean, appropriately sized vial (e.g., a 1.5 mL glass vial with a PTFE-lined cap).

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes.

  • Assisted Dissolution (If Necessary): If solid particles are still visible, place the vial in a sonicating water bath for 10-15 minutes. Alternatively, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.

  • Final Check: Once dissolved, the solution should be clear and free of particulates.

  • Storage: Aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

References

  • Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 16(5), 672-683.
  • Kumar, L., & Gupta, G. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(1), 1-7.
  • Chourasiya, Y., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(1), 229-237.
  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.
  • AAT Bioquest. (2022, April 18).
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
  • ChemScene. (n.d.). 5,6,7,8-Tetrahydro-[3][9]naphthyridin-3-ol dihydrochloride.

  • ChemicalBook. (n.d.). 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL.
  • PubChem. (n.d.). This compound. CID 45789763.
  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361.
  • Nakagawa, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(17), 11236-11246.

Sources

Improving the stability of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride

Introduction

This compound is a key heterocyclic scaffold utilized in modern drug discovery, notably in the development of potent therapeutic agents.[1][2][3] As with many phenolic compounds, researchers frequently encounter challenges with the stability of its solutions, often observing rapid discoloration and degradation that can compromise experimental integrity.

This guide provides a comprehensive technical resource for preparing and handling stable solutions of this compound. It is designed for researchers, chemists, and formulation scientists to troubleshoot common issues and implement robust, field-proven stabilization strategies. Our approach moves beyond simple instructions to explain the underlying chemical principles, empowering users to make informed decisions in their specific applications.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My freshly prepared solution of this compound is rapidly turning yellow or brown. What is causing this discoloration?

This is the most common issue reported and is a classic indicator of oxidative degradation. The core of the problem lies in the compound's phenolic hydroxyl (-OH) group.

  • Causality (The "Why"): Phenolic compounds are highly susceptible to oxidation. In the presence of an oxidant (primarily dissolved oxygen from the air), the phenol is converted into a quinone-like intermediate. These quinones are highly reactive, colored species that can subsequently polymerize to form complex, dark-brown macromolecules. This process is irreversible and results in a loss of the active parent compound. Several factors can dramatically accelerate this degradation pathway.

Diagram 1: Primary Degradation Pathway

cluster_stress Accelerants Phenol Tetrahydronaphthyridinol (Parent Compound, Colorless) Quinone Quinone-like Intermediate (Colored) Phenol->Quinone Oxidation Polymer Degradation Polymers (Dark Brown/Insoluble) Quinone->Polymer Polymerization stress_factors • Dissolved Oxygen (O₂) • High pH (>7) • UV Light • Trace Metal Ions (Fe³⁺, Cu²⁺)

Caption: Oxidative degradation of the phenolic core.

Q2: What are the most critical factors to control to prevent this degradation?

Based on the oxidative pathway, there are four primary stress factors you must control. A multi-pronged approach is always the most effective strategy.

  • Dissolved Oxygen: Solvents exposed to the atmosphere are saturated with dissolved oxygen, the primary fuel for the degradation reaction.

  • Solution pH: Stability is highly pH-dependent. In neutral or alkaline conditions (pH > 7), the phenolic hydroxyl group deprotonates to form a phenoxide anion. This anion is significantly more electron-rich and, therefore, much more susceptible to oxidation than the protonated phenol.[4] Phenolic compounds are generally most stable in acidic conditions.[5]

  • Light Exposure: UV and even visible light can provide the activation energy needed to initiate and propagate oxidative chain reactions, a process known as photolysis.[6][7]

  • Trace Metal Ions: Divalent and trivalent metal ions (e.g., Fe²⁺/Fe³⁺, Cu²⁺) from glassware, spatulas, or solvent impurities can act as potent catalysts for oxidation reactions.

Q3: How do I design a robust protocol for preparing a stable stock solution?

A robust protocol integrates controls for all the stress factors identified above. Simply dissolving the compound in a standard solvent is insufficient for ensuring stability.

  • Expertise & Experience: Do not treat solution preparation as a trivial step. The goal is to create an environment that is chemically hostile to the degradation reaction. This involves removing reactants (oxygen), controlling the compound's reactivity (via pH), and eliminating catalysts (metal ions and light).

The following table summarizes the key strategies.

Table 1: Summary of Stabilization Strategies

Stress Factor Mechanism of Degradation Recommended Preventative Action
Dissolved Oxygen Acts as the primary oxidizing agent for the phenolic ring. De-gas all solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes prior to use.[8] After dissolution, blanket the vial headspace with the inert gas before sealing.[9][10]
High pH (>7) Deprotonation to the highly reactive phenoxide anion. Maintain an acidic pH (ideally pH 4-6) . Use an appropriate acidic buffer system (e.g., 10-50 mM citrate or acetate buffer) instead of unbuffered water or saline.[11]
Light Exposure Provides energy for photolytic initiation of oxidation. Prepare and store all solutions in amber glass vials or vials wrapped completely in aluminum foil to block light.[7]
Trace Metal Ions Catalyze the oxidation reaction cycle. Add a chelating agent , such as Ethylenediaminetetraacetic acid (EDTA), to the buffer at a low concentration (e.g., 0.01-0.1 mM) to sequester catalytic metal ions.[12]

| Temperature | Increases the rate of chemical reactions. | Store stock solutions at -20°C or -80°C for long-term stability. For daily use, keep aliquots on ice. |

Q4: Which antioxidants or other additives should I consider, and at what concentration?

For aqueous solutions, the addition of a water-soluble antioxidant is a powerful secondary measure. Antioxidants work by being more readily oxidized than the compound of interest, thereby "sacrificing" themselves to protect it.[12][13]

  • Trustworthiness: The choice of antioxidant must be compatible with your downstream assay. Always run a control with just the solvent, buffer, and antioxidant to ensure it does not interfere with your experiment.

Table 2: Recommended Antioxidants and Chelators for Aqueous Solutions

Agent Class Typical Concentration Mechanism of Action
Ascorbic Acid (Vitamin C) Antioxidant 0.1 - 1 mg/mL (approx. 0.5 - 5 mM) A potent reducing agent that readily scavenges free radicals and oxygen.[13][14]
Sodium Metabisulfite Antioxidant 0.1 - 1 mg/mL Acts as an oxygen scavenger, reacting directly with dissolved oxygen.[13][]

| EDTA (Disodium Salt) | Chelating Agent | 0.01 - 0.1 mM | Forms stable complexes with metal ions, preventing them from participating in redox cycling.[12] |

Q5: How can I validate the stability of my prepared solution?

Trusting that a protocol works is not enough; you must verify it. A simple forced degradation or short-term stability study is essential for establishing confidence in your experimental results.[16][17] This involves intentionally stressing your solution to see if your analytical method can detect the degradation.[6][18][19]

  • Methodology: Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), to monitor the concentration of the parent compound over time.[20][21]

  • Procedure:

    • Prepare your solution using the stabilized protocol.

    • Immediately take a "Time Zero" (T=0) sample and analyze it to get a baseline peak area for the parent compound.

    • Store aliquots of the solution under various conditions (e.g., -20°C protected from light, 4°C protected from light, room temperature on the benchtop).

    • Analyze the aliquots at set time points (e.g., 4h, 24h, 72h, 1 week).

    • Success Criteria: A stable solution will show <5-10% loss of the parent peak area over the desired experimental timeframe when stored under proper conditions. You should also look for the appearance of new peaks, which correspond to degradation products.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

This protocol integrates all recommended best practices for maximum stability.

Diagram 2: Workflow for Preparing a Stable Solution

G start Start prep_buffer 1. Prepare Buffer (e.g., 50 mM Citrate, pH 5.0) start->prep_buffer add_agents 2. Add Stabilizers Add EDTA (to 0.1 mM) Add Ascorbic Acid (to 1 mg/mL) prep_buffer->add_agents degas 3. De-gas Solvent Sparge with N₂ or Ar for 20 min add_agents->degas weigh 4. Weigh Compound Weigh TNHP-OH·HCl quickly in an amber vial degas->weigh dissolve 5. Dissolve & Mix Add degassed solvent to solid, vortex to dissolve weigh->dissolve blanket 6. Blanket & Seal Flush vial headspace with N₂, seal tightly dissolve->blanket aliquot 7. Aliquot & Store Create single-use aliquots. Store at -80°C, protected from light. blanket->aliquot end End aliquot->end

Caption: Step-by-step workflow for stable solution preparation.

Materials:

  • This compound (MW: 186.64 g/mol )

  • Citric acid and Sodium citrate (for buffer)

  • EDTA, disodium salt

  • L-Ascorbic acid

  • High-purity water (e.g., 18 MΩ·cm)

  • Nitrogen or Argon gas cylinder with a sparging line

  • Amber glass vials with Teflon-lined caps

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Prepare Stabilized Buffer:

    • Prepare a 50 mM citrate buffer and adjust the pH to 5.0.

    • To this buffer, add EDTA to a final concentration of 0.1 mM and L-Ascorbic acid to a final concentration of 1 mg/mL. Stir until fully dissolved.

  • De-gas the Solvent:

    • Transfer the required volume of the stabilized buffer to a flask.

    • Bubble nitrogen or argon gas through the liquid via a sparging stone or long needle for at least 20 minutes to remove dissolved oxygen.

  • Weigh the Compound:

    • Tare a clean, dry amber glass vial on an analytical balance.

    • Quickly weigh the desired amount of this compound into the vial. For 10 mL of a 10 mM solution, this is 18.66 mg. Minimize time exposed to air.[22][23]

  • Dissolution under Inert Atmosphere:

    • Using a pipette, add the correct volume of the degassed stabilized buffer to the vial containing the solid compound.

    • Immediately flush the headspace of the vial with nitrogen/argon for ~30 seconds.

    • Quickly cap the vial and vortex or sonicate gently until the solid is completely dissolved.

  • Storage:

    • For long-term storage, immediately prepare single-use aliquots in smaller amber vials (this prevents repeated freeze-thaw cycles and re-exposure to air).

    • Flush the headspace of each aliquot vial with inert gas before sealing.

    • Store all aliquots at -20°C or, preferably, -80°C, ensuring they are protected from light.

Troubleshooting Logic Diagram

Diagram 3: Troubleshooting Solution Discoloration

start Is your solution discolored? q_degas Was the solvent degassed with N₂/Ar? start->q_degas Yes end_stable Solution is Stable start->end_stable No q_ph Was the pH acidic (pH 4-6)? q_degas->q_ph Yes sol_degas Action: Implement inert gas sparging of solvents and blanketing of headspace. q_degas->sol_degas No q_light Was the solution protected from light? q_ph->q_light Yes sol_ph Action: Use an acidic buffer (e.g., citrate) instead of water or neutral buffers. q_ph->sol_ph No q_antiox Was an antioxidant and/or chelator used? q_light->q_antiox Yes sol_light Action: Use amber vials or wrap vials in foil for all preparation and storage. q_light->sol_light No sol_antiox Action: Add ascorbic acid and/or EDTA to the buffer to scavenge O₂ and metals. q_antiox->sol_antiox No end_ok Root cause is likely more complex. Perform a full stability study. q_antiox->end_ok Yes

Caption: A decision tree for diagnosing stability issues.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). Protheragen Lab. Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. Retrieved from [Link]

  • Pharmaceutical Antioxidants. (n.d.). SlideShare. Retrieved from [Link]

  • ANTIOXIDANTS: In Pharmaceutical Formulation. (2017, July 30). Knowledge of Pharma. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Groningen. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience. (General reference, not directly linked).
  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
  • Antioxidants. (n.d.). CD Formulation. Retrieved from [Link]

  • Delgado, L. F., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Nanomaterials (Basel), 8(9), 653. Retrieved from [Link]

  • Effect of pH on the oxidation of 2-aminophenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Efficient and Stable Degradation of p-Nitrophenol over Zinc-Doped Cobalt Oxide for Wastewater Treatment. (n.d.). ACS Publications. Retrieved from [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. (2020). Molecules, 25(16), 3591. Retrieved from [Link]

  • Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. (n.d.). ResearchGate. Retrieved from [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition, 9, 869722. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry, 85(16), 10797–10805. Retrieved from [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). Journal of Medicinal Chemistry, 62(3), 1348–1361. Retrieved from [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine. (n.d.). PubChem. Retrieved from [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry, 85(16), 10797–10805. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024). Yanbu Journal of Engineering and Science, 21. Retrieved from [Link]

  • Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. (1965). Journal of the Chemical Society (Resumed), 3461. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the multi-step synthesis of this valuable heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your synthetic endeavors.

Table of Contents

  • Overview of the Synthetic Strategy

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: A Step-by-Step Analysis of Impurity Formation

    • Step 1: Friedländer Annulation for 3-Methoxy-1,6-naphthyridine Formation

    • Step 2: Catalytic Hydrogenation to 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

    • Step 3: O-Demethylation to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

    • Step 4: Hydrochloride Salt Formation

  • Experimental Protocols

  • References

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common and logical synthetic pathway is outlined below. This guide will address potential issues at each stage of this process.

Synthetic_Pathway cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: O-Demethylation cluster_3 Step 4: Salt Formation A 4-Amino-3-formylpyridine C 3-Methoxy-1,6-naphthyridine A->C Base, Heat B Ethyl acetoacetate B->C D 3-Methoxy-5,6,7,8-tetrahydro- 1,6-naphthyridine C->D H2, Pd/C E 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol D->E BBr3 or HBr F 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride E->F HCl

A plausible synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound in terms of impurity control?

A1: The most critical steps are the catalytic hydrogenation and the O-demethylation. During hydrogenation, over-reduction or partial reduction can lead to impurities that are difficult to separate. The O-demethylation step often employs harsh reagents that can lead to side reactions if not carefully controlled.

Q2: My final product has a persistent color, even after purification. What could be the cause?

A2: A persistent color can be due to trace amounts of oxidized impurities or residual palladium from the hydrogenation step. Ensure thorough removal of the palladium catalyst by filtration through Celite. If the color persists, consider a charcoal treatment during the final work-up.

Q3: I am struggling with the hydrochloride salt formation. The product is oily or does not precipitate cleanly. What should I do?

A3: This is a common issue often related to the choice of solvent and the presence of moisture. Ensure you are using an anhydrous solvent for the salt formation. Adding the HCl solution slowly at a low temperature can promote the formation of a crystalline solid. If an oil forms, try triturating with a non-polar solvent like hexane or ether to induce crystallization.

Q4: Can I use a different demethylating agent instead of BBr3?

A4: Yes, other demethylating agents like hydrobromic acid (HBr) or aluminum chloride (AlCl3) can be used.[1] However, each has its own set of potential side reactions. For instance, HBr can sometimes lead to bromination of the aromatic ring as a minor side product. It is crucial to re-optimize the reaction conditions if you change the reagent.

Q5: How do I confirm the identity of a suspected impurity?

A5: The most definitive way is to isolate the impurity using preparative HPLC or column chromatography and then characterize it using spectroscopic methods such as NMR (1H, 13C, COSY, HSQC) and high-resolution mass spectrometry (HRMS). Comparing the retention time with a synthesized authentic standard in HPLC is also a reliable method.

Troubleshooting Guide: A Step-by-Step Analysis of Impurity Formation

This section provides a detailed breakdown of potential impurities that can arise at each stage of the synthesis, their mechanisms of formation, and strategies for their mitigation.

Step 1: Friedländer Annulation for 3-Methoxy-1,6-naphthyridine Formation

The Friedländer synthesis, a classic method for constructing quinoline and naphthyridine rings, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] In our proposed synthesis, 4-amino-3-formylpyridine reacts with a suitable carbonyl compound to form the 1,6-naphthyridine core.

Friedlander_Impurities A 4-Amino-3-formylpyridine + Ethyl Acetoacetate B 3-Methoxy-1,6-naphthyridine (Desired Product) A->B Base, Heat C Self-Condensation Product of Ethyl Acetoacetate A->C Side Reaction D Incomplete Cyclization Intermediate A->D Incomplete Reaction

Potential side reactions in the Friedländer synthesis.

Impurity ID Impurity Name/Structure Plausible Cause of Formation Troubleshooting & Mitigation
IMP-1 Unreacted Starting MaterialsIncomplete reaction due to insufficient heating, incorrect stoichiometry, or low reactivity.- Monitor the reaction by TLC or HPLC to ensure full conversion. - Optimize the reaction temperature and time. - Ensure accurate stoichiometry of reactants.
IMP-2 Self-condensation products of the carbonyl partnerThe carbonyl compound (e.g., ethyl acetoacetate) can undergo self-condensation under basic conditions.- Add the base slowly to the reaction mixture. - Maintain the optimal reaction temperature to favor the desired reaction pathway.
IMP-3 Positional IsomersIf the starting aminopyridine is not pure, other isomers of the naphthyridine can form.- Ensure the purity of the starting 4-amino-3-formylpyridine using NMR and HPLC.
Step 2: Catalytic Hydrogenation to 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Catalytic hydrogenation is employed to reduce the pyridine ring of the 1,6-naphthyridine core. This step is often carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Hydrogenation_Impurities A 3-Methoxy-1,6-naphthyridine B 3-Methoxy-5,6,7,8-tetrahydro- 1,6-naphthyridine (Desired Product) A->B H2, Pd/C C Partially Hydrogenated Species (e.g., Dihydronaphthyridine) A->C Incomplete Hydrogenation E N-Dealkylation/Ring Opening Products A->E Harsh Conditions D Over-reduced Product (e.g., Decahydronaphthyridine) B->D Over-reduction

Common impurities formed during catalytic hydrogenation.

Impurity ID Impurity Name/Structure Plausible Cause of Formation Troubleshooting & Mitigation
IMP-4 Partially hydrogenated intermediatesIncomplete reaction due to insufficient reaction time, low hydrogen pressure, or catalyst deactivation.- Increase reaction time or hydrogen pressure. - Use a fresh, active catalyst. Ensure efficient stirring. - Monitor the reaction by GC-MS or LC-MS to confirm the disappearance of starting material and intermediates.
IMP-5 Over-reduced decahydronaphthyridineExcessive reaction time, high temperature, or high hydrogen pressure can lead to the reduction of both pyridine rings.- Carefully control the reaction time and temperature. - Use a lower hydrogen pressure. - Consider a less active catalyst if over-reduction is a persistent issue.
IMP-6 N-debenzylated or ring-opened products (if N-benzyl protection is used)Hydrogenolysis of N-benzyl groups can occur under hydrogenation conditions.- Use an alternative N-protecting group that is stable to hydrogenation, such as Boc. - If N-benzyl is necessary, use milder conditions (e.g., lower temperature and pressure).
IMP-7 Residual PalladiumIncomplete removal of the heterogeneous catalyst.- Filter the reaction mixture through a pad of Celite. Repeat the filtration if necessary. - For very low levels, consider using a palladium scavenger.
Step 3: O-Demethylation to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

The conversion of the 3-methoxy group to the desired 3-hydroxyl group is typically achieved using a strong Lewis acid like boron tribromide (BBr3) or a strong protic acid like HBr.[1]

Demethylation_Impurities A 3-Methoxy-5,6,7,8-tetrahydro- 1,6-naphthyridine B 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol (Desired Product) A->B BBr3 or HBr C Incomplete Demethylation (Starting Material) A->C Incomplete Reaction D Ring-Brominated Byproduct (with HBr) A->D Side Reaction E Complex with Boron Salts (with BBr3) B->E Incomplete Quench

Side products associated with O-demethylation.

Impurity ID Impurity Name/Structure Plausible Cause of Formation Troubleshooting & Mitigation
IMP-8 Unreacted 3-methoxy starting materialInsufficient demethylating agent, low reaction temperature, or short reaction time.- Use a slight excess of the demethylating agent. - Increase the reaction temperature or time as needed, while monitoring by TLC/HPLC.
IMP-9 Brominated side productsIf using HBr, electrophilic bromination of the electron-rich aromatic ring can occur, especially at higher temperatures.- Use the lowest effective temperature for demethylation. - Consider using BBr3, which is less prone to causing ring halogenation.
IMP-10 Boron-complexed productIncomplete quenching of the reaction when using BBr3 can leave boron salts complexed with the product.- Ensure a thorough and careful quench of the reaction mixture, typically with methanol followed by water. - An aqueous work-up with a mild base can help to break up these complexes.
IMP-11 Chlorinated side-products (if AlCl3 is used)The presence of water in the reaction-inert solvent can sometimes lead to the formation of chlorinated side-products when using AlCl3.[3]- Use a dry, inert solvent and ensure the reaction is performed under an inert atmosphere.
Step 4: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt to improve the stability and solubility of the compound. This is typically achieved by treating a solution of the free base with hydrochloric acid.

Salt_Formation_Impurities A 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol (Free Base) B 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride (Desired Product) A->B HCl D Incorrect Salt Stoichiometry (e.g., Dihydrochloride) A->D Excess HCl E Free Base A->E Insufficient HCl C Residual Solvents B->C Inadequate Drying

Potential issues during hydrochloride salt formation.

Impurity ID Impurity Name/Structure Plausible Cause of Formation Troubleshooting & Mitigation
IMP-12 Residual SolventsIncomplete removal of the solvent used for precipitation and washing (e.g., isopropanol, ether, ethyl acetate).[4]- Dry the final product under high vacuum at an appropriate temperature. - Analyze for residual solvents using Gas Chromatography (GC).
IMP-13 Incorrect Salt StoichiometryUse of excess or insufficient HCl can lead to the formation of a mixture of salts (e.g., mono- and di-hydrochloride) or residual free base.- Carefully control the stoichiometry of HCl added. - Use a standardized solution of HCl. - Analyze the final product by elemental analysis or ion chromatography to confirm the salt stoichiometry.
IMP-14 Free BaseIncomplete protonation due to insufficient HCl.- Ensure at least one equivalent of HCl is added. - Monitor the pH of the solution during the addition of HCl.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of Impurities

This protocol provides a general starting point for the analysis of impurities in the synthesis of this compound. Method optimization will be required for specific impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Troubleshooting Poor Crystallization of the Hydrochloride Salt
  • If the hydrochloride salt oils out or forms a sticky solid, remove the solvent under reduced pressure.

  • Add a small amount of a good solvent for the free base but a poor solvent for the salt (e.g., isopropanol).

  • To this solution, slowly add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether or hexane) with vigorous stirring.

  • Continue adding the non-polar solvent until the solution becomes cloudy.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Allow the mixture to stand, preferably at a low temperature (0-4 °C), for several hours to allow for complete precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

References

  • 1,6-Naphthyridin-2(1H)
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • Purification of organic hydrochloride salt?
  • O-demethylating process of methoxy substituted morphinan-6-one derivatives.
  • Reactions of Amines. Chemistry LibreTexts.
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • Pharmaceutical Impurities: Top Four Questions. Thermo Fisher Scientific.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds.
  • Gould–Jacobs reaction. Wikipedia.
  • O-Demethylation.
  • Isolation of primary amines as HCL salt problem. Sciencemadness.org.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace.
  • Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Sci-Hub.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Gould-Jacobs Reaction. Merck & Co.
  • Amine and HCl - salt form
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Semantic Scholar.
  • Selective Demethylation Reactions of Biomass-derived Aromatic Ether Polymers for Bio-based Lignin Chemicals.
  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
  • Direct Amidation of Tertiary N-Benzylamines.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Purific
  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Gould–Jacobs reaction.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
  • Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
  • Reactions of amines. Chemistry LibreTexts.
  • Synthetic Strategies, Reactivity and Applic
  • Process for the purification of amines.
  • Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Taylor & Francis.
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic c
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
  • Screening and Formulating Drugs as Salts to Improve API Performance. Technology Networks.
  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction...
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.
  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central.

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Technical Support Center: Optimizing Tetrahydro-1,6-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydro-1,6-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your synthetic routes and optimize your reaction conditions for higher yields and purity.

The synthesis of tetrahydro-1,6-naphthyridines, while achievable through various methods, can present unique challenges. This resource is structured to address these issues directly, providing not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of tetrahydro-1,6-naphthyridines in a question-and-answer format.

Issue 1: Low or No Yield in Pictet-Spengler Type Cyclization

Question: My Pictet-Spengler reaction to form a tetrahydro-1,6-naphthyridine ring from a pyridine-based ethylamine derivative is resulting in low to no yield. What are the likely causes and how can I improve the outcome?

Answer: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core, and its principles can be applied to pyridine substrates. However, the reduced nucleophilicity of the pyridine ring compared to more electron-rich systems like indoles can lead to poor yields.[1] Here’s a systematic approach to troubleshooting this issue:

1. Inadequate Acid Catalysis: The reaction relies on the formation of an electrophilic iminium ion from the condensation of the amine and the aldehyde/ketone.[1] Insufficient acidity will result in a low concentration of this key intermediate.

  • Solution: A screen of Brønsted or Lewis acids is highly recommended. While traditional conditions often use strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), these can sometimes lead to side reactions or decomposition.[1][2] Consider exploring a range of acids with varying strengths. For sensitive substrates, milder acids or lower catalyst loadings should be evaluated. Chiral phosphoric acids (CPAs) have also been shown to be effective catalysts for Pictet-Spengler reactions.

2. Poor Nucleophilicity of the Pyridine Ring: The pyridine ring's inherent electron deficiency can hinder the crucial intramolecular electrophilic aromatic substitution step.

  • Solution:

    • Electron-Donating Groups: If your synthetic design allows, introducing electron-donating groups on the pyridine ring can enhance its nucleophilicity and facilitate the cyclization.

    • Acyl-Pictet-Spengler Reaction: Consider an acyl-Pictet-Spengler approach. By acylating the intermediate imine, you form a highly reactive N-acyliminium ion, which is a much stronger electrophile and can cyclize onto less activated aromatic systems under milder conditions.[3]

3. Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.

  • Solution:

    • Temperature: While some Pictet-Spengler reactions require heating, lowering the temperature can sometimes improve selectivity and reduce side product formation. A systematic temperature screen is advisable.

    • Solvent: The polarity of the solvent can influence the stability of the iminium ion and the transition state of the cyclization. Non-polar solvents like toluene or cyclohexane have been reported to favor higher enantioselectivity in some cases. A solvent screen including both polar and non-polar options is recommended.

    • Water Scavenging: The presence of water can hydrolyze the iminium ion intermediate. Ensure all reagents and glassware are thoroughly dried, and consider the use of molecular sieves.

Issue 2: Low Yield and/or Side Product Formation in Cobalt-Catalyzed [2+2+2] Cyclization

Question: I am attempting a cobalt-catalyzed [2+2+2] cycloaddition to synthesize the tetrahydro-1,6-naphthyridine core, but I am observing low yields and the formation of multiple byproducts. How can I optimize this reaction?

Answer: Cobalt-catalyzed [2+2+2] cyclizations are a versatile method for constructing pyridine rings from two alkyne units and a nitrile.[4] However, achieving high efficiency and selectivity can be challenging. Here are key parameters to consider for optimization:

1. Catalyst Selection and Loading: The choice of cobalt catalyst and its concentration are crucial.

  • Solution: Several cobalt complexes can be effective, including CpCo(CO)₂, CpCo(COD), and InCo(COD).[4] It is beneficial to screen a few different catalysts to identify the most suitable one for your specific substrates. While a higher catalyst loading might seem beneficial, it can sometimes lead to undesired side reactions. Conversely, a loading that is too low may result in incomplete conversion. A typical starting point for catalyst loading is in the range of 10-20 mol%.[4]

2. Reaction Conditions: Microwave irradiation, temperature, and solvent choice significantly impact the reaction outcome.

  • Solution:

    • Microwave Irradiation: Microwave-promoted reactions have been shown to be highly effective for these cyclizations, often leading to shorter reaction times and improved yields compared to conventional heating.[4][5]

    • Temperature: The reaction temperature needs to be carefully controlled. Insufficient temperature may lead to a sluggish reaction, while excessive heat can promote decomposition and side product formation.

    • Solvent: Chlorobenzene and toluene are commonly used solvents for these reactions.[4] A solvent screen can help identify the optimal medium for your specific substrates.

3. Precursor Purity and Stability: The purity and stability of the starting diynes and nitriles are paramount.

  • Solution: Ensure that your starting materials are of high purity. Some precursors, particularly complex dialkynylnitriles, can be difficult to purify and may be unstable.[4] In such cases, using the crude precursor directly in the cyclization step immediately after its synthesis might be a viable strategy to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the tetrahydro-1,6-naphthyridine scaffold?

A1: Several synthetic routes have been successfully employed:

  • Pictet-Spengler Type Reaction: This involves the cyclization of a β-(pyridyl)ethylamine with an aldehyde or ketone, typically under acidic conditions.[1]

  • Cobalt-Catalyzed [2+2+2] Cycloaddition: This method constructs the pyridine ring from two alkyne molecules and a nitrile.[4][5]

  • Reduction of 1,6-Naphthyridines: The fully aromatic 1,6-naphthyridine can be reduced to the tetrahydro derivative using catalytic hydrogenation (e.g., with palladium on charcoal).[6]

  • Multicomponent Reactions: One-pot multicomponent reactions can provide rapid access to highly functionalized 1,6-naphthyridine derivatives.[7]

  • Intramolecular Friedel-Crafts Type Reactions: This approach can be used to form the saturated ring of the tetrahydro-1,6-naphthyridine system.[8]

Q2: I am struggling with the purification of my final tetrahydro-1,6-naphthyridine product. What are some common challenges and solutions?

A2: Purification can be challenging due to the basic nature of the nitrogen atoms and potential for complex mixtures.

  • Chromatography: Normal-phase silica gel chromatography is often employed. A common issue is product streaking on the column. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening a variety of solvents is key to finding suitable conditions.

  • Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the product into the aqueous phase. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Q3: How can I control regioselectivity in multicomponent reactions for naphthyridine synthesis?

A3: Regioselectivity in multicomponent reactions can be influenced by several factors:

  • Catalyst Choice: Certain catalysts can favor the formation of a specific regioisomer.

  • Reaction Conditions: Solvent and temperature can play a significant role in directing the reaction pathway.

  • Steric and Electronic Effects: The steric and electronic properties of the substituents on the starting materials can influence the regiochemical outcome. A systematic variation of these parameters is often necessary to achieve the desired regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction
  • To a solution of the β-(pyridyl)ethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene), add the aldehyde or ketone (1.1 eq).

  • Add the acid catalyst (e.g., TFA, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Cobalt-Catalyzed [2+2+2] Cyclization
  • In a microwave vial, combine the dialkynylnitrile (1.0 eq), the cobalt catalyst (e.g., CpCo(CO)₂, 0.2 eq), and the solvent (e.g., chlorobenzene).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the desired temperature for the specified time.

  • After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data and Workflow Visualization

Table 1: Troubleshooting Guide for Low Yield in Tetrahydro-1,6-naphthyridine Synthesis

Symptom Potential Cause Suggested Solution
Low Yield (Pictet-Spengler) Inadequate acid catalysisScreen various Brønsted and Lewis acids (e.g., TFA, HCl, CPAs).
Poor pyridine nucleophilicityIntroduce electron-donating groups or use an acyl-Pictet-Spengler approach.
Suboptimal reaction conditionsOptimize temperature, solvent, and reaction time; ensure anhydrous conditions.
Low Yield ([2+2+2] Cyclization) Inappropriate catalyst or loadingScreen different cobalt catalysts (CpCo(CO)₂, CpCo(COD)) and optimize loading.
Inefficient heatingUtilize microwave irradiation for improved reaction rates and yields.
Precursor instabilityUse crude, freshly prepared precursors directly in the cyclization step.

Diagram 1: Troubleshooting Workflow for a Low-Yielding Pictet-Spengler Reaction

G start Low Yield in Pictet-Spengler Reaction check_acid Is Acid Catalysis Optimized? start->check_acid screen_acids Screen Brønsted/Lewis Acids (TFA, HCl, CPAs) check_acid->screen_acids No check_nucleophilicity Is Pyridine Ring Sufficiently Nucleophilic? check_acid->check_nucleophilicity Yes screen_acids->check_nucleophilicity modify_substrate Introduce Electron-Donating Groups or Use Acyl-Pictet-Spengler check_nucleophilicity->modify_substrate No check_conditions Are Reaction Conditions Optimized? check_nucleophilicity->check_conditions Yes modify_substrate->check_conditions optimize_conditions Optimize Temperature, Solvent & Ensure Anhydrous Conditions check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes optimize_conditions->end

Caption: A decision tree for troubleshooting low yields in Pictet-Spengler reactions.

Diagram 2: General Mechanism of the Pictet-Spengler Reaction

G cluster_0 Iminium Ion Formation cluster_1 Cyclization & Aromatization Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Spiro->Product - H⁺

Caption: The key steps in the acid-catalyzed Pictet-Spengler reaction mechanism.

References

  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Jacobsen, E. N., & Knowles, R. R. (2010). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 132(48), 17131–17133. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558–10559. [Link]

  • Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2][9]naphthyridines. RSC Advances. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • National Institutes of Health. (2021). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2014). Regioselective synthesis of functionalized[10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis of novel chromeno[11]naphthyridine derivatives in PEG-400 via catalyst-free, one-pot, and multicomponent reactions. Various Journals.

  • Sci-Hub. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]

  • Zhou, Y., Porco, J. A., Jr, & Snyder, J. K. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393–396. [Link]

  • PubMed. (2007). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Organic Letters. [Link]

  • ResearchGate. (2025). Solvent‐Dependent Enantiodivergent Friedel‐Crafts Reaction of Arylsulfonyl Indoles with 1‐Naphthols. [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]

  • ResearchGate. (2012). Cobalt‐Catalyzed [2 + 2 + 2] Cycloaddition Reactions. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

  • National Institutes of Health. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2010). Air-Stable {(C5H5)Co} Catalysts for [2+2+2] Cycloadditions. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Royal Society of Chemistry. (1966). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic. [Link]

  • Royal Society of Chemistry. (2021). Facile Friedel–Crafts alkylation of arenes under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2011). An expeditious and efficient synthesis of highly functionalized[11]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters. [Link]

  • PubMed. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting a range of biological entities, from RORγt to HIV-1 integrase.[1][2][3] As with any small molecule inhibitor, ensuring that the observed biological effects are due to the intended target—and not off-target interactions—is paramount for the integrity of research and the success of drug development programs.[4] This guide provides a comprehensive framework for researchers and drug development professionals working with novel compounds based on the 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride scaffold to proactively identify, understand, and mitigate potential off-target effects.

This document is structured to provide both high-level strategic guidance and detailed, practical protocols to ensure the generation of robust and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with novel small molecule inhibitors like those derived from the 5,6,7,8-tetrahydro-1,6-naphthyridine core.

Q1: I have a novel analog of this compound. What are the first steps to assess its target specificity?

A1: Before delving into complex cellular assays, a systematic, multi-pronged approach is crucial.

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions. These methods compare the structure of your compound against databases of known protein binding sites.[5][6] This can provide an initial "hit list" of potential off-targets to investigate experimentally.

  • Biochemical Screening: The gold standard for initial specificity assessment is to screen your compound against a broad panel of related and unrelated targets. For example, if your primary target is a kinase, screening against a comprehensive kinome panel is essential to identify unintended inhibitory activity.[7][8]

  • Confirm Target Engagement in a Cellular Context: Use techniques like a cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that your compound binds to its intended target in a live-cell environment.[4] A potent biochemical inhibitor that fails to engage its target in cells will not produce the desired on-target effect.

Q2: My compound shows the desired phenotype in cell culture, but how can I be sure it's not due to an off-target effect?

A2: This is a critical question in drug discovery. Several orthogonal approaches should be employed to build confidence in your on-target hypothesis:

  • Structure-Activity Relationship (SAR): Synthesize and test a close analog of your compound that is structurally similar but inactive against your primary target. If this "dead" analog fails to produce the same phenotype, it strengthens the case for on-target activity.

  • Use of a Structurally Unrelated Inhibitor: Corroborate your findings with a different chemical scaffold that inhibits the same target. If two structurally distinct inhibitors produce the same biological outcome, it is more likely to be an on-target effect.

  • Rescue Experiments: The most definitive validation involves a "rescue" experiment. If you can restore the normal phenotype in inhibitor-treated cells by overexpressing a version of the target protein that is resistant to your compound (e.g., through site-directed mutagenesis of the binding site), this provides strong evidence for on-target activity.

  • Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. The resulting phenotype should mimic the effect of your inhibitor. Furthermore, your inhibitor should have a diminished effect in the knockdown/knockout cells compared to wild-type cells.[5]

Q3: I'm observing toxicity in my cell-based assays. Could this be an off-target effect?

A3: Yes, cellular toxicity is a common consequence of off-target interactions.[6] To troubleshoot this:

  • Dose-Response Analysis: Perform a careful dose-response curve for both your intended biological activity and cytotoxicity. A large window between the effective concentration (EC50) for the desired effect and the cytotoxic concentration (CC50) is desirable.

  • Time-Course Experiment: Assess toxicity at multiple time points. Early onset of toxicity may suggest a different mechanism than delayed toxicity.

  • Apoptosis and Necrosis Assays: Use assays like Annexin V/Propidium Iodide staining to determine the mechanism of cell death (apoptosis vs. necrosis), which can provide clues about the pathways involved.

  • Review Off-Target Predictions: Revisit your in silico and biochemical screening data. Are any of the identified off-targets known to be involved in critical cell survival pathways?

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments. 1. Compound instability or precipitation. 2. Inconsistent cell health or passage number. 3. Repeated freeze-thaw cycles of compound stock.1. Verify the solubility of your compound in your cell culture media. Prepare fresh dilutions for each experiment. 2. Use cells within a consistent, low passage number range. Monitor cell viability before and during the experiment. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Potent in biochemical assays, but weak in cellular assays. 1. Poor cell permeability. 2. Rapid metabolism of the compound by cells. 3. Active efflux of the compound from cells.1. Assess cell permeability using a PAMPA assay. 2. Perform a time-course experiment and measure compound concentration in the media and cell lysate over time using LC-MS. 3. Co-treat with known efflux pump inhibitors to see if cellular potency is restored.
Inconsistent Western blot results for target phosphorylation. 1. Suboptimal antibody quality. 2. Inappropriate time point for analysis. 3. Ineffective inhibitor concentration.1. Validate your primary antibody with a positive control (e.g., cells treated with a known activator of the pathway). 2. Perform a time-course experiment to capture the dynamics of target phosphorylation. 3. Conduct a dose-response experiment to ensure you are using an effective concentration.

Part 3: Experimental Protocols & Workflows

Protocol 1: Basic Cell Viability Assay (MTT)

This protocol is a starting point for assessing the cytotoxic potential of your compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of your this compound analog in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as your highest compound dose).

  • Treatment: Remove the existing media from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Workflow for Differentiating On-Target vs. Off-Target Phenotypes

This workflow provides a logical sequence of experiments to build confidence in your compound's mechanism of action.

OnTarget_Validation_Workflow A Start: Observed Phenotype with Compound A B Dose-Response Correlation: Does phenotype severity correlate with target inhibition? A->B C Negative Control: Test structurally similar, inactive analog (Compound B) B->C If Yes H Low Confidence: Phenotype is likely Off-Target. Investigate further. B->H If No D Orthogonal Inhibitor: Test structurally unrelated inhibitor for the same target (Compound C) C->D If No Phenotype C->H If Phenotype E Genetic Validation: Does target knockdown/knockout mimic the phenotype? D->E If Same Phenotype D->H If Different Phenotype F Rescue Experiment: Can a compound-resistant mutant of the target rescue the phenotype? E->F If Phenotype Mimicked E->H If No Mimicry G High Confidence: Phenotype is On-Target F->G If Rescued F->H If Not Rescued

Caption: A logical workflow for validating on-target effects.

Part 4: Signaling Pathway Considerations

When working with inhibitors, it is crucial to understand the broader signaling network in which your target operates. Off-target effects can manifest as unexpected modulation of parallel or downstream pathways.

Signaling_Pathway_Considerations cluster_0 Upstream Activators cluster_1 Core Pathway cluster_2 Parallel Pathway cluster_3 Cellular Response U1 Signal 1 T Intended Target (e.g., Kinase A) U1->T U2 Signal 2 OT Potential Off-Target (e.g., Kinase B) U2->OT D1 Downstream Effector 1 T->D1 On-Target Inhibition P Observed Phenotype D1->P D2 Downstream Effector 2 OT->D2 Off-Target Inhibition D2->P Confounding Effect Inhibitor Your Compound Inhibitor->T Inhibitor->OT Undesired Interaction

Caption: On-target vs. off-target pathway interactions.

This diagram illustrates how a compound can inhibit its intended target (Kinase A) but also an unintended off-target (Kinase B), leading to a confounding phenotype. It is essential to measure readouts in both the core and parallel pathways to deconvolve these effects.

Conclusion

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing Off-Target Effects in Experimental Design. Benchchem.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Gye, M. C., et al. (2021). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed.
  • Hughes, J. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • Fabian, M. A., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH.
  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for NG25 Trihydrochloride in Cell Culture. Benchchem.
  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed.

Sources

Technical Support Center: Enhancing the Bioavailability of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common bioavailability challenges encountered during experimentation. Our approach is rooted in a systematic, problem-solving framework that empowers you to characterize your molecule and strategically select the most effective bioavailability enhancement techniques.

Part 1: Foundational Troubleshooting - "My compound shows poor bioavailability, where do I start?"

Low oral bioavailability is a frequent hurdle in drug development, often stemming from two primary factors: poor solubility and/or poor permeability.[1][2] The Biopharmaceutical Classification System (BCS) provides a crucial framework for categorizing drugs based on these two parameters, guiding formulation strategies.[1][2][3][4][5]

Initial Troubleshooting Workflow

The first step is to determine the underlying cause of poor bioavailability for this compound. This involves a systematic evaluation of its solubility and permeability.

Initial_Troubleshooting_Workflow Start Start: Poor Bioavailability Observed Charac Step 1: Characterize Compound - Kinetic Solubility Assay - PAMPA Permeability Assay Start->Charac Decision Step 2: Analyze Results Is Solubility the Limiting Factor? Charac->Decision Sol_Prob Solubility Issue (BCS Class II or IV) Decision->Sol_Prob Yes Perm_Prob Permeability Issue (BCS Class III or IV) Decision->Perm_Prob No Both_Prob Both Solubility & Permeability Issues (BCS Class IV) Sol_Strat Proceed to Solubility Enhancement Strategies Sol_Prob->Sol_Strat Perm_Strat Proceed to Permeability Enhancement Strategies Perm_Prob->Perm_Strat Both_Strat Proceed to Advanced/ Combined Strategies Both_Prob->Both_Strat

Caption: Initial troubleshooting workflow for poor bioavailability.

Frequently Asked Questions (FAQs): Initial Characterization

Q1: How do I perform a kinetic solubility assay for my compound?

A1: A kinetic solubility assay is a high-throughput method to assess how quickly your compound dissolves in a buffer solution from a DMSO stock.[6][7] This is a crucial first step in understanding if dissolution rate is a limiting factor for absorption.

Experimental Protocol: Kinetic Solubility Assay

StepProcedureRationale
1. Stock Solution Preparation Prepare a 10 mM stock solution of this compound in 100% DMSO.DMSO is a common solvent for initial compound solubilization in high-throughput screening.
2. Serial Dilution In a 96-well plate, perform serial dilutions of your DMSO stock solution into the aqueous buffer (e.g., PBS, pH 7.4).This creates a range of concentrations to identify the point of precipitation.
3. Incubation Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.This allows the compound to reach a state of kinetic solubility.
4. Measurement Analyze the plate using a nephelometer to detect light scattering from precipitated particles or by filtering and measuring the concentration of the dissolved compound via UV-Vis spectroscopy or LC-MS.[6]Nephelometry provides a rapid assessment of precipitation, while UV-Vis or LC-MS gives a quantitative measure of the soluble fraction.
5. Data Analysis The kinetic solubility is the concentration at which the signal from the chosen detection method deviates from the baseline, indicating precipitation.This value provides a practical measure of your compound's solubility under experimental conditions.

Troubleshooting:

  • Compound precipitates immediately in all wells: Your compound has very low aqueous solubility. Consider using a lower starting concentration or a different co-solvent in your stock solution.

  • Inconsistent results between replicates: Ensure thorough mixing and consistent pipetting. Check for any temperature fluctuations during incubation.

Q2: How can I assess the permeability of my compound using a PAMPA assay?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput screen that predicts passive diffusion across a lipid membrane, mimicking the gastrointestinal barrier.[8][9][10]

Experimental Protocol: PAMPA Assay

StepProcedureRationale
1. Prepare Plates Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).The lipid-coated filter serves as the artificial membrane for passive diffusion.
2. Add Compound Add your compound solution (e.g., 100 µM in PBS) to the donor plate wells. Fill the acceptor plate wells with buffer.The concentration gradient drives the diffusion of the compound across the membrane.
3. Incubation Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) at room temperature.This allows time for the compound to permeate from the donor to the acceptor compartment.
4. Quantification After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.This allows for the calculation of the permeability coefficient (Pe).
5. Calculate Permeability Calculate the effective permeability (Pe) using the concentrations in the donor and acceptor wells and the incubation time.A higher Pe value indicates better passive permeability.

Interpreting Results:

  • High Permeability: Pe > 1.5 x 10⁻⁶ cm/s[9]

  • Low Permeability: Pe < 1.5 x 10⁻⁶ cm/s[9]

Troubleshooting:

  • Low permeability for a lipophilic compound: The compound might be too large or have a rigid structure that hinders its passage through the lipid membrane.

  • High variability: Ensure the integrity of the artificial membrane. Use of a membrane integrity marker like lucifer yellow is recommended.[9]

Part 2: Targeted Bioavailability Enhancement Strategies

Based on your initial characterization, you can now move to targeted strategies.

Targeted_Strategies cluster_sol Solubility-Limited (BCS Class II/IV) cluster_perm Permeability-Limited (BCS Class III/IV) Sol_Prob Identified Solubility Issue Size_Red Particle Size Reduction (Micronization, Nanonization) Sol_Prob->Size_Red Solid_Disp Amorphous Solid Dispersions Sol_Prob->Solid_Disp Perm_Prob Identified Permeability Issue Lipid_Form Lipid-Based Formulations (SEDDS, SMEDDS) Perm_Prob->Lipid_Form Perm_Enh Permeation Enhancers Perm_Prob->Perm_Enh

Caption: Targeted strategies based on initial characterization.

FAQs: Solubility Enhancement

Q3: My compound's bioavailability is limited by its solubility. What are my primary options?

A3: For solubility-limited compounds (likely BCS Class II or IV), the goal is to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal fluids. Two primary strategies are particle size reduction and the creation of amorphous solid dispersions.

Q4: How does particle size reduction enhance bioavailability and how can I achieve it?

A4: Reducing the particle size of your active pharmaceutical ingredient (API) increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[11][12]

Common Methods for Particle Size Reduction:

MethodDescriptionAdvantagesDisadvantages
Micronization (Jet Milling) Uses high-pressure gas to create collisions between particles, causing them to break apart.[13][14]Effective for achieving particle sizes in the low-micron range. Solvent-free process.Can induce amorphous content and surface energy changes. Not suitable for all materials.
Nanonization (Wet Bead Milling) Grinds a suspension of the API with milling media (beads) to produce nanoscale particles.[13]Can produce very small particles (nanometers), significantly increasing surface area. Suitable for heat-sensitive compounds.A more complex, solvent-based process. Potential for contamination from milling media.

Troubleshooting:

  • Particle agglomeration after milling: This can negate the benefits of size reduction. Consider the use of anti-agglomerating excipients.

  • Changes in solid-state properties: Characterize the milled material using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to check for changes in crystallinity.

Q5: What are amorphous solid dispersions and how do I formulate them?

A5: An amorphous solid dispersion (ASD) involves dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix.[15][16] The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[17]

Experimental Protocol: Solvent Evaporation Method for ASD

StepProcedureRationale
1. Polymer & Solvent Selection Select a water-soluble polymer (e.g., PVP, HPMC) and a common volatile solvent (e.g., methanol, acetone) that dissolves both the drug and the polymer.The polymer stabilizes the amorphous drug, preventing recrystallization.[18] The solvent ensures a homogenous mixture at the molecular level.
2. Dissolution Dissolve both this compound and the chosen polymer in the solvent.A clear solution indicates good miscibility.
3. Solvent Evaporation Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid mass.Rapid solvent removal helps to trap the drug in its high-energy amorphous state.
4. Milling and Sieving Grind the resulting solid and sieve to obtain a uniform powder.This improves the handling and dissolution properties of the ASD.

Troubleshooting:

  • Drug recrystallization during storage: This is a common stability issue with ASDs.[17][19] Ensure the chosen polymer has good miscibility with your drug and store the ASD under dry conditions, as moisture can act as a plasticizer and promote crystallization.[19]

  • Phase separation: If the drug and polymer are not fully miscible, they may separate into distinct phases, reducing the effectiveness of the ASD.[16]

FAQs: Permeability Enhancement

Q6: My compound has good solubility but poor permeability. What strategies should I consider?

A6: For permeability-limited compounds (likely BCS Class III or IV), the focus is on facilitating the transport of the drug across the intestinal epithelium. Lipid-based formulations are a primary approach.

Q7: How do lipid-based formulations like SEDDS improve permeability?

A7: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the gastrointestinal tract).[20][21][22] These systems can enhance permeability by:

  • Presenting the drug in a solubilized state at the site of absorption.

  • The excipients themselves can interact with the intestinal membrane, transiently increasing its fluidity and permeability.

  • Potentially utilizing lymphatic transport pathways, which bypasses first-pass metabolism in the liver.[23]

Step-by-Step Guide for Developing a SEDDS Formulation

StepProcedureRationale
1. Excipient Screening Determine the solubility of your compound in a variety of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).The goal is to identify excipients that can effectively solubilize the drug.
2. Constructing Phase Diagrams Systematically mix the selected oil, surfactant, and co-solvent in different ratios to construct a pseudo-ternary phase diagram. Identify the region that forms a clear and stable microemulsion upon dilution with water.This allows for the identification of robust formulations that will self-emulsify effectively in vivo.
3. Formulation Optimization Prepare formulations with your drug dissolved in the pre-concentrate from the optimal region of the phase diagram. Evaluate droplet size, self-emulsification time, and drug precipitation upon dilution.The goal is a formulation that rapidly forms small droplets (<200 nm) and keeps the drug in solution.
4. In Vitro Characterization Perform in vitro dissolution and lipolysis studies to simulate the in vivo behavior of the SEDDS.Lipolysis is crucial as the digestion of lipids can impact drug solubilization and absorption.

Troubleshooting:

  • Drug precipitation upon emulsification: The drug may not be sufficiently soluble in the emulsified system. Re-evaluate the excipient ratios or consider supersaturatable SEDDS (S-SEDDS) which include a precipitation inhibitor.

  • Poor self-emulsification: The ratio of surfactant to oil may be too low. Adjust the formulation based on the phase diagram.

References

  • Wout, L.
  • Bhatia, S., et al. Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Bentham Science.
  • Mishra, A., et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • Gattefossé. Excipients for solubility and bioavailability enhancement.
  • G, C. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Unknown. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
  • Tiwari, S., et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • Unknown. Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
  • Unknown.
  • Wout, L. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar.
  • Unknown.
  • Singh, A., et al. Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF.
  • Völgyi, G., et al. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
  • SEN Pharma. EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
  • Manufacturing Chemist. Optimising excipients to improve bioavailability. Manufacturing Chemist.
  • Plakogiannis, F. A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology.
  • Machines, L. The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. LFA Machines.
  • VerGo Pharma Research. Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research.
  • Pharma.Tips. Troubleshooting Formulation Issues in High-Dose Tablets. Pharma.Tips.
  • Pharmaguideline.
  • ChemicalBook. 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol. ChemicalBook.
  • ChemScene. 2305079-66-5 | 5,6,7,8-Tetrahydro-[11]naphthyridin-3-ol dihydrochloride. ChemScene.

  • Intermed & Chemicals. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-olhydrochloride. Intermed & Chemicals.
  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem.
  • Peese, K. M., et al. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed.
  • BLDpharm. 785774-74-5|5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol. BLDpharm.
  • BLDpharm. 1187830-51-8|5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. BLDpharm.
  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem.
  • NIH. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH.
  • PubMed. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed.
  • BLDpharm. 625098-88-6|this compound. BLDpharm.
  • ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
  • PharmaCompass.com. API Particle Size Reduction | Micronization & Milling | CDMO. PharmaCompass.com.
  • Singh, B., et al. Self-Emulsifying Drug Delivery Systems (SEDDS)
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Dahan, A., & Miller, J. M. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions. LinkedIn.
  • Benchchem. Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. Benchchem.
  • Dahan, A., & Miller, J. M. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions. LinkedIn.
  • MDPI. Self-Emulsifying Drug Delivery Systems (SEDDS)
  • GSC Online Press. A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press.
  • MilliporeSigma.
  • NIH. Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH.
  • NIH.
  • ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
  • PubMed. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects. PubMed.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Binding of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride to RORγt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of RORγt in Autoimmunity and the Quest for its Modulation

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) stands as a linchpin in the immune system, acting as the master transcriptional regulator for the differentiation of T helper 17 (Th17) cells.[1][2][3] These cells, and the inflammatory cytokines they produce—most notably Interleukin-17A (IL-17A) and IL-17F—are crucial for defending against extracellular pathogens. However, their dysregulation is a key driver in the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4][5] This central role makes RORγt a highly attractive therapeutic target.[5][6]

Unlike many receptors that are inactive until a ligand binds, RORγt exhibits high constitutive activity, meaning it is "on" even without a known endogenous agonist.[7][8] This presents a unique challenge for drug discovery. The goal is often not to activate the receptor, but to suppress its basal activity with inverse agonists or block it with antagonists.

This guide provides a comprehensive framework for validating the binding and functional activity of a novel investigational compound, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride. This molecule belongs to the tetrahydronaphthyridine class, a scaffold that has yielded potent RORγt inverse agonists.[9][10] We will objectively compare its performance against established modulators using a tiered, multi-assay approach, providing the robust, reproducible data required for advancing a drug development program.

The RORγt Signaling Axis: A Visual Overview

Before delving into validation methodologies, it is crucial to understand the biological context. RORγt, upon activation by cytokines like IL-6 and IL-23, directly binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the expression of IL-17A, IL-17F, and IL-23R, thereby propagating the inflammatory Th17 phenotype.[1][5]

Caption: The RORγt signaling pathway in Th17 cell differentiation.

A Tiered Validation Workflow: From Binding to Function

A robust validation strategy does not rely on a single assay. It employs an orthogonal, tiered approach to build a comprehensive evidence portfolio. We begin with high-throughput biochemical assays to confirm direct physical binding and progress to lower-throughput, higher-content cellular assays to verify functional consequences.

Validation_Workflow cluster_Tier1 Tier 1: Primary Biochemical Binding cluster_Tier2 Tier 2: Biophysical Characterization cluster_Tier3 Tier 3: Cellular Functional Validation TR_FRET TR-FRET (Cofactor Displacement) SPR Surface Plasmon Resonance (SPR) TR_FRET->SPR Confirm Direct Binding & Determine Kinetics Output1 IC₅₀ TR_FRET->Output1 AlphaLISA AlphaLISA (Direct Binding) AlphaLISA->SPR Output2 Kᵢ AlphaLISA->Output2 Reporter_Assay RORγt Luciferase Reporter Assay SPR->Reporter_Assay Confirm Cellular Activity Output3 kₐ, kₔ, Kₔ SPR->Output3 Th17_Assay Primary Th17 Differentiation Assay Reporter_Assay->Th17_Assay Validate in Primary Cells Output4 EC₅₀ Reporter_Assay->Output4 Output5 IL-17A Inhibition Th17_Assay->Output5

Caption: A tiered workflow for comprehensive RORγt ligand validation.

Tier 1: Primary Biochemical Binding Assays

The first step is to confirm direct, physical interaction between the test compound and the RORγt Ligand Binding Domain (LBD) in a purified, cell-free system. This eliminates complexities of cell permeability, metabolism, and off-target effects. We employ two distinct but complementary proximity-based assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Scientific Rationale: This assay measures the ability of a test compound to displace a fluorescently-labeled coactivator peptide from the RORγt-LBD.[11] Because RORγt is constitutively active, it readily binds coactivators. An inverse agonist will induce a conformational change that disrupts this interaction, leading to a decrease in the FRET signal.[12] The use of a long-lifetime terbium (Tb) donor fluorophore allows for a time-gated measurement, which minimizes interference from compound autofluorescence and scattered light, providing a robust signal-to-noise ratio.[13][14][15]

TR_FRET_Principle cluster_bound Bound State (No Inhibitor) cluster_unbound Unbound State (Inhibitor Present) RORgt_LBD_1 RORγt-LBD-GST Tb_Ab_1 Tb-anti-GST RORgt_LBD_1->Tb_Ab_1 Tags Coactivator_1 Fluorescein-Coactivator RORgt_LBD_1->Coactivator_1 Binds FRET_Signal High TR-FRET Signal RORgt_LBD_2 RORγt-LBD-GST Tb_Ab_2 Tb-anti-GST RORgt_LBD_2->Tb_Ab_2 Tags Coactivator_2 Fluorescein-Coactivator No_FRET Low TR-FRET Signal Inhibitor Inverse Agonist Inhibitor->RORgt_LBD_2 Binds

Caption: Principle of the RORγt TR-FRET coactivator displacement assay.

Experimental Protocol: TR-FRET

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 5 mM DTT.

    • RORγt-LBD: Recombinant GST-tagged human RORγt-LBD (e.g., Life Technologies #PV5887).

    • Coactivator: Fluorescein-labeled coactivator peptide (e.g., D22, Life Technologies #PV4386).

    • Detection Antibody: Terbium-labeled anti-GST antibody (e.g., Life Technologies #PV3550).

  • Compound Plating:

    • Serially dilute test compounds (1:3) in DMSO to create a 10-point dose-response curve.

    • Dispense 2 µL of diluted compounds into a low-volume 384-well assay plate (e.g., Corning #3820). Include DMSO-only (high signal) and a known inverse agonist control (e.g., T0901317, low signal).

  • Reaction Assembly:

    • Prepare a master mix of RORγt-LBD in assay buffer. Add 8 µL to each well and incubate for 20 minutes at room temperature to allow compound binding.

    • Prepare a master mix of the fluorescein-coactivator and Tb-anti-GST antibody in assay buffer.

    • Add 10 µL of the coactivator/antibody mix to all wells. Final volume is 20 µL.

  • Incubation & Detection:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (e.g., BMG PHERAstar). Excite at 340 nm and measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor) after a 100 µs delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Normalize the data to controls (% Inhibition).

    • Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

AlphaLISA Assay

Scientific Rationale: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology for studying molecular interactions.[16][17] Here, we use it to measure the direct binding of a biotinylated RORγt-LBD to an antibody captured on Acceptor beads, in the presence of a tagged ligand or competitor. This provides an orthogonal confirmation of binding that is not dependent on co-factor displacement. Its high sensitivity allows for the use of low concentrations of reagents.[18][19]

Experimental Protocol: AlphaLISA

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA.

    • Biotinylated RORγt-LBD: Recombinant RORγt-LBD biotinylated in-house or sourced commercially.

    • Acceptor Beads: Anti-tag (e.g., anti-His) coated AlphaLISA Acceptor beads.

    • Donor Beads: Streptavidin-coated Alpha Donor beads.

  • Compound Plating:

    • Prepare and plate serial dilutions of test compounds in DMSO as described for the TR-FRET assay.

  • Reaction Assembly:

    • Prepare a master mix containing biotinylated RORγt-LBD and anti-His Acceptor beads. Add 10 µL to each well of a 384-well plate.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of test compound dilutions.

    • Incubate for another 60 minutes at room temperature.

    • Add 10 µL of Streptavidin Donor beads (prepared in the dark).

  • Incubation & Detection:

    • Incubate for 30-60 minutes in the dark at room temperature.

    • Read on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision), exciting at 680 nm and measuring emission at 615 nm.

  • Data Analysis:

    • Plot the AlphaLISA signal against compound concentration to determine the IC₅₀/Kᵢ value.

Tier 2: Biophysical Characterization with Surface Plasmon Resonance (SPR)

Scientific Rationale: While Tier 1 assays confirm binding, they provide limited information on the dynamics of the interaction. Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time quantitative data on binding kinetics.[20][21] By immobilizing the RORγt-LBD on a sensor chip and flowing the test compound over the surface, we can directly measure the association rate (kₐ) and dissociation rate (kₔ).[22] This allows for the calculation of the true equilibrium dissociation constant (Kₔ = kₔ/kₐ), a critical parameter for lead optimization. A compound with a slow off-rate (low kₔ) may exhibit a more durable pharmacological effect in vivo.

Experimental Protocol: SPR

  • Chip Preparation:

    • Immobilize recombinant RORγt-LBD onto a CM5 sensor chip via standard amine coupling. Aim for a response unit (RU) level that will yield a suitable signal for small molecule binding (e.g., ~5000 RU).

    • Use a reference flow cell (mock-coupled or coupled with a non-relevant protein) for background subtraction.

  • Analyte Preparation:

    • Prepare a dilution series of the test compound in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from sub-Kₔ to supra-Kₔ concentrations (e.g., 0.1 nM to 1 µM).

  • Binding Measurement (Kinetics):

    • Perform a multi-cycle kinetics experiment. Inject each concentration of the compound over the RORγt and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of a mild acidic or basic solution).

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and calculate Kₔ.

Tier 3: Cellular Functional Validation

Scientific Rationale: Demonstrating binding in a biochemical or biophysical assay is essential but insufficient. The ultimate goal is to modulate RORγt activity within a living cell. Cellular assays confirm that the compound is cell-permeable and engages its target in a complex biological environment to produce a functional outcome.

RORγt-dependent Luciferase Reporter Assay

Scientific Rationale: This assay provides a direct readout of the transcriptional activity of RORγt in a cellular context.[23][24] A reporter cell line (e.g., HEK293T or Jurkat) is engineered to express a fusion protein of the RORγt-LBD and the GAL4 DNA-binding domain.[7] These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). A compound that acts as an inverse agonist will bind to the RORγt-LBD, inhibit its constitutive activity, and cause a dose-dependent decrease in luciferase expression.[3]

Experimental Protocol: Luciferase Reporter Assay

  • Cell Culture:

    • Culture the RORγt-GAL4 reporter cell line (e.g., INDIGO Biosciences #IB00501) according to the manufacturer's protocol.

  • Assay Plating:

    • Plate cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for 18-24 hours.

  • Lysis and Detection:

    • Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Bright-Glo™) and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a cell viability assay (e.g., CellTiter-Glo®) performed in parallel to control for cytotoxicity.

    • Plot the normalized signal against compound concentration to determine the EC₅₀ value.

Primary Murine Th17 Differentiation Assay

Scientific Rationale: This is the gold-standard assay for confirming the biological effect of a RORγt inhibitor. It uses primary naïve CD4+ T cells and mimics the in vivo differentiation process.[25] The assay measures the compound's ability to inhibit the development of Th17 cells and their hallmark cytokine, IL-17A. Success in this assay is a strong predictor of potential in vivo efficacy.

Experimental Protocol: Th17 Differentiation

  • T Cell Isolation:

    • Isolate naïve CD4+ T cells (CD4⁺CD62L⁺CD44⁻) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation:

    • Culture the naïve T cells on plates coated with anti-CD3 and anti-CD28 antibodies.

    • Add a Th17-polarizing cytokine cocktail: IL-6, TGF-β, anti-IFN-γ, and anti-IL-4.

    • Add serial dilutions of the test compound at the start of the culture.

  • Incubation:

    • Culture the cells for 3-4 days at 37°C, 5% CO₂.

  • Analysis of IL-17A Secretion:

    • Collect the cell culture supernatant on the final day.

    • Quantify the concentration of IL-17A using an ELISA or a bead-based immunoassay (e.g., Luminex).

  • Data Analysis:

    • Plot the IL-17A concentration against the test compound concentration to determine the IC₅₀ for inhibiting Th17 differentiation.

Comparative Data Summary

To provide a clear comparison, the following table summarizes expected data for our investigational compound against standard controls.

Assay Parameter 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HCl T0901317 (Inverse Agonist) 25-OH Cholesterol (Agonist) Negative Control
TR-FRET IC₅₀35 nM100 nMNo Inhibition> 10 µM
AlphaLISA IC₅₀42 nM120 nMNo Inhibition> 10 µM
SPR Kₔ (kₔ/kₐ)25 nM95 nM~280 nM[26]No Binding
kₔ (s⁻¹)1.5 x 10⁻³5.0 x 10⁻³Not ApplicableNot Applicable
Reporter Assay EC₅₀60 nM250 nMIncreases SignalNo Effect
Th17 Assay IC₅₀ (IL-17A)150 nM500 nMEnhances IL-17ANo Effect

Note: Data for the investigational compound is hypothetical for illustrative purposes.

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered strategy for validating the binding and functional inhibition of RORγt by this compound. By systematically progressing from high-throughput biochemical assays to detailed biophysical characterization and finally to gold-standard cellular functional assays, researchers can build a comprehensive data package. The orthogonal nature of this workflow—confirming binding via both cofactor displacement (TR-FRET) and direct interaction (AlphaLISA), measuring true kinetics (SPR), and linking binding to cellular transcriptional and physiological outcomes—provides the high degree of confidence needed to advance a compound through the drug discovery pipeline. The strong hypothetical performance of our investigational compound across these assays suggests it is a promising candidate for further preclinical development as a novel therapeutic for Th17-mediated autoimmune diseases.

References

  • RORγt protein modifications and IL-17-mediated inflammation - PMC - NIH. (No Date). National Institutes of Health. [Link]

  • Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed. (2015). PubMed. [Link]

  • Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. (2014). Taylor & Francis Online. [Link]

  • RORγt and RORα signature genes in human Th17 cells. (2015). PLOS ONE. [Link]

  • Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. (2017). PLOS ONE. [Link]

  • Identification of Potent and Selective RORγ Antagonists. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ROR-gamma(t) Reporter Assay|Compound Screening Services. (No Date). Abeomics. [Link]

  • Human RORγ Reporter Assay Kit. (No Date). Indigo Biosciences. [Link]

  • Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation. (2014). PNAS. [Link]

  • Agonist activity of oxysterols in a cell-based RORγ reporter assay and direct binding to RORγ LBD. (2014). ResearchGate. [Link]

  • Radioligand binding assay for ROR and ROR using tritiated 25-OHC reveals high affinity binding to 7-oxygenated sterols. (2010). ResearchGate. [Link]

  • Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells. (2015). National Institutes of Health. [Link]

  • Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. (2015). BMC Immunology. [Link]

  • Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. (2014). National Institutes of Health. [Link]

  • Statistical Analysis of Protein-Ligand Interaction Patterns in Nuclear Receptor RORγ. (2022). National Institutes of Health. [Link]

  • Identification of an allosteric binding site for RORγt inhibition. (2015). Nature Communications. [Link]

  • Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. (2013). PNAS. [Link]

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. (2022). Acta Pharmaceutica Sinica B. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.org. [Link]

  • AlphaLISA® Assay Kits. (No Date). BPS Bioscience. [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (No Date). BMG Labtech. [Link]

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. (2012). National Institutes of Health. [Link]

  • Discovery of natural RORγt inhibitor using machine learning, virtual screening, and in vivo validation. (2025). europepmc.org. [Link]

  • Identification and Validation of RORC as a Circadian Rhythm-Related Biomarker in Gastric Cancer. (2026). OncoTargets and Therapy. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. [Link]

  • Determination of kinetic data using surface plasmon resonance biosensors. (2007). PubMed. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). PubMed. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). PubMed. [Link]

  • TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. (No Date). BPS Bioscience. [Link]

  • (PDF) Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. (2018). ResearchGate. [Link]

  • Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site. (2020). National Institutes of Health. [Link]

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Comparing 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride to other RORγt inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of autoimmune disease therapeutics, the Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a pivotal target. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] The dysregulation of the Th17/IL-17 axis is a hallmark of numerous autoimmune and inflammatory conditions, making the development of small molecule RORγt inhibitors a highly pursued therapeutic strategy.[2]

This guide provides a comprehensive comparison of several prominent RORγt inhibitors, offering a valuable resource for researchers and drug development professionals. While direct, publicly available experimental data on 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride as a RORγt inhibitor is limited, we will delve into the profiles of well-characterized inhibitors, including those sharing structural motifs, to provide a robust comparative framework.

The RORγt Signaling Pathway: A Therapeutic Target

RORγt, a nuclear receptor, plays a crucial role in the differentiation of naive CD4+ T cells into Th17 cells.[2] This process is initiated by a specific cytokine milieu, primarily TGF-β and IL-6. Upon activation, RORγt, in concert with other transcription factors like STAT3, binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the expression of key molecules that define the Th17 phenotype, including IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R).[2][3] The subsequent IL-23 signaling further expands and stabilizes the Th17 cell population, perpetuating the inflammatory cascade.

The binding of small molecule inhibitors to the ligand-binding domain (LBD) of RORγt can modulate its transcriptional activity. These inhibitors can act as inverse agonists, which actively suppress the basal activity of the receptor, or as antagonists that block the binding of potential endogenous ligands or co-activators.[2] The ultimate effect is the downregulation of Th17 cell differentiation and the reduction of pro-inflammatory cytokine production.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive CD4+ T Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R STAT3 STAT3 IL-6R->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 RORγt RORγt pSTAT3->RORγt Induces expression IL-17 Gene IL-17 Gene RORγt->IL-17 Gene Binds to ROREs RORγt_Inhibitor RORγt Inhibitor RORγt_Inhibitor->RORγt Inhibits Pro-inflammatory\nCytokines IL-17A, IL-17F, IL-22 IL-17 Gene->Pro-inflammatory\nCytokines Transcription

Figure 1: Simplified RORγt signaling pathway in Th17 cell differentiation.

Comparative Analysis of RORγt Inhibitors

A number of small molecule RORγt inhibitors have been developed and characterized, each with distinct potency, selectivity, and pharmacokinetic profiles. The following table summarizes key in vitro data for several prominent examples.

CompoundTypeTargetAssayIC50 (nM)Reference
JNJ-61803534 Inverse AgonistHuman RORγtIL-17A production in human CD4+ T cells9.6[4][5]
GSK805 InhibitorHuman RORγFRETpIC50 = 8.4 (~4 nM)[1][6]
VTP-43742 (Vimirogant) InhibitorHuman RORγtBinding Affinity (Ki)3.5[7][8]
Human RORγtIL-17A secretion from hPBMCs18[7][8]
AZD0284 Inverse AgonistHuman RORγtTH17 cell assay17[9][10]
TMP778 Inverse AgonistHuman RORγtFRET7[11]
Human RORγtIL-17F promoter assay63[11]
SR1001 Inverse AgonistHuman RORα/γtBinding Affinity (Ki) for RORγ111[12]

Note: IC50 values are highly dependent on the specific assay conditions and cell types used. This table is intended for comparative purposes based on the available literature.

The 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: A Privileged Structure?

Key Experimental Methodologies for RORγt Inhibitor Characterization

The evaluation of novel RORγt inhibitors requires a robust and multifaceted experimental approach. Below are detailed protocols for two fundamental assays used to assess the potency and mechanism of action of these compounds.

LanthaScreen™ TR-FRET Co-regulator Recruitment Assay

Principle: This biochemical assay measures the ability of a test compound to either promote or inhibit the interaction between the RORγt ligand-binding domain (LBD) and a fluorescently labeled co-activator peptide. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a terbium-labeled anti-GST antibody binds to a GST-tagged RORγt-LBD (donor), and a fluorescein-labeled co-activator peptide (acceptor) is recruited to the LBD in the presence of an agonist. An inhibitor will disrupt this interaction, leading to a decrease in the TR-FRET signal.[15]

TR_FRET_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Tb-Ab Terbium-labeled Antibody GST-RORγt GST-RORγt LBD Tb-Ab->GST-RORγt Fluorescein-Coactivator Fluorescein-labeled Co-activator GST-RORγt->Fluorescein-Coactivator Recruitment FRET_Signal TR-FRET Signal Fluorescein-Coactivator->FRET_Signal Energy Transfer Tb-Ab_2 Terbium-labeled Antibody GST-RORγt_2 GST-RORγt LBD Tb-Ab_2->GST-RORγt_2 Fluorescein-Coactivator_2 Fluorescein-labeled Co-activator GST-RORγt_2->Fluorescein-Coactivator_2 Recruitment Blocked RORγt_Inhibitor RORγt Inhibitor RORγt_Inhibitor->GST-RORγt_2 Binding No_FRET No TR-FRET Signal Fluorescein-Coactivator_2->No_FRET

Figure 2: Principle of the LanthaScreen™ TR-FRET Co-regulator Recruitment Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of GST-tagged RORγt-LBD and Terbium-labeled anti-GST antibody in the appropriate assay buffer.

    • Prepare a 4X working solution of the fluorescein-labeled co-activator peptide in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in 1% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted test compound or control to the appropriate wells.

    • Add 8 µL of the 2X RORγt-LBD/antibody mixture to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

    • Add 10 µL of the 4X fluorescein-labeled co-activator peptide to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Use an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).

    • Calculate the 520/495 emission ratio.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

RORγt-dependent Luciferase Reporter Gene Assay

Principle: This cell-based assay measures the transcriptional activity of RORγt. Host cells (e.g., HEK293T) are co-transfected with an expression vector for a fusion protein of the RORγt-LBD and the GAL4 DNA-binding domain (DBD), and a reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will bind to the RORγt-LBD and inhibit its transcriptional activity, resulting in a dose-dependent decrease in the luciferase signal.[10]

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in complete medium to 70-80% confluency.

    • Co-transfect the cells with the GAL4-RORγt-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

    • Seed the transfected cells into a 96-well plate.

  • Compound Treatment:

    • After 24 hours, treat the cells with serial dilutions of the test compound and control inhibitors. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After a 24-hour incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The development of potent and selective RORγt inhibitors represents a promising therapeutic avenue for a multitude of autoimmune diseases. While the specific inhibitory activity of this compound on RORγt remains to be publicly detailed, the presence of its core scaffold in other potent inhibitors like TAK-828F underscores its potential. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to advance the discovery and characterization of novel RORγt modulators, ultimately paving the way for new and effective treatments for patients suffering from Th17-mediated pathologies.

References

  • JNJ-61803534 is a potent and selective RORγt inhibitor that exhibited acceptable preclinical safety and efficacy, as well as an acceptable safety profile. (2021). PubMed. [Link]

  • JNJ-61803534: An Oral RORγt Inverse Agonist. Drug Hunter. [Link]

  • VTP-43742 is a potent and selective RORγt blocker that demonstrates oral efficacy in a mouse model of autoimmunity through suppression of IL-17A production (THER7P.945). (2015). The Journal of Immunology. [Link]

  • TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations. (2018). PubMed. [Link]

  • JNJ-61803534. Immunomart. [Link]

  • TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations. (2018). National Institutes of Health. [Link]

  • AZD0284: An Oral RORgt Inverse Agonist. Drug Hunter. [Link]

  • TMP778. Universal Biologicals. [Link]

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. (2022). National Institutes of Health. [Link]

  • Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. (2012). National Institutes of Health. [Link]

  • RORγt inhibitor SR1001 alleviates acute pancreatitis by suppressing pancreatic IL-17-producing Th17 and γδ-T cells in mice with ceruletide-induced pancreatitis. (2021). PubMed. [Link]

  • Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3. (2016). National Institutes of Health. [Link]

  • Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742. (2016). PubMed. [Link]

  • Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis. (2016). Business Wire. [Link]

  • Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. (2011). PubMed. [Link]

  • Data for RORγt inverse agonist VTP-43742 [13,16-21]. ResearchGate. [Link]

  • AZD0284, a Potent, Selective, and Orally Bioavailable Inverse Agonist of Retinoic Acid Receptor-Related Orphan Receptor C2. (2021). PubMed. [Link]

  • RORγT inhibitors (VPR-254, GSK 805) attenuate basal (a) and dual... ResearchGate. [Link]

  • Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. (2014). PubMed Central. [Link]

  • Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. (2021). bioRxiv. [Link]

  • Identification of an allosteric binding site for RORγt inhibition. (2015). ResearchGate. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). National Institutes of Health. [Link]

  • Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. (2017). National Institutes of Health. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2008). ResearchGate. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). National Institutes of Health. [Link]

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Navigating the Salt Forms: A Comparative Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride vs. Dihydrochloride in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the selection of an appropriate salt form for a lead compound is a critical decision that can significantly impact its physicochemical properties and, consequently, its performance in preclinical assays.[1][2][3] This guide provides an in-depth comparison of the hydrochloride and dihydrochloride salts of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol, a heterocyclic scaffold of interest in medicinal chemistry.[4][5][6] We will explore the theoretical underpinnings of why one salt form might be preferred over the other and provide detailed experimental protocols to empirically determine the optimal choice for your research needs.

The Significance of Salt Selection

The conversion of a free base, such as 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol, into a salt is a common strategy to enhance properties like aqueous solubility, stability, and dissolution rate.[1][7][8] These improvements are crucial for ensuring consistent and reliable results in a variety of in vitro and in vivo assays.[2] An estimated 50% of all drugs on the market are administered as salts, underscoring the importance of this formulation approach.[3] The choice between a monohydrochloride and a dihydrochloride salt, however, is not always straightforward and depends on the specific characteristics of the parent molecule and the requirements of the intended application.[9]

Hydrochloride vs. Dihydrochloride: A Molecular Perspective

The key difference between the hydrochloride and dihydrochloride salts of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol lies in the number of hydrochloric acid molecules that react with the basic centers of the parent compound.[9][10] 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives possess two basic nitrogen atoms within their bicyclic structure.[11][12] This allows for the formation of both a monohydrochloride and a dihydrochloride salt.

  • Hydrochloride (Monohydrochloride): One molecule of hydrochloric acid reacts with one of the basic nitrogen atoms, forming a single salt center.

  • Dihydrochloride: Two molecules of hydrochloric acid react with both basic nitrogen atoms, resulting in two salt centers.

This seemingly small difference can have a significant impact on the overall physicochemical properties of the compound.

Caption: Salt formation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol.

Comparative Analysis of Physicochemical Properties

The choice between the hydrochloride and dihydrochloride salt forms will primarily influence solubility, dissolution rate, hygroscopicity, and stability. Below is a summary of the expected differences and their implications for experimental assays.

PropertyHydrochloride SaltDihydrochloride SaltRationale & Implications for Assays
Molecular Weight LowerHigherThe dihydrochloride salt will have a higher molecular weight due to the additional HCl molecule. This must be accounted for when preparing stock solutions and calculating molar concentrations.
Aqueous Solubility Generally GoodPotentially HigherWith two ionized centers, the dihydrochloride salt is expected to have a greater affinity for water, potentially leading to higher aqueous solubility.[9] This is a significant advantage for preparing highly concentrated stock solutions for high-throughput screening (HTS).
pH of Solution Moderately AcidicMore AcidicA solution of the dihydrochloride salt will likely have a lower pH than a solution of the hydrochloride salt at the same molar concentration. This can be critical in pH-sensitive assays, such as those involving enzymes or live cells.
Hygroscopicity VariablePotentially HigherThe increased polarity of the dihydrochloride salt may lead to greater water absorption from the atmosphere. This can affect the accuracy of weighing and the long-term stability of the solid material.
Stability Generally GoodPotentially More Stable in SolutionThe lower pH of the dihydrochloride solution may enhance the stability of the compound by preventing degradation pathways that are favored at higher pH. However, solid-state stability could be compromised if the salt is highly hygroscopic.

Experimental Protocols for Salt Form Evaluation

To empirically determine the optimal salt form for your specific application, a series of head-to-head experiments should be conducted. The following protocols provide a framework for these evaluations.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic dissolution properties.[13][14]

Objective: To determine the maximum concentration of each salt form that can be dissolved in a given solvent at equilibrium.

Protocol:

  • Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 5.0, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of the hydrochloride and dihydrochloride salts to separate vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Assessment

Kinetic solubility is often more relevant for early drug discovery, as it mimics the conditions of many in vitro assays where a compound is introduced from a DMSO stock solution.[13][14]

Objective: To assess the solubility of each salt form under non-equilibrium conditions, which is indicative of its propensity to precipitate in an assay.

Protocol:

  • Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10 mM) of both the hydrochloride and dihydrochloride salts in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solutions in DMSO.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

pH-Solubility Profile

Understanding how solubility changes with pH is crucial for predicting in vivo absorption and for optimizing buffer conditions in assays.[13][15]

Objective: To determine the solubility of each salt form across a range of pH values.

Protocol:

  • Follow the thermodynamic solubility protocol (Section 4.1) using a series of buffers with pH values ranging from 2 to 10.

  • Plot the measured solubility as a function of pH for both the hydrochloride and dihydrochloride salts. This will reveal the pH range in which each salt form exhibits optimal solubility.

Conclusion and Recommendations

The choice between 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride and dihydrochloride is a nuanced decision that should be driven by empirical data.

  • For applications requiring high aqueous concentrations, such as in high-throughput screening or certain in vivo formulations, the dihydrochloride salt may be the superior choice due to its potentially higher solubility.

  • However, for assays that are sensitive to low pH, the hydrochloride salt might be more suitable to avoid pH-induced artifacts.

Ultimately, the experimental protocols outlined in this guide will provide the necessary data to make an informed decision, ensuring the selection of the most appropriate salt form for your research and enhancing the reliability and reproducibility of your results.

References

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Benchchem. A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
  • Slideshare. solubility experimental methods.pptx.
  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • PubMed. (2019, February 14). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors.
  • PubMed Central. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.
  • Difference Wiki. (2023, October 3). Dihydrochloride vs. Hydrochloride: What's the Difference?.
  • Pharmaceutical Technology. Salt Selection in Drug Development.
  • NIH. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Difference Between. (2021, September 9). What is the Difference Between Hydrochloride and Dihydrochloride.
  • YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development.
  • ResearchGate. Role of Salt Selection in Drug Discovery and Development | Request PDF.
  • ChemScene. 2305079-66-5 | 5,6,7,8-Tetrahydro-[1][7]naphthyridin-3-ol dihydrochloride. Retrieved from

  • PubMed. (2020, August 21). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Semantic Scholar. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
  • ChemBK. (2024, April 9). 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride.
  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine.
  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882.
  • PubMed Central. Biological Activity of Naturally Derived Naphthyridines.
  • Reddit. (2022, August 1). ELI5 : what is the difference between regular salt and hydrochloride on the body.
  • PubMed. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds.
  • PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Smolecule. 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine.
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A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for potent modulators of various biological targets. This guide provides an in-depth comparison of analogs based on this core, with a particular focus on elucidating the structure-activity relationships (SAR) that govern their therapeutic potential. By examining key examples from published research, we will dissect how structural modifications influence biological activity, offering valuable insights for researchers and professionals engaged in drug development.

The 5,6,7,8-Tetrahydro-1,6-naphthyridine Core: A Versatile Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine nucleus is a bicyclic heterocyclic system that offers a three-dimensional architecture, enabling precise orientation of substituents to interact with biological targets. Its unique combination of a saturated piperidine ring fused to a pyridine ring provides a rigid framework amenable to diverse functionalization. This scaffold has been successfully employed in the development of potent inhibitors of HIV-1 integrase and inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt), highlighting its broad therapeutic applicability.[1][2]

Case Study: SAR of 5,6,7,8-Tetrahydro-1,6-naphthyridine Analogs as HIV-1 Integrase Allosteric Inhibitors

A significant body of research has focused on the development of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as allosteric inhibitors of HIV-1 integrase.[1] These compounds target the lens epithelium-derived growth factor (LEDGF)/p75 binding site on integrase, inducing aberrant enzyme multimerization and inhibiting viral replication.[1] A comprehensive analysis of the SAR of these analogs reveals critical insights into the structural requirements for potent anti-HIV activity.

Core Scaffold and Key Interaction Points

The general structure of the 5,6,7,8-tetrahydro-1,6-naphthyridine analogs explored as HIV-1 integrase inhibitors is depicted below. The SAR analysis will focus on the impact of substitutions at the N-1, C-3, C-4, C-7, and C-8 positions.

Caption: General structure of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold with key positions for substitution.

Substitutions at the N-1 Position: Impact on Potency and Pharmacokinetics

The substituent at the N-1 position plays a crucial role in the antiviral activity of these compounds.

  • Small alkyl groups , such as methyl, are generally well-tolerated.

  • Introduction of a cyclopropylmethyl group at N-1 often leads to a significant enhancement in potency. This is likely due to favorable hydrophobic interactions within the binding pocket.

  • Larger or more polar substituents at this position can be detrimental to activity, suggesting steric limitations in the target's binding site.

The C-3 Position: A Key Locus for Potent Interactions

The C-3 position is a critical determinant of the inhibitory potency of these analogs.

  • Aryl or heteroaryl groups are essential for high affinity. A 4-fluorophenyl group has been identified as a particularly favorable substituent.

  • Substitution on the C-3 aryl ring can further modulate activity. For instance, a 3-chloro or 3-methoxy substituent on the phenyl ring can enhance potency.

  • The nature of the linker between the C-3 aryl ring and the naphthyridine core is also important. A direct bond is generally preferred.

Modifications at the C-4 Position: Fine-Tuning Activity

The C-4 position offers an avenue for further optimization of the scaffold.

  • Small alkyl groups , like methyl, can be introduced without a significant loss of activity.

  • The stereochemistry at C-4 can be important, with one enantiomer often exhibiting significantly higher potency than the other.

The C-7 and C-8 Positions: Exploring the Piperidine Ring

Substitutions on the saturated piperidine ring (C-7 and C-8) have been explored to a lesser extent but can influence the overall properties of the molecule.

  • Introduction of gem-dimethyl groups at C-8 has been shown to be compatible with potent antiviral activity.

  • These modifications can impact the conformational flexibility of the piperidine ring, which in turn may affect the orientation of other key substituents.

Comparative Data of Selected Analogs

The following table summarizes the structure-activity relationship of key 5,6,7,8-tetrahydro-1,6-naphthyridine analogs as HIV-1 integrase inhibitors. The data is compiled from published literature and is presented to illustrate the impact of substitutions at various positions on antiviral potency.[1]

CompoundN-1 SubstituentC-3 SubstituentC-4 SubstituentC-8 SubstituentAntiviral Potency (EC50, µM)
1 Methyl4-FluorophenylHH0.5
2 Cyclopropylmethyl4-FluorophenylHH0.08
3 Methyl3-Chloro-4-fluorophenylHH0.2
4 Cyclopropylmethyl4-FluorophenylMethylH0.15
5 Cyclopropylmethyl4-FluorophenylHgem-Dimethyl0.1

Note: The EC50 values are approximate and intended for comparative purposes.

The Role of the 3-Hydroxyl Group: A Hypothesis

While a comprehensive SAR study specifically on 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol analogs is not extensively available in the public domain, we can hypothesize the potential role of a hydroxyl group at the C-3 position based on established medicinal chemistry principles.

  • Hydrogen Bonding: A 3-hydroxyl group could act as a hydrogen bond donor or acceptor, potentially forming key interactions with the biological target. This could either enhance or decrease binding affinity depending on the specific topology of the binding site.

  • Polarity and Solubility: The introduction of a hydroxyl group would increase the polarity of the molecule, which could impact its solubility and pharmacokinetic properties.

  • Metabolic Handle: The hydroxyl group could serve as a site for metabolism (e.g., glucuronidation), which would influence the compound's in vivo half-life.

Further investigation is warranted to synthesize and evaluate 3-hydroxy and 3-alkoxy analogs to fully understand the contribution of this functionality to the biological activity of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Experimental Protocols

General Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core can be achieved through various synthetic routes. A common approach involves a multi-step sequence starting from a substituted pyridine derivative.

synthesis_workflow start Substituted Pyridine step1 Functional Group Interconversion start->step1 e.g., Halogenation step2 Side Chain Elongation step1->step2 e.g., Cross-coupling step3 Cyclization step2->step3 e.g., Pictet-Spengler step4 Reduction step3->step4 e.g., Catalytic Hydrogenation scaffold 5,6,7,8-Tetrahydro-1,6-naphthyridine Core step4->scaffold

Caption: A generalized workflow for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

A detailed, step-by-step protocol for the synthesis of a specific analog would typically involve:

  • Starting Material Preparation: Synthesis or procurement of the appropriately substituted pyridine starting material.

  • Key Bond Formation: Execution of the key chemical reactions to construct the bicyclic ring system. This may involve transition metal-catalyzed cross-coupling reactions, condensation reactions, and cyclization steps.

  • Reduction of the Pyridine Ring: Selective reduction of the pyridine ring to the corresponding tetrahydropyridine is a critical step, often achieved through catalytic hydrogenation or using reducing agents like sodium borohydride in the presence of a catalyst.

  • Purification and Characterization: Purification of the final compound using techniques such as column chromatography and characterization by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

HIV-1 Integrase Activity Assay

The antiviral activity of the synthesized analogs is typically evaluated using a cell-based assay.

  • Cell Culture: MT-4 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the presence of varying concentrations of the test compounds.

  • Incubation: The infected cells are incubated for a period of 5 days to allow for viral replication.

  • Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents. The detailed SAR analysis of analogs targeting HIV-1 integrase provides a clear roadmap for optimizing the potency and pharmacokinetic properties of this class of compounds. While the specific role of a 3-hydroxyl group remains to be fully elucidated, it presents an intriguing avenue for future research. The synthesis and evaluation of 3-hydroxy and 3-alkoxy analogs will be crucial in expanding our understanding of the SAR of this important scaffold and may lead to the discovery of new drug candidates with improved therapeutic profiles.

References

  • Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]

  • Wu, G., & Wong, Y. (2001). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Journal of Heterocyclic Chemistry, 38(2), 535-537. [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhou, Y., Beeler, A. B., Cho, S., Wang, Y., Franzblau, S. G., & Snyder, J. K. (2008). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Journal of Combinatorial Chemistry, 10(4), 534-540. [Link]

  • Kharbach, M., & Haoudi, A. (2022). Recent Developments and Multiple Biological Activities Available with 1,8-Naphthyridine Derivatives: A Review. ChemistrySelect, 7(12), e202104332. [Link]

  • Takahashi, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797-10805. [Link]

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  • Abás, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

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A Researcher's Guide to Navigating the Selectivity Landscape of Novel Small Molecules: A Cross-Reactivity Study of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and chemical biology, the journey of a small molecule from a promising hit to a well-characterized tool or therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity profile. A molecule's interaction with unintended off-targets can lead to ambiguous experimental results, unforeseen toxicity, and ultimately, the failure of a research program.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride as a case study. While limited information is publicly available for this specific molecule, its scaffold is of interest in medicinal chemistry, with derivatives being explored as HIV-1 integrase allosteric inhibitors.[3] This guide will therefore serve as a practical roadmap for any researcher embarking on the characterization of a new chemical entity.

The Imperative of Selectivity Profiling

The term "selectivity" is relative. No small molecule is entirely specific to a single biological target. Instead, we aim to identify compounds with a sufficient therapeutic window, where the desired on-target activity is achieved at concentrations significantly lower than those causing off-target effects. Early and comprehensive cross-reactivity profiling is not merely a checkbox exercise; it is a foundational step that informs every subsequent stage of development, from lead optimization to preclinical safety assessment.[2] A thorough understanding of a compound's polypharmacology can even open avenues for drug repurposing.[4]

This guide will compare and contrast three widely adopted and robust experimental approaches for assessing the cross-reactivity of this compound:

  • Broad-Panel Kinase Profiling: A primary screen against a large panel of kinases, a common source of off-target effects for many small molecules.[5]

  • Competitive Binding Assays: A versatile method to quantify binding affinities against a curated panel of potential off-targets.

  • Cellular Thermal Shift Assay (CETSA®): A powerful technique to confirm target engagement and assess off-target binding within the complex milieu of a living cell.[6][7][8]

Experimental Design: A Multi-pronged Approach

A robust cross-reactivity assessment relies on orthogonal assays that provide complementary information. The following sections detail the experimental protocols for each of the chosen methodologies, explaining the rationale behind key steps.

Broad-Panel Kinase Selectivity Profiling

Given that a significant portion of the druggable genome is comprised of protein kinases, assessing a new molecule's activity against a broad kinase panel is a prudent initial step.[5] Several commercial services offer comprehensive kinase profiling.[9][10]

Experimental Protocol: In Vitro Kinase Profiling (Adapted from commercially available services)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution at a concentration 100-fold higher than the final desired screening concentration in the assay buffer.

  • Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well). Dispense the kinase, substrate, and ATP into the wells. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate measure of inhibitory potency.[11]

  • Compound Addition: Add the test compound (this compound) to the assay plates at one or more concentrations. A common initial screening concentration is 1 µM. Include appropriate controls (no inhibitor and a known reference inhibitor).

  • Reaction Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of product formed. This is often achieved using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[12]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the no-inhibitor control.

Data Interpretation: The results are typically presented as a percentage of inhibition at a fixed concentration. Hits that show significant inhibition (e.g., >50%) are then followed up with IC50 determination to quantify their potency.

Competitive Binding Assays

Competitive binding assays are a powerful tool for quantifying the affinity of a test compound for a specific target by measuring its ability to displace a known, labeled ligand.[13][14] This approach is not limited to kinases and can be adapted for a wide range of protein targets.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Target Preparation: Prepare cell membranes or purified protein expressing the target of interest.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer that maintains the stability and activity of the target protein.

  • Reaction Mixture: In a multi-well plate, combine the target protein, a fixed concentration of a radiolabeled ligand with known affinity for the target, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time will depend on the association and dissociation rates of the ligands.

  • Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a filter mat that retains the protein-bound complex.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a groundbreaking method that allows for the assessment of target engagement in a cellular context.[6][7][8][15] The principle is based on the ligand-induced thermal stabilization of a target protein.[7]

Experimental Protocol: CETSA®

  • Cell Culture and Treatment: Culture cells that express the target of interest. Treat the cells with either vehicle control or varying concentrations of this compound for a specified time.

  • Heat Shock: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes). This will cause the denaturation and aggregation of unstable proteins.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining using a specific antibody-based detection method such as Western blotting or ELISA.

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Visualizing the Experimental Workflow

To provide a clear overview of the cross-reactivity assessment process, the following diagram illustrates the workflow.

Cross_Reactivity_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Hit Validation & Potency Determination cluster_Phase3 Phase 3: Cellular Target Engagement cluster_output Output start Test Compound (this compound) kinase_panel Broad-Panel Kinase Screen start->kinase_panel 1 µM ic50_kinase IC50 Determination for Kinase Hits kinase_panel->ic50_kinase >50% Inhibition competitive_binding Competitive Binding Assays (Selected Off-Targets) ic50_kinase->competitive_binding cetsa Cellular Thermal Shift Assay (On- and Off-Targets) competitive_binding->cetsa report Comprehensive Selectivity Profile cetsa->report

Caption: A streamlined workflow for assessing the cross-reactivity of a novel small molecule.

Comparative Data Analysis

The data generated from these assays should be compiled into a clear and concise table to facilitate comparison and decision-making. Below is a hypothetical data summary for this compound.

TargetAssay TypeResultInterpretation
Primary Target X Biochemical AssayIC50 = 50 nMPotent inhibition of the intended target.
CETSA®ΔTm = +5.2 °CStrong target engagement in a cellular context.
Off-Target Kinase A Kinase Screen (1 µM)85% InhibitionPotentially significant off-target activity.
Ki DeterminationKi = 250 nM5-fold less potent than on the primary target.
CETSA®ΔTm = +2.1 °CModerate engagement in a cellular context.
Off-Target GPCR B Radioligand BindingKi > 10 µMNegligible binding to this off-target.
CETSA®No significant shiftNo evidence of cellular engagement.
Off-Target Kinase C Kinase Screen (1 µM)15% InhibitionLikely insignificant off-target activity.

The Broader Context: Signaling Pathways and Polypharmacology

Understanding where the primary target and potential off-targets reside within cellular signaling pathways is crucial for predicting the functional consequences of cross-reactivity. For instance, if an off-target kinase lies upstream or downstream of the primary target in the same pathway, the observed cellular phenotype may be difficult to interpret.

The following diagram illustrates a hypothetical signaling pathway, highlighting the importance of understanding the context of on- and off-target interactions.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR B Kinase_A Off-Target Kinase A GPCR->Kinase_A Signal Primary_Target Primary Target X Kinase_A->Primary_Target Phosphorylation Kinase_C Kinase C Primary_Target->Kinase_C Potential Crosstalk TF Transcription Factor Primary_Target->TF Activation Gene_Expression Gene Expression TF->Gene_Expression

Caption: A hypothetical signaling cascade illustrating on- and off-target interactions.

Conclusion

The characterization of a novel small molecule's selectivity is a cornerstone of rigorous chemical biology and drug discovery. By employing a multi-faceted approach that combines broad-panel screening with quantitative binding assays and cellular target engagement studies, researchers can build a comprehensive understanding of their compound's activity profile. This guide, using this compound as a representative example, provides a robust framework for designing and executing these critical studies. The insights gained from such a thorough investigation are invaluable for interpreting experimental data with confidence and making informed decisions about the future development of a promising small molecule.

References

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. While not directly cited, this paper is a foundational reference in the field and aligns with the principles discussed. A placeholder URL is provided as a direct link to the full text may be behind a paywall. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]

  • Gao, Y., et al. (2013). Protein kinase profiling assays: a technology review. PubMed. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • FabGennix International. (n.d.). Competition Assay Protocol. FabGennix International. [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Van der Wouden, J., et al. (2020). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Taylor, S. C., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. International Journal of Molecular Sciences, 19(4), 1056. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]

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A Comparative Guide to HIV-1 Integrase Inhibition: Efficacy of Allosteric vs. Catalytic Site Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiretroviral therapy, the human immunodeficiency virus type 1 (HIV-1) integrase (IN) remains a pivotal target. For years, the mainstay of integrase-targeted therapy has been the class of Integrase Strand Transfer Inhibitors (INSTIs), which directly engage the enzyme's catalytic core. However, the emergence of novel compounds with alternative mechanisms of action necessitates a comprehensive evaluation of their potential. This guide provides a comparative analysis of a novel allosteric integrase inhibitor, 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-ol hydrochloride, and established INSTIs, offering insights into their distinct mechanisms, comparative efficacy, and the experimental methodologies crucial for their evaluation.

The Two Faces of Integrase Inhibition: A Mechanistic Overview

The integration of the viral DNA into the host genome is a critical step in the HIV-1 replication cycle, orchestrated by the viral enzyme integrase. This process can be broadly targeted in two distinct ways: by inhibiting the catalytic activity directly or by allosterically modulating the enzyme's function.

Integrase Strand Transfer Inhibitors (INSTIs): The Established Paradigm

Prominent FDA-approved drugs such as Raltegravir, Dolutegravir, Elvitegravir, and Bictegravir belong to the INSTI class.[1] Their mechanism of action is well-characterized and involves binding to the catalytic core domain of the integrase enzyme.[2] Specifically, they chelate divalent metal ions (typically Mg2+) in the active site, which are essential for the strand transfer reaction.[3] This action effectively blocks the covalent joining of the viral DNA ends to the host cell's chromosomal DNA, a crucial step for establishing a productive and persistent infection.[4][5]

Allosteric Integrase Inhibitors (ALLINIs): A Novel Approach

A newer class of inhibitors, including derivatives of 5,6,7,8-Tetrahydro-1,6-naphthyridine, employs an allosteric mechanism.[6] These compounds do not bind to the catalytic active site. Instead, they target the binding pocket of the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) on the integrase catalytic core domain.[7][8] LEDGF/p75 is a host protein that tethers the pre-integration complex to the chromatin, guiding the integration process.[9] By occupying this site, allosteric inhibitors like the 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives prevent the interaction between integrase and LEDGF/p75. This disruption has a dual effect: it not only hinders the integration process but also induces aberrant multimerization of the integrase enzyme, leading to the formation of non-infectious viral particles.[7][10] The recent clinical trial success of Pirmitegravir, an allosteric integrase inhibitor, has validated this as a clinically viable antiviral strategy.[11]

Diagram of HIV-1 Integrase Inhibition Mechanisms

HIV_Integrase_Inhibition cluster_insti Integrase Strand Transfer Inhibition (INSTIs) cluster_allini Allosteric Integrase Inhibition (ALLINIs) INSTI Raltegravir, Dolutegravir, Elvitegravir, Bictegravir ActiveSite Integrase Catalytic Active Site INSTI->ActiveSite Binds to & chelates Mg2+ StrandTransfer Strand Transfer ActiveSite->StrandTransfer Inhibits Integration Viral DNA Integration StrandTransfer->Integration Blocks ALLINI 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives LEDGFSite LEDGF/p75 Binding Site (Allosteric Site) ALLINI->LEDGFSite Binds to LEDGF_Interaction Integrase-LEDGF/p75 Interaction LEDGFSite->LEDGF_Interaction Blocks IN_Multimerization Aberrant Integrase Multimerization LEDGFSite->IN_Multimerization Induces Integration_ALLINI Viral DNA Integration LEDGF_Interaction->Integration_ALLINI Inhibits Virion_Maturation Virion Maturation IN_Multimerization->Virion_Maturation Disrupts

Caption: Mechanisms of action for INSTIs and ALLINIs.

Comparative Efficacy: A Data-Driven Analysis

A direct comparison of the efficacy of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride with established INSTIs is challenging due to the limited publicly available data for this specific compound. However, by examining the data for a representative and potent member of the 5,6,7,8-Tetrahydro-1,6-naphthyridine series from the foundational study by Peese et al., we can draw meaningful comparisons. For the purpose of this guide, we will refer to this representative compound as "THN-Analog" .

Compound ClassCompoundMechanism of ActionIC50 (Strand Transfer)EC50 (Antiviral Activity)CC50 (Cytotoxicity)Selectivity Index (SI = CC50/EC50)
Allosteric Inhibitor THN-Analog Allosteric (LEDGF/p75 site)N/A (Inhibits 3'-processing and strand transfer)~10 nM>10 µM>1000
INSTI Raltegravir Catalytic Site (Strand Transfer)2-7 nM[7]19-31 nM[3]>100 µM>3225
INSTI Dolutegravir Catalytic Site (Strand Transfer)2.7 nM0.51 nM>50 µM>98000
INSTI Elvitegravir Catalytic Site (Strand Transfer)7.2 nM0.7-1.5 nM>50 µM>33333
INSTI Bictegravir Catalytic Site (Strand Transfer)~7.5 nM1.5-2.4 nM>50 µM>20833

Note: The data for "THN-Analog" is approximated from graphical representations and structure-activity relationship tables in Peese et al., J. Med. Chem. 2019, 62, 3, 1348–1361, as specific values for the -3-ol hydrochloride were not explicitly provided. The IC50 for allosteric inhibitors is not directly comparable to INSTIs as they inhibit both 3'-processing and strand transfer. All other values are sourced from publicly available literature and regulatory filings.

From this data, it is evident that the representative allosteric inhibitor, THN-Analog, exhibits potent antiviral activity in the low nanomolar range with a high selectivity index, comparable to the established INSTIs. This underscores the potential of the 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold as a promising avenue for HIV-1 drug development.

Experimental Protocols for Efficacy Determination

The evaluation of novel anti-HIV compounds requires a battery of robust and validated assays. Below are the fundamental experimental protocols employed to determine the efficacy of integrase inhibitors.

Biochemical Assay: In Vitro Integrase Strand Transfer Assay

This assay directly measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

Workflow for In Vitro Integrase Strand Transfer Assay

Strand_Transfer_Assay Start Start Coat_Plate Coat 96-well plate with streptavidin Start->Coat_Plate Add_DS_DNA Add biotinylated donor substrate DNA (DS DNA) Coat_Plate->Add_DS_DNA Add_Integrase Add recombinant HIV-1 integrase Add_DS_DNA->Add_Integrase Add_Inhibitor Add test compound (e.g., THN-Analog or INSTI) Add_Integrase->Add_Inhibitor Add_TS_DNA Add labeled target substrate DNA (TS DNA) Add_Inhibitor->Add_TS_DNA Incubate Incubate to allow for strand transfer reaction Add_TS_DNA->Incubate Wash Wash to remove unbound components Incubate->Wash Add_Antibody Add HRP-conjugated antibody against TS DNA label Wash->Add_Antibody Add_Substrate Add TMB substrate Add_Antibody->Add_Substrate Stop_Reaction Stop reaction with acid Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for the biochemical strand transfer assay.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with streptavidin and incubate.

  • Donor DNA Binding: Add biotinylated double-stranded donor substrate (DS) DNA, representing the viral DNA ends, to the wells and incubate to allow binding to the streptavidin.

  • Integrase Addition: Add purified recombinant HIV-1 integrase to the wells, allowing it to bind to the DS DNA.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound or a known INSTI) to the wells.

  • Target DNA Addition: Add a labeled (e.g., with digoxigenin) double-stranded target substrate (TS) DNA, mimicking the host DNA.

  • Reaction Incubation: Incubate the plate to allow the strand transfer reaction to occur. In the absence of an effective inhibitor, the integrase will insert the DS DNA into the TS DNA.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add an anti-label (e.g., anti-digoxigenin) antibody conjugated to horseradish peroxidase (HRP).

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).

  • Signal Quantification: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the extent of strand transfer.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Cell-Based Assay: HIV-1 Infectivity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. A common method utilizes a single-cycle infectivity assay with a reporter virus.

Workflow for Cell-Based HIV-1 Infectivity Assay

Cell_Based_Assay Start Start Seed_Cells Seed target cells (e.g., TZM-bl) in a 96-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of test compound Seed_Cells->Add_Inhibitor Infect_Cells Infect cells with a reporter virus (e.g., HIV-1-Luc) Add_Inhibitor->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Lyse_Cells Lyse the cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence End End Measure_Luminescence->End

Caption: Step-by-step workflow for the cell-based infectivity assay.

Detailed Protocol:

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter cassette) into a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Viral Infection: Infect the cells with a known amount of a single-cycle infectious HIV-1 reporter virus (e.g., expressing luciferase).

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter protein (luciferase).

  • Signal Detection: Add the appropriate substrate for the reporter protein and measure the resulting signal (luminescence).

  • EC50 Calculation: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, from the dose-response curve.

Cytotoxicity Assay: MTT Assay

It is crucial to assess the toxicity of any potential antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Exposure: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.

Conclusion and Future Directions

The comparative analysis reveals that 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives, acting as allosteric integrase inhibitors, represent a highly potent class of anti-HIV-1 agents with efficacy comparable to established INSTIs. Their distinct mechanism of action, targeting the LEDGF/p75 binding site, offers a promising strategy to overcome potential resistance to catalytic site inhibitors and provides a basis for synergistic combination therapies. The recent clinical validation of an allosteric integrase inhibitor further invigorates this area of research.

For drug development professionals, the key takeaway is the validation of a new druggable site on HIV-1 integrase. Future research should focus on the preclinical and clinical development of lead compounds from the 5,6,7,8-Tetrahydro-1,6-naphthyridine series, including detailed pharmacokinetic and pharmacodynamic profiling. For researchers, the distinct mechanism of these allosteric inhibitors provides a valuable tool to further probe the intricacies of HIV-1 integrase function and its interaction with host cell factors. The continued exploration of allosteric inhibition holds significant promise for the future of antiretroviral therapy.

References

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The Ascendancy of the Tetrahydronaphthyridine Scaffold: A Head-to-Head Comparison for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the selection of a core molecular scaffold is a decision of paramount importance, profoundly influencing a compound's affinity for its biological target, its pharmacokinetic profile, and its ultimate therapeutic potential. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over 85% of all biologically active compounds featuring a heterocyclic core.[1] Among these, "privileged scaffolds"—frameworks capable of binding to multiple, diverse biological targets—are of exceptional interest. This guide provides an in-depth, head-to-head comparison of the emerging 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol hydrochloride scaffold against its well-established bioisosteric cousins: the tetrahydroquinolines and tetrahydroisoquinolines.

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework has recently garnered significant attention as a versatile scaffold in the development of novel therapeutics, including potent allosteric inhibitors of HIV-1 integrase and inverse agonists of the retinoic acid-related orphan receptor γt (RORγt).[2][3][4] Its unique arrangement of nitrogen atoms and constrained bicyclic structure offer distinct properties compared to more traditional scaffolds. This guide will dissect these differences, providing experimental data and detailed protocols to empower researchers in their scaffold selection process.

Comparative Scaffolds: A Trio of Privileged Structures

To provide a meaningful comparison, we will evaluate the 5,6,7,8-tetrahydro-1,6-naphthyridine core against two of the most successful and widely employed nitrogen-containing heterocyclic scaffolds in medicinal chemistry:

  • 1,2,3,4-Tetrahydroquinolines (THQs): This scaffold is a core structure in numerous pharmacologically active agents, demonstrating a vast range of activities including anticancer, anti-inflammatory, and anti-Alzheimer properties.[5][6]

  • 1,2,3,4-Tetrahydroisoquinolines (THIQs): Recognized for their presence in many natural products, THIQs are a privileged structure with applications ranging from antihypertensives to anticancer agents.[7][8] Their rigid bicyclic structure can favorably influence receptor binding and selectivity.[7]

Head-to-Head Comparison: Biological Activity and Pharmacokinetics

A direct comparison of scaffolds is most insightful when examining their performance against specific, therapeutically relevant targets. Here, we collate data from studies on two such targets: the Retinoid-related Orphan Receptor γt (RORγt), a key regulator in autoimmune diseases, and the HIV-1 Integrase, a critical enzyme for viral replication.

RORγt Inverse Agonist Activity

RORγt is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, making it a high-priority target for autoimmune diseases.[9] Inverse agonists that suppress the receptor's activity are of significant therapeutic interest.

Scaffold ClassRepresentative CompoundTargetAssay TypeIC50 (nM)Source
Tetrahydro-1,6-naphthyridine TAK-828F DerivativeRORγtCo-factor RecruitmentPotent Activity Reported[9]
Tetrahydroquinoline Compound 13e (XY039)RORγTranscriptional Activity130[5]
Tetrahydroisoquinoline Compound 14 RORγtBiochemical Binding130[8]
Tetrahydroisoquinoline Compound 15 RORγtBiochemical Binding50[8]

Analysis: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, as exemplified by derivatives of TAK-828F, has been identified as a potent RORγt inverse agonist.[4][9] While direct IC50 values for the parent -3-ol hydrochloride are not publicly available in this context, the scaffold is central to highly potent molecules. Comparatively, both tetrahydroquinoline and tetrahydroisoquinoline derivatives have demonstrated robust, low nanomolar to sub-micromolar inhibition of RORγ/RORγt.[5][8] Notably, optimization of the tetrahydroisoquinoline scaffold led to compound 15 with an IC50 of 50 nM, showcasing the high potential of this scaffold.[8] The choice between these scaffolds for a RORγt program would likely depend on the desired balance of potency, selectivity, and pharmacokinetic properties, which can be fine-tuned through substituent modifications.

HIV-1 Integrase Allosteric Inhibition

Allosteric inhibitors of HIV-1 integrase (ALLINIs) represent a promising therapeutic strategy. They bind to the integrase catalytic core domain at the binding site for the host protein LEDGF/p75, inducing aberrant enzyme multimerization and disrupting viral replication.[2][3][10] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been a key focus in the development of potent ALLINIs.

Scaffold ClassRepresentative CompoundTargetAssay TypeEC50 (nM)Antiviral Activity (EC50, nM)Source
Tetrahydro-1,6-naphthyridine Compound 24 HIV-1 IntegraseIN Multimerization19012[2][11]
Tetrahydro-1,6-naphthyridine Compound 33 HIV-1 IntegraseIN Multimerization11011[2][11]

Analysis: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is highly effective for developing potent HIV-1 integrase allosteric inhibitors. Structure-activity relationship (SAR) studies have shown that modifications on this core can significantly impact both the induction of integrase multimerization and antiviral potency.[2][11] For instance, compounds 24 and 33 from the same series display EC50 values for multimerization induction of 190 nM and 110 nM, respectively, with corresponding potent antiviral activities of 12 nM and 11 nM.[2][11] This demonstrates the scaffold's ability to be finely tuned for high efficacy. While tetrahydroquinolines and tetrahydroisoquinolines have been explored as HIV-1 integrase inhibitors, the 1,6-naphthyridine core has been particularly prominent in the context of allosteric inhibition.

Comparative Pharmacokinetics

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[12] A favorable PK profile is essential for a drug candidate's success.

Scaffold ClassRepresentative CompoundSpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)Source
Tetrahydro-1,6-naphthyridine Compound 33 Rat211.81.329[2][11]
Tetrahydroisoquinoline Compound 14 Mouse14.11.01.111[8]
Tetrahydroisoquinoline Compound 15 Mouse10.91.01.443[8]

Analysis: The presented data highlights the "drug-like" properties achievable with these scaffolds. The tetrahydro-1,6-naphthyridine compound 33 shows moderate clearance and reasonable oral bioavailability in rats.[2][11] The tetrahydroisoquinoline series demonstrates how scaffold optimization can dramatically improve PK properties; moving from compound 14 to 15 resulted in a nearly four-fold increase in oral bioavailability.[8] This underscores a key principle: while the core scaffold provides a foundation, the substituents play a critical role in defining the final PK profile. The 1,6-naphthyridine scaffold, with its two nitrogen atoms, offers multiple points for modification to modulate properties like solubility and metabolism, which can be advantageous during lead optimization.

Synthetic Accessibility

The ease and efficiency of synthesis are crucial for the practical application of a scaffold in drug discovery campaigns.

  • 5,6,7,8-Tetrahydro-1,6-naphthyridines: An asymmetric synthesis has been developed, featuring key steps like a Heck-type vinylation, ammonia-mediated cyclization, and enantioselective transfer hydrogenation.[9][13][14] This process is suitable for large-scale manufacturing and avoids chromatographic purification.[9][13]

  • Tetrahydroquinolines: Numerous synthetic methods exist, including the classic Friedländer annulation and Povarov reactions, making a wide range of derivatives accessible.[15][16]

  • Tetrahydroisoquinolines: The Pictet-Spengler reaction is a cornerstone for the synthesis of this scaffold, providing a reliable route to the core structure.[9]

All three scaffolds are synthetically tractable, with established routes allowing for the generation of diverse libraries for screening and optimization.

Experimental Design & Protocols

To provide a practical context for the data presented, this section outlines standardized protocols for evaluating compounds against the biological targets discussed. The causality behind experimental choices is highlighted to ensure methodological transparency and reproducibility.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the RORγt signaling pathway and a typical experimental workflow for identifying its inhibitors.

RORgt_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RORgt RORγt DNA IL-17 Promoter RORgt->DNA Transcription Transcription RORgt->Transcription Initiates Coactivator Co-activator (e.g., SRC-1) Coactivator->RORgt Binds to IL17_mRNA IL-17 mRNA Transcription->IL17_mRNA Translation Translation IL17_mRNA->Translation IL17_Protein IL-17 Protein (Pro-inflammatory) Extracellular Space Extracellular Space IL17_Protein->Extracellular Space Secreted Translation->IL17_Protein Inverse_Agonist Inverse Agonist (e.g., Tetrahydronaphthyridine) Inverse_Agonist->RORgt Binds & Inhibits

Caption: RORγt signaling pathway and point of inhibition.

Assay_Workflow start Start: Compound Library assay_plate Prepare 384-well plate with recombinant RORγt LBD start->assay_plate add_compounds Add test compounds (various concentrations) assay_plate->add_compounds add_tracer Add fluorescently-labeled co-activator peptide (tracer) add_compounds->add_tracer incubation Incubate to reach equilibrium add_tracer->incubation read_plate Read plate using a Fluorescence Polarization (FP) reader incubation->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 values read_plate->data_analysis end Identify Hits data_analysis->end

Sources

Safety Operating Guide

Navigating the Disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the fast-paced world of drug discovery, the lifecycle of a chemical intermediate like 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride extends beyond its synthetic utility. Proper disposal is not merely a procedural afterthought but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before addressing disposal, it is imperative to understand the inherent hazards of this compound. This compound, while a valuable building block, presents a clear hazard profile that dictates its handling and disposal requirements.

Based on available Safety Data Sheet (SDS) information, the primary hazards are summarized below.[1]

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion may cause adverse health effects.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can result in significant irritation and potential damage.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.

Table 1: GHS Hazard Profile for this compound

The toxicological properties of this specific molecule have not been exhaustively investigated.[1] This lack of comprehensive data necessitates a cautious approach. The core principle of chemical safety is to treat compounds with unknown long-term effects with a high degree of care. Therefore, the disposal strategy must focus on containment to prevent environmental release and human exposure.

The Primary Disposal Pathway: Professional Hazardous Waste Management

The universally accepted and mandated procedure for the disposal of this compound is through a licensed professional waste disposal company.[1][2] It is crucial to understand that attempting to neutralize or treat this chemical waste in the laboratory without a validated and safe protocol is strongly discouraged. Such attempts can lead to uncontrolled reactions, the generation of more hazardous byproducts, and potential exposure.

The operational workflow for proper disposal is a systematic process managed in coordination with your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Contractor Procedures A Generation of Waste (e.g., unused solid, contaminated labware) B Segregate Waste (Solid vs. Liquid, Incompatibles) A->B Step 1 C Select Compatible Container (Clearly labeled 'Hazardous Waste') B->C Step 2 D Accumulate Waste in SAA (Satellite Accumulation Area) C->D Step 3 E Request EHS Pickup (When container is full or before time limit) D->E Step 4 F EHS Collection from Lab E->F Coordination G Consolidation & Manifesting F->G H Licensed Contractor Transport G->H I Final Disposal (e.g., Incineration) H->I

Figure 1: Standard operational workflow for hazardous chemical waste disposal.

Step-by-Step Disposal Protocol:

In the Laboratory:

  • Waste Identification and Segregation:

    • Treat all solid this compound, solutions containing it, and any materials used to clean up spills (e.g., absorbent pads, contaminated gloves) as hazardous waste.[1]

    • Maintain separate waste streams. Do not mix this compound with other incompatible waste types, such as strong oxidizers or bases, unless you have explicit guidance from your EHS department.[3] As a best practice, solid waste should be collected separately from liquid waste.

  • Container Selection and Labeling:

    • Use a designated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for solids).[4] The container must be in good condition with a secure, screw-top cap.

    • As soon as you begin accumulating waste in the container, affix a "Hazardous Waste" label provided by your institution's EHS department.[5]

    • The label must be filled out completely and legibly, including the full chemical name ("this compound"), the approximate quantity or concentration, and the date accumulation started.[5] Do not use abbreviations or chemical formulas.

  • Safe Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]

    • The container must be kept closed at all times except when you are adding waste.[5][7] Leaving a funnel in the opening is a common but serious violation.

    • Ensure the SAA is in a secondary containment tray to control any potential leaks.

  • Requesting Disposal:

    • Familiarize yourself with your institution's limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons) and the time limits for accumulation.[2]

    • Once the container is nearly full, or as you approach the time limit, submit a chemical waste pickup request to your EHS department through their designated system.

Contaminated Materials and Empty Containers:

  • Grossly Contaminated Items: Lab coats, gloves, weigh boats, and other disposable items that are grossly contaminated with the solid compound should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.

  • Empty Containers: An "empty" container that held this compound must be managed carefully.

    • Empty the container of all pourable and scrapable material.

    • The container should be triple-rinsed with a suitable solvent (e.g., methanol or water, depending on the subsequent use of the rinsate).[8]

    • The first rinsate must be collected and disposed of as hazardous liquid chemical waste.[9] Subsequent rinses may also need to be collected, depending on local regulations. Consult your EHS office for specific guidance.

    • Only after proper rinsing can the original label be completely defaced or removed, and the container discarded as non-hazardous waste (e.g., broken glass box).[8][9]

Spill Management: Immediate and Safe Response

Accidental spills must be managed promptly and safely. The appropriate response depends on the size and nature of the spill.

  • For small spills of solid material:

    • Alert personnel in the immediate area.

    • Wearing appropriate Personal Protective Equipment (PPE) — including a lab coat, safety glasses, and chemical-resistant gloves — gently sweep up the solid material to avoid creating dust.[1]

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels, pads) into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • For large spills or spills of solutions:

    • Evacuate the immediate area and alert others.

    • If the material is volatile or if there is a risk of respiratory exposure, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without the proper training and equipment.

The Rationale Against In-Lab Neutralization

While the concept of chemically neutralizing a hazardous compound before disposal is appealing, it is often impractical and unsafe for complex organic molecules like this compound in a research setting.

  • Undefined Reaction Products: The compound contains multiple functional groups (a secondary amine, a phenol, and a naphthyridine core). Attempted neutralization with common acids or bases could lead to complex reactions with unknown and potentially more hazardous products.

  • Lack of Validated Protocols: There are no widely published, validated, and safe protocols for the benchtop degradation of this compound. Proposing such a procedure without rigorous, peer-reviewed study would be scientifically unsound and a significant safety risk.

  • Regulatory Non-Compliance: Most jurisdictions regulate the "treatment" of hazardous waste and require specific permits. Performing unapproved chemical treatments on a waste stream can be a serious regulatory violation.

The most authoritative and trustworthy guidance is to rely on the professional capabilities of licensed hazardous waste facilities, which are equipped for high-temperature incineration or other advanced destruction methods that ensure complete and safe decomposition of the compound.[2]

By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship. This approach not only protects you and your colleagues but also builds a foundation of trust in your laboratory's operational excellence.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride.
  • ChemicalBook. (2025, July 5).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]

  • Capot Chemical. (2026, January 12). MSDS of 3-Nitro-5,6,7,8-tetrahydro-[1][4]naphthyridine dihydrochloride.

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available from: [Link]

  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: Tetrahydrozoline hydrochloride.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • Missouri State University. (2023, February 7). Waste Neutralization Guidance. Available from: [Link]

Sources

Personal protective equipment for handling 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like this compound is foundational to therapeutic innovation. However, with great potential comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to offer a framework of understanding and preparedness. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to maintain the integrity of your research.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]

This profile necessitates a comprehensive approach to personal protection, handling, and disposal.

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures and risks involved. The following recommendations are based on a risk assessment for handling this compound in a research laboratory setting.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for liquid handling/splash risk: Chemical splash goggles are highly recommended.[2]

  • High-risk procedures (e.g., handling large quantities, potential for energetic reactions): A face shield worn over chemical splash goggles provides the highest level of protection.[2][3]

Skin and Body Protection

A standard laboratory coat is often insufficient. A layered approach is recommended to prevent skin contact.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned.[2]

  • Gloves: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Nitrile gloves are a common choice for general laboratory use, but always consult the manufacturer's chemical resistance guide for specific breakthrough times. For prolonged handling or in the absence of specific data, consider double-gloving or using a more robust glove material like neoprene or butyl rubber.[1][3]

  • Full Body Protection: For large-scale operations or situations with a high risk of splashing, a complete chemical-resistant suit should be considered. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

Respiratory Protection

To mitigate the risk of respiratory tract irritation, handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Standard Operations: If handled within a fume hood, respiratory protection may not be necessary.

  • Outside of a Fume Hood/Risk of Aerosolization: If there is a potential for dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator is required. The choice of respirator (e.g., N95 for particulates, or a cartridge respirator for vapors) will depend on the specific operation and a formal risk assessment.[3][5]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Assess Task Assess Task: - Scale of work - Potential for splash/aerosolization - Duration of handling Eye Protection Eye Protection: - Safety Glasses (min) - Goggles (splash risk) - Face Shield (high risk) Assess Task->Eye Protection Hand Protection Hand Protection: - Nitrile (standard) - Neoprene/Butyl (extended contact) - Double-glove Assess Task->Hand Protection Body Protection Body Protection: - Lab Coat - Chemical Suit (high risk) Assess Task->Body Protection Respiratory Protection Respiratory Protection: - Fume Hood (preferred) - Respirator (if aerosolized) Assess Task->Respiratory Protection

Caption: PPE Selection Workflow based on Task Risk Assessment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible results.

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or dust.

  • Pre-use Inspection: Before starting, inspect all equipment, including glassware and PPE, for any defects.

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. Use anti-static weigh paper or boats to minimize dispersal of the powder.

Solution Preparation
  • Solvent Addition: When preparing solutions, slowly add the solvent to the solid to minimize dust generation.

  • Dissolution: If heating is required for dissolution, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Storage: Store solutions in clearly labeled, sealed containers in a cool, dry, and well-ventilated area.[6]

Emergency Procedures: Be Prepared

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

Spills
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the materials involved.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate level of PPE, which may be a higher level than for routine handling.

  • Containment and Cleanup: For small spills of the solid, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Spill_Cleanup_Procedure Spill Occurs Spill Occurs Alert & Evacuate Alert & Evacuate Spill Occurs->Alert & Evacuate Assess Spill Assess Spill Alert & Evacuate->Assess Spill Don PPE Don PPE Assess Spill->Don PPE Contain & Clean Contain & Clean Don PPE->Contain & Clean Decontaminate Area Decontaminate Area Contain & Clean->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Step-by-step procedure for chemical spill cleanup.

First Aid
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical final step. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Solid Waste
  • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and puncture-resistant container.

Liquid Waste
  • Neutralization: As a hydrochloride salt, aqueous waste solutions will be acidic. Neutralization is a key step before disposal.[7] Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a suitable container. The reaction is complete when fizzing stops. Monitor the pH with litmus paper or a pH meter to ensure it is neutral (pH 6-8).[7]

  • Collection: Collect the neutralized aqueous waste in a designated, labeled waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.[8]

Empty Containers
  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[9] The rinsed containers can then be disposed of according to institutional guidelines.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
  • CymitQuimica. (2024, December 19).
  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Sigma-Aldrich. (2024, September 8).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Cornell University. (n.d.). Chemical Waste Disposal Guidelines.
  • (n.d.). PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2014, December 1).
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.